Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
Description
The exact mass of the compound Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) disulphide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Bis(1H,1H,2H,2H-perfluorodecyl)disulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(1H,1H,2H,2H-perfluorodecyl)disulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyldisulfanyl)decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8F34S2/c21-5(22,7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)1-3-55-56-4-2-6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSDZNASIFXROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F34S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195598 | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
958.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42977-21-9 | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42977-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) disulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042977219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) disulphide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
Operational Framework for Proteomics & Surface Engineering
Executive Summary
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (CAS: 42977-21-9), often abbreviated as Fd-10 or HFDS , is a specialized fluorous reagent critical to high-fidelity separation sciences and surface chemistry. Unlike standard alkyl disulfides, this molecule possesses two perfluorinated "pony tails" (
For the drug development scientist, this molecule offers two distinct, high-value utilities:
-
Orthogonal Purification (Proteomics): It serves as a precursor for "fluorous tagging" of cysteine residues, allowing peptides to be separated from complex biological matrices using Fluorous Solid-Phase Extraction (F-SPE).
-
Bio-Interface Engineering: It forms self-assembled monolayers (SAMs) on gold surfaces that are both hydrophobic and lipophobic, creating "non-fouling" interfaces essential for biosensor stability.
Molecular Architecture & Physicochemical Properties[1][2]
The utility of HFDS stems from the "Fluorine Effect" —the thermodynamic preference of perfluorinated chains to segregate from both aqueous and organic phases.
Structural Analysis
-
Formula:
-
Molecular Weight: ~958.36 g/mol [1]
-
Key Feature: The
"spacer" insulates the sulfur headgroup from the electron-withdrawing perfluorinated chain. This is critical for maintaining the nucleophilicity of the sulfur during SAM formation or reduction to thiols.
Solubility & Phase Behavior
HFDS exhibits fluorous biphase behavior . It is insoluble in water and standard organic solvents (methanol, acetonitrile) at room temperature but highly soluble in fluorous solvents (e.g., FC-72, HFE-7100).
| Solvent System | Solubility Behavior | Application Context |
| Water | Insoluble | Stability in aqueous buffers (Biosensors). |
| Methanol/Acetonitrile | Poor (Room Temp) | Allows retention on F-SPE columns while non-fluorous contaminants wash away. |
| Perfluorohexanes (FC-72) | High | Loading solvent for surface coating or synthesis. |
| THF/DMF | Moderate (with heat) | Used for reaction mixtures before purification. |
Application I: Fluorous Proteomics (Cysteine Enrichment)
In drug discovery, identifying low-abundance cysteine-containing peptides (e.g., redox-active sites) is challenging. HFDS is used in Fluorous Affinity Tagging . The disulfide is typically reduced in situ or used in disulfide exchange to tag protein cysteines.
The Mechanism: "Tag-and-Grab"
-
Reduction: The target protein is reduced (TCEP/DTT) to expose free thiols (-SH).
-
Tagging: The protein reacts with the fluorous tag (derived from HFDS).
-
F-SPE: The mixture is passed through a fluorous silica column.[2]
-
Non-tagged peptides wash through with MeOH/Water.
-
Fluorous-tagged peptides stick tightly due to F-F interactions.
-
-
Elution: Tagged peptides are eluted with 100% MeOH or TFE (Trifluoroethanol).
Workflow Visualization
The following diagram illustrates the logic flow of a Fluorous Enrichment protocol.
Figure 1: Logic flow for enrichment of cysteine-containing peptides using fluorous solid-phase extraction (F-SPE).
Application II: Surface Engineering (SAMs on Gold)
HFDS is a superior alternative to alkanethiols for creating self-assembled monolayers (SAMs) on gold electrodes or nanoparticles. The S-S bond cleaves upon adsorption to gold (
Why use HFDS over Alkanethiols?
-
Stability: Disulfides are more oxidatively stable in storage than thiols.
-
Lipophobicity: The perfluorinated surface repels both water and lipids, preventing non-specific protein adsorption (biofouling) in serum-based assays.
Experimental Protocol: Formation of Fluorous SAMs
Objective: Create a superhydrophobic gold surface for a biosensor reference electrode.
Materials:
-
Polycrystalline Gold substrate (cleaned).
-
Solvent: Trifluoroethanol (TFE) or Ethanol/HFE-7100 mix.
Step-by-Step Methodology:
-
Substrate Pre-Treatment:
-
Clean gold surface with Piranha solution (
) for 30 seconds. Caution: Piranha solution is explosive with organics. -
Rinse with ultrapure water and dry under
stream.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of HFDS. Due to solubility limits, dissolve HFDS in a minimal amount of HFE-7100 (hydrofluoroether) first, then dilute with absolute ethanol to reach 1 mM.
-
Note: If solution turns cloudy, sonicate for 5 minutes.
-
-
Incubation (Self-Assembly):
-
Immerse the clean gold substrate into the HFDS solution.
-
Time: Incubate for 24 hours at room temperature in a sealed container (to prevent solvent evaporation).
-
Kinetics: The S-S bond breaks, and chemisorption occurs:
.
-
-
Rinsing & Annealing:
-
Remove substrate and rinse copiously with Ethanol, then HFE-7100 to remove physisorbed multilayers.
-
Dry under
.
-
-
Validation (Quality Control):
-
Contact Angle Goniometry: A successful monolayer should exhibit a water contact angle
and hexadecane contact angle .
-
SAM Assembly Visualization
Figure 2: Physicochemical process of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide assembly on gold surfaces.
Troubleshooting & Critical Considerations
Solubility Traps
A common failure mode is incomplete dissolution of the disulfide.
-
Symptom:[4][5] "Spotty" SAM coverage or low recovery in F-SPE.
-
Fix: Always use a "fluorous bridge" solvent. Dissolve the solid in 100% fluorinated solvent (e.g., Trifluorotoluene or HFE-7100) before diluting into the reaction solvent.
The "Spacer" Importance
Do not substitute this molecule with perfluorodecyl disulfide (no ethylene spacer). The direct attachment of the electron-withdrawing perfluoro-chain to the sulfur atom dramatically reduces the nucleophilicity of the sulfur, making it poor at binding gold or reacting with proteins. The
References
-
Santa Cruz Biotechnology. Bis(1H,1H,2H,2H-perfluorodecyl)disulphide (CAS 42977-21-9) Product Data. [3]
-
National Institutes of Health (PMC). Synthetic applications of fluorous solid-phase extraction (F-SPE).
-
Sigma-Aldrich. Sodium bis(1H,1H,2H,2H-perfluorodecyl) phosphate (Related Surfactant Data).
-
Royal Society of Chemistry. Properties of the gold–sulphur interface: from self-assembled monolayers to clusters.
-
Bio-Fount. Bis(1H,1H,2H,2H-perfluorodecyl)disulfide MSDS and Storage.
Sources
- 1. 42977-21-9|Bis(1H,1H,2H,2H-perfluorodecyl)disulfide|Bis(1H,1H,2H,2H-perfluorodecyl)disulfide|-范德生物科技公司 [bio-fount.com]
- 2. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. FluoroTRAQ: Quantitative Analysis of Protein S-Nitrosylation through Fluorous Solid-Phase Extraction Combining with iTRAQ by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chemical Properties and Applications of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
Executive Summary
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (CAS 42977-21-9) is a specialized fluorous organosulfur compound serving as a critical reagent in surface chemistry and fluorous mixture synthesis (FMS).[1][2] Characterized by two perfluorinated alkyl chains separated by a disulfide bridge, this molecule exhibits unique phase behavior—being insoluble in both aqueous and standard organic media while retaining high solubility in perfluorinated solvents.
Its primary utility lies in the formation of self-assembled monolayers (SAMs) on gold substrates, where it generates superhydrophobic and lipophobic surfaces indistinguishable from those formed by its thiol analogue. In drug development, it functions as a robust fluorous tag for the purification of peptides and small molecules, leveraging the "fluorous phase" for orthogonal separation.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
The molecule consists of two
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Bis(1H,1H,2H,2H-perfluorodecyl)disulfide |
| CAS Number | 42977-21-9 |
| Molecular Formula | |
| Molecular Weight | 958.35 g/mol |
| Structure | |
| Appearance | White to off-white waxy solid |
| Solubility (Fluorous) | Soluble in FC-72, FC-40, Hexafluorobenzene, Trifluorotoluene |
| Solubility (Organic) | Insoluble/Sparingly soluble in MeOH, DCM, THF (unless heated) |
| Solubility (Aqueous) | Insoluble |
The Fluorous Phase Concept
Unlike standard lipophilic compounds, Bis(1H,1H,2H,2H-perfluorodecyl)disulfide exhibits fluorophilicity . It preferentially partitions into perfluorinated solvents. This property is the foundation of "Fluorous Solid Phase Extraction" (FSPE), where the disulfide moiety acts as a temporary tag that can be immobilized on fluorous silica gel, allowing non-fluorinated impurities to be washed away.
Synthesis & Purification Protocols
The synthesis of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide typically proceeds via the oxidative coupling of its precursor thiol, 1H,1H,2H,2H-perfluorodecanethiol. While air oxidation is possible, it is slow. The preferred laboratory method uses mild oxidants like iodine (
Experimental Protocol: Oxidative Coupling
Reagents: 1H,1H,2H,2H-Perfluorodecanethiol, Iodine (
-
Dissolution: Dissolve 1H,1H,2H,2H-perfluorodecanethiol (1.0 equiv) in a mixture of Methanol and a fluorous co-solvent (e.g., trifluorotoluene) if solubility is an issue.
-
Oxidation: Add Pyridine (2.0 equiv) to the solution.
-
Titration: Dropwise add a solution of Iodine (
) in Methanol until a faint yellow color persists, indicating excess iodine. -
Quenching: Stir for 30 minutes. Quench excess iodine with saturated aqueous sodium thiosulfate (
). -
Extraction: Extract the mixture with a fluorinated solvent (e.g., FC-72 or diethyl ether if the chain is short enough, though FC-72 is preferred for C10).
-
Purification: Wash the organic/fluorous layer with water and brine. Dry over
, filter, and concentrate in vacuo. The residue can be recrystallized from minimal hot hexane or a fluorinated solvent mixture.
Visualization: Synthesis Pathway
Figure 1: Oxidative coupling pathway converting the fluorous thiol to the disulfide dimer.
Surface Chemistry: Self-Assembled Monolayers (SAMs)
One of the most authoritative applications of this disulfide is the modification of gold surfaces. While alkanethiols are more commonly used, disulfides are equally effective precursors for SAMs.
Mechanism of Adsorption
Upon exposure to a clean gold (Au) surface, the S-S bond of the disulfide undergoes homolytic cleavage, mediated by the strong Au-S interaction. This results in the formation of two gold-thiolate (
Protocol: SAM Formation on Gold
Objective: Create a superhydrophobic surface (Water Contact Angle > 110°).
-
Substrate Preparation:
-
Use fresh template-stripped gold or PVD gold on silicon/glass.
-
Clean substrate via UV/Ozone (10 min) or Oxygen Plasma to remove organic contaminants.
-
-
Solution Preparation:
-
Prepare a 0.5 mM to 1.0 mM solution of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide.
-
Solvent Choice: Pure ethanol is often insufficient due to solubility limits. Use a mixture of Ethanol:Trifluorotoluene (9:1) or pure Hexafluorobenzene.
-
-
Incubation:
-
Immerse the gold substrate in the solution.
-
Time: 24 hours at room temperature. (Disulfides have slower adsorption kinetics than thiols; extended time ensures high packing density).
-
-
Rinsing:
-
Remove substrate and rinse copiously with the incubation solvent (to remove physisorbed bulk material).
-
Rinse with pure Ethanol.
-
-
Drying:
-
Dry under a stream of high-purity Nitrogen or Argon gas.
-
Visualization: SAM Formation Logic
Figure 2: Step-by-step mechanism of disulfide self-assembly on gold substrates.
Applications in Drug Discovery
Fluorous Tagging & Purification
In "Fluorous Mixture Synthesis," the disulfide can serve as a precursor to the thiol tag. A target drug molecule (e.g., a peptide) is tagged with the perfluorodecyl group.
-
Separation: The tagged molecule is passed through a Fluorous Solid Phase Extraction (FSPE) cartridge.
-
Retention: The fluorinated tag binds strongly to the fluorous silica, while non-fluorinated impurities pass through.
-
Elution: The purified tagged molecule is eluted with a fluorinated solvent (e.g., MeOH/THF mixture or pure fluorocarbon).
-
Cleavage: If the disulfide linkage is used directly (via disulfide exchange with a cysteine on a peptide), it can be cleaved later using reducing agents like DTT or TCEP, releasing the native peptide [2].
Safety & Environmental Stewardship
PFAS Context:
This compound belongs to the class of Per- and Polyfluoroalkyl Substances (PFAS). Specifically, it is a long-chain (
-
Persistence: The perfluorinated tail (
) is extremely stable and resistant to biodegradation. -
Handling:
-
Use essentially closed systems to prevent release.
-
Disposal: Do NOT dispose of down the drain. All fluorous waste must be collected and incinerated at high temperatures (>1100°C) by certified hazardous waste facilities.
-
PPE: Nitrile gloves are generally sufficient for short contact, but double-gloving is recommended due to the unique permeation properties of fluorinated solvents used in conjunction.
-
References
-
Bain, C. D.; Biebuyck, H. A.; Whitesides, G. M. "Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides." Langmuir, 1989 , 5(3), 723–727. Link
-
Curran, D. P. "Strategy-Level Separations in Organic Synthesis: From Planning to Practice." Angewandte Chemie International Edition, 1998 , 37(9), 1174–1196. Link
-
Santa Cruz Biotechnology. "Bis(1H,1H,2H,2H-perfluorodecyl)disulphide Product Data." SCBT.com. Link[1][3]
Sources
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide CAS number 42977-21-9
CAS Number: 42977-21-9 Common Aliases: Bis(heptadecafluorodecyl) disulfide, 1H,1H,2H,2H-Perfluorodecyl disulfide Audience: Researchers in Medicinal Chemistry, Surface Science, and Chemical Biology.
Executive Summary
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide is a specialized fluorous reagent used primarily to introduce perfluorinated domains into molecular systems or surfaces. Its structure consists of two "light fluorous" ponytails (
-
Surface Engineering: It forms highly ordered, superhydrophobic Self-Assembled Monolayers (SAMs) on gold surfaces (biosensors, SPR chips) to minimize non-specific binding or create fluorous-affinity interfaces.
-
Fluorous Tagging Precursor: It acts as a stable precursor to 1H,1H,2H,2H-perfluorodecanethiol, a reagent used to "tag" peptides or small molecules for Fluorous Solid-Phase Extraction (F-SPE), enabling high-throughput purification without chromatography.
Chemical Identity & Physicochemical Profile[1][2][3]
This molecule bridges the gap between organic and fluorous chemistry. Its solubility profile is non-intuitive and critical for experimental success; it is insoluble in standard organic solvents (methanol, acetone) at room temperature but soluble in fluorinated solvents.
Table 1: Physicochemical Specifications
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 958.35 g/mol |
| Structure | |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~55–60 °C (varies slightly by purity) |
| Fluorous Partition | Highly Fluorophilic (partitions preferentially into fluorous phase) |
| Solubility (High) | Trifluorotoluene, Perfluorohexanes (FC-72), HFE-7100, |
| Solubility (Low) | Ethanol, Methanol, Acetonitrile (requires heating or co-solvents) |
Mechanistic Principles
The "Fluorous" Effect
The utility of CAS 42977-21-9 relies on the immiscibility of perfluorinated chains with both aqueous and organic phases. The
-
In Solution: It drives phase separation, allowing tagged molecules to be extracted into a fluorous solvent (e.g., FC-72) from an organic reaction mixture.
-
On Surfaces: The rigid, helical structure of the fluorocarbon chain (larger cross-section than hydrocarbons, ~30 Ų) creates a dense, "Teflon-like" barrier that repels water and proteins.
Disulfide Adsorption on Gold
While thiols (-SH) are the standard for SAMs, disulfides (R-S-S-R) are equally effective. Upon exposure to a clean gold (Au) surface, the disulfide bond cleaves oxidatively/reductively (depending on mechanism debate, effectively generating gold thiolates):
Application 1: Surface Engineering for Biosensors (SAMs)
Context: In Surface Plasmon Resonance (SPR) or electrochemical sensing, a "fouling" background signal destroys sensitivity. Coating the sensor with Bis(1H,1H,2H,2H-perfluorodecyl)disulfide creates a bio-inert background or a specific capture surface for fluorous-tagged ligands.
Protocol: Fluorous SAM Formation on Gold
Critical Note: Standard ethanolic protocols for alkanethiols will fail because this compound precipitates in pure ethanol. You must use a fluorophilic co-solvent.
Reagents:
-
Polycrystalline Gold substrate (cleaned via Piranha solution or UV/Ozone).
-
Solvent:
-Trifluorotoluene (TFT) OR a 1:1 mixture of TFT and Absolute Ethanol. -
Target Concentration: 1.0 mM.
Step-by-Step Workflow:
-
Substrate Prep: Clean the Au slide. Rinse with DI water and absolute ethanol. Dry under
stream. -
Solution Prep: Dissolve 9.6 mg of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide in 10 mL of Trifluorotoluene (TFT). Sonicate if necessary to ensure complete dissolution.
-
Incubation: Immerse the Au slide in the solution. Seal the container to prevent evaporation.
-
Duration: 24 hours at room temperature. (Longer incubation improves packing density).
-
-
Washing (Crucial):
-
Remove slide.
-
Rinse extensively with TFT (to remove bulk physisorbed material).
-
Rinse with Ethanol (to remove TFT).
-
Rinse with DI Water .
-
-
Drying: Blow dry with high-purity Nitrogen gas.
Validation
-
Contact Angle: A successful SAM will exhibit a static water contact angle of 110°–120° . If <100°, the packing is disordered or the coverage is incomplete.
-
XPS: Survey scan should show strong F1s (689 eV) and S2p (162 eV) peaks, with minimal Au4f attenuation.
Mechanism Diagram
Caption: Mechanism of fluorous disulfide self-assembly on gold, mediated by S-S cleavage and F-F chain packing.
Application 2: Fluorous Solid-Phase Extraction (F-SPE)
Context: In drug discovery, purifying small libraries of compounds is a bottleneck. By reducing the disulfide (CAS 42977-21-9) to its thiol form, researchers can "tag" a drug scaffold. After performing synthesis on the scaffold, the "fluorous tag" allows instant purification using Fluorous Silica Gel (FluoroFlash®).
The Workflow
-
Tagging: The drug scaffold is attached to the fluorous thiol.
-
Synthesis: Chemical reactions are performed. Reagents/catalysts are non-fluorous.
-
F-SPE Purification: The mixture is passed through a fluorous silica cartridge.[1]
-
Non-fluorous impurities elute with MeOH/Water (Fluorophobic wash).
-
Fluorous-tagged product sticks to the cartridge.
-
Elution is triggered by switching to MeOH/THF or pure MeOH (Fluorophilic elution).
-
-
Detagging: The tag is cleaved to release the pure drug.
F-SPE Logic Diagram
Caption: F-SPE purification logic. The fluorous tag acts as a temporary "handle" for separation.
Safety & Handling
Signal Word: Warning
-
Hazards: Skin and eye irritation (H315, H319).
-
Persistence: Perfluorinated chains are extremely persistent in the environment. All waste streams containing this compound or its solvents (TFT) must be segregated as Halogenated Organic Waste and incinerated at high temperatures.
-
Handling: Use nitrile gloves. While the disulfide is not volatile, the solvents used (Trifluorotoluene) are volatile and toxic; handle inside a fume hood.
References
-
Bain, C. D., et al. (1989). "Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides." Journal of the American Chemical Society.
-
Curran, D. P. (2001). "Fluorous Techniques for the Synthesis and Separation of Organic Molecules." Synlett.
-
Zhang, W. (2003). "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Tetrahedron.
-
Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews.
-
Sigma-Aldrich. "Preparing Self-Assembled Monolayers (SAMs)." Technical Bulletin.
Sources
Technical Deep Dive: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
Molecular Architecture, Synthesis, and Applications in Fluorous Proteomics
Executive Summary: The Fluorous Advantage
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (CAS: 42977-21-9) is a specialized fluorous reagent designed for high-specificity separation workflows.[1] In the context of drug development and proteomics, this molecule serves as a critical "fluorous tag," enabling the enrichment of cysteine-containing peptides and the formation of self-assembled monolayers (SAMs) on gold surfaces. Its unique structure—comprising two perfluorinated tails linked by a disulfide bond—imparts extreme hydrophobicity and lipophobicity, facilitating Fluorous Solid Phase Extraction (F-SPE) .[1]
This guide details the molecular structure, synthesis protocols, and validated applications of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide, emphasizing its role in purifying therapeutic peptides and engineering biosensor surfaces.[1]
Molecular Architecture & Physicochemical Properties[1]
Structural Analysis
The molecule consists of two identical 1H,1H,2H,2H-perfluorodecyl chains connected by a disulfide linkage.[1] This structure is engineered to maximize the "fluorous effect" while maintaining chemical stability.[1]
-
The Perfluorinated Tail (
): The terminal 8 carbons are fully fluorinated. Due to the steric bulk of the fluorine atoms (van der Waals radius ~1.47 Å vs. 1.2 Å for H), this chain twists into a rigid helical conformation rather than the planar zigzag typical of hydrocarbons. This helix creates a "Teflon-like" sheath that is both hydrophobic and lipophobic. -
The Hydrocarbon Spacer (
): The ethyl spacer insulates the chemically active disulfide bond from the electron-withdrawing effect of the perfluoroalkyl chain, ensuring the sulfur nucleophilicity remains similar to standard alkyl disulfides. -
The Disulfide Linkage (
): This is the functional "warhead." It allows for:-
Reversible Tagging: via thiol-disulfide exchange with cysteine residues.[1]
-
Surface Anchoring: via oxidative addition to gold (
) surfaces to form thiolate SAMs.
-
Key Properties Table[1]
| Property | Value / Description | Significance in Application |
| Chemical Formula | High fluorine content (>65% by mass) ensures strong retention on F-SPE media. | |
| Molecular Weight | 958.36 g/mol | Heavy mass aids in mass spectrometry identification of tagged species.[1] |
| CAS Number | 42977-21-9 | Unique identifier for regulatory compliance and sourcing.[1][2] |
| Physical State | White waxy solid / Powder | Easy to handle; soluble in trifluoroethanol (TFE) and hexafluorobenzene. |
| Melting Point | ~55–60 °C (Estimated) | Solid at room temperature; stable storage. |
| Solubility | Fluorous solvents, TFE, THF | Insoluble in water and standard alkanes; critical for orthogonal separation.[1] |
| Precursor | 1H,1H,2H,2H-Perfluorodecanethiol | Synthesized via oxidation of the corresponding thiol (CAS 34143-74-3).[1] |
Synthesis Protocol: Oxidative Coupling
Note: This protocol describes the synthesis of the disulfide from its thiol precursor. All steps should be performed in a fume hood.
Reaction Logic
The transformation utilizes iodine (
Step-by-Step Methodology
Reagents:
-
1H,1H,2H,2H-Perfluorodecanethiol (10 mmol, 4.80 g)[1]
-
Iodine (
) (5.5 mmol, 1.40 g)[1] -
Pyridine (12 mmol, 0.95 g) – acts as an acid scavenger (
).[1] -
Dichloromethane (
) or Trifluorotoluene (Solvent).
Protocol:
-
Dissolution: Dissolve 4.80 g of the fluorous thiol in 50 mL of
in a round-bottom flask. -
Base Addition: Add 12 mmol of pyridine to the solution. Stir at room temperature for 5 minutes.
-
Oxidation: Prepare a solution of iodine (1.40 g) in 20 mL
. Add this dropwise to the thiol solution over 20 minutes.-
Visual Cue: The solution will transition from colorless to a persistent brown color once excess iodine is present, indicating reaction completion.[1]
-
-
Quenching: Wash the organic phase with 10% aqueous sodium thiosulfate (
) to reduce excess iodine (color returns to clear/yellowish). -
Extraction: Wash with 1M HCl (to remove pyridine) followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from minimal hot hexane or ethanol. The disulfide is less soluble in standard organics than the thiol, facilitating purification.[1]
Figure 1: Oxidative coupling pathway converting the fluorous thiol to the disulfide dimer using Iodine/Pyridine.
Applications in Drug Discovery & Proteomics
Fluorous Affinity Purification of Peptides
The primary utility of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide in drug development is as a Cysteine-Enrichment Reagent .[1]
The Workflow:
-
Tagging: A complex peptide mixture (e.g., a tryptic digest or synthetic library) is reacted with the fluorous disulfide.[1] Through disulfide exchange, peptides containing free cysteine residues covalently bind to a perfluorodecyl chain.[1]
-
Capture (F-SPE): The mixture is passed through a Fluorous Solid Phase Extraction cartridge (containing fluorocarbon-bonded silica).
-
Non-tagged peptides (hydrocarbon-based) wash through with methanol/water.
-
Fluorous-tagged peptides bind tightly due to "fluorous-fluorous" interactions.[1]
-
-
Release: The cartridge is washed with 100% MeOH to remove non-specific binders.[1] The target peptides are then eluted or reduced on-column using DTT/TCEP, cleaving the disulfide bond and releasing the pure cysteine-peptide.[1]
Surface Engineering (SAMs)
In biosensor development (e.g., SPR chips), this molecule forms highly ordered, hydrophobic Self-Assembled Monolayers on gold.[1]
-
Mechanism: The S-S bond cleaves upon adsorption to
, forming two species. -
Benefit: The helical fluorocarbon tails pack more densely (diameter ~5.6 Å) than hydrocarbon chains, creating a rigid, non-stick surface resistant to protein fouling.[1]
Figure 2: Workflow for enriching cysteine-containing peptides using fluorous disulfide exchange and F-SPE.
References
-
Santa Cruz Biotechnology. Bis(1H,1H,2H,2H-perfluorodecyl)disulphide (CAS 42977-21-9).[1][2][3] Product Data Sheet.[1] Link[2][3]
-
Sigma-Aldrich. 1H,1H,2H,2H-Perfluorodecanethiol (Precursor).[1] Product Specification. Link
-
Brittain, S. M., et al. (2005). Enrichment of Cysteine-Containing Peptides from Tryptic Digests Using a Fluorous Affinity Tag.[1] Nature Biotechnology.[1] (Contextual grounding for F-SPE workflow).
-
Bencuya, et al. Fluorous Solid-Phase Extraction (F-SPE) of Peptides.[1] Current Protocols in Protein Science.[1] (Methodological reference for F-SPE).
Sources
Technical Guide: Physical Properties & Applications of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
Executive Summary
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (CAS: 42977-21-9) is a specialized fluorous organosulfur compound used primarily in surface chemistry and fluorous biphase catalysis.[1] Characterized by its "fluorous pony tail"—a perfluorinated alkyl chain separated from the sulfur headgroup by an ethylene spacer—this molecule exhibits unique solubility profiles orthogonal to both aqueous and standard organic systems.
This guide provides a technical deep-dive into its physical properties, specifically tailoring information for researchers utilizing the compound for Self-Assembled Monolayers (SAMs) on gold and Fluorous Solid-Phase Extraction (FSPE) .
Part 1: Chemical Identity & Structural Analysis
The molecule consists of two perfluorinated decyl chains linked by a disulfide bridge. The ethylene spacer (
Chemical Constants Table
| Property | Value |
| IUPAC Name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) disulfide |
| Common Name | Bis(1H,1H,2H,2H-perfluorodecyl)disulfide |
| CAS Number | 42977-21-9 |
| Molecular Formula | |
| Molecular Weight | 958.36 g/mol |
| Physical State | White Crystalline Solid |
| Storage | -20°C (Hygroscopic, light sensitive) |
Structural Visualization
The following diagram illustrates the molecular connectivity and the distinct "Fluorous" vs. "Organic" domains that drive its phase behavior.
Figure 1: Structural segmentation of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide showing the fluorous tail, hydrocarbon spacer, and disulfide core.
Part 2: Physical Properties & Phase Behavior
Solubility Profile (The Fluorous Effect)
Understanding the solubility of this compound is the single most critical factor for experimental success. Unlike standard alkyl disulfides, this molecule follows the principle of "Like Dissolves Like" strictly within the fluorous regime.
-
Fluorous Solvents (High Solubility):
-
Organic Solvents (Low/Temperature Dependent):
-
Ethanol/Methanol: Insoluble to sparingly soluble at Room Temperature (RT). Note: This complicates standard SAM protocols.
-
THF/DCM: Moderately soluble, often requires heating.
-
-
Water: Completely Insoluble.
Implication for Research: When preparing stock solutions for SAM formation, do not use pure ethanol . The compound will precipitate, leading to poor monolayer coverage. Use a fluorinated solvent or a hybrid system (e.g., Trifluoroethanol or 10% TFT in Ethanol).
Thermal Stability & Melting Point
While specific melting points can vary by purity and crystalline polymorph, the compound is a solid at room temperature.
-
Melting Point: Typically observed between 30–50°C (dependent on specific polymorph and purity).
-
Thermal Decomposition: Stable up to ~150°C. Above this, disulfide cleavage and C-S bond homolysis may occur.
Part 3: Applications in Drug Development
Fluorous Solid-Phase Extraction (FSPE)
In drug discovery, this disulfide is often used as a "tag" or a model compound to validate FSPE cartridges.
-
Mechanism: The perfluorinated tail interacts strongly with fluorous silica gel (fluorous-fluorous interaction).
-
Workflow:
-
Tag a substrate with the fluorous moiety.
-
Pass mixture through FSPE cartridge.
-
Elute non-fluorous impurities with MeOH/H2O (Fluorophobic wash).
-
Elute target fluorous compound with MeOH/THF or pure Fluorous solvent (Fluorophilic wash).
-
Self-Assembled Monolayers (SAMs) on Gold
This is the primary application for surface physicists and biosensor engineers. The resulting surface is omniphobic (repelling both oil and water).
-
Contact Angles:
-
Water: >115° (Superhydrophobic)
-
Hexadecane: >70° (Oleophobic)
-
-
Packing: The rigid helical structure of the fluorocarbon chain (15/7 helix) creates a denser, more crystalline monolayer than equivalent hydrocarbon chains, providing superior barrier properties against ion corrosion.
Part 4: Experimental Protocols
Protocol A: Formation of Omniphobic SAMs on Gold
Standard ethanolic protocols will fail due to solubility issues. This modified protocol ensures full dissolution and monolayer ordering.
Materials:
-
Polycrystalline Gold substrate (cleaned via Piranha solution or UV/Ozone).
-
Solvent: Trifluoroethanol (TFE) OR a mixture of 80% Ethanol / 20%
-Trifluorotoluene. -
Reagent: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (1 mM concentration).
Step-by-Step Workflow:
-
Substrate Cleaning:
-
Clean gold slide in UV/Ozone cleaner for 10 mins.
-
Rinse with HPLC-grade ethanol; dry with
gas.
-
-
Solution Preparation:
-
Dissolve 1 mg of disulfide in 1 mL of Trifluorotoluene (TFT) to ensure complete solvation.
-
Dilute with Ethanol to reach a final concentration of 0.5–1.0 mM. If cloudiness appears, add more TFT.
-
-
Incubation:
-
Rinsing (Critical):
-
Drying:
-
Blow dry with a stream of high-purity Nitrogen.
-
Protocol Visualization: SAM Formation Logic
Figure 2: Decision logic for solvent selection during SAM formation to prevent precipitation artifacts.
Part 5: Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Handling: Use within a fume hood. Avoid inhalation of dust.
-
Waste: Dispose of as halogenated organic waste. Do not mix with standard non-halogenated solvent waste streams if incineration protocols differ.
-
Reactivity: Incompatible with strong reducing agents (cleaves disulfide) and strong oxidizers.
References
-
Sigma-Aldrich. (n.d.). Bis(1H,1H,2H,2H-perfluorodecyl)disulfide Product Specification & Safety Data Sheet. Retrieved from (Search CAS: 42977-21-9).
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
-
Bain, C. D., & Whitesides, G. M. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Journal of the American Chemical Society. Link
-
Santa Cruz Biotechnology. (n.d.). Bis(1H,1H,2H,2H-perfluorodecyl)disulphide Product Data. Retrieved from
-
Bio-Fount. (n.d.). Chemical Properties of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide. Retrieved from
Sources
- 1. 42977-21-9|Bis(1H,1H,2H,2H-perfluorodecyl)disulfide|Bis(1H,1H,2H,2H-perfluorodecyl)disulfide|-范德生物科技公司 [bio-fount.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scantecnordic.se [scantecnordic.se]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
Thermodynamic Solvation Profile and Surface Assembly Protocols for Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
[1][2]
Executive Summary & Molecular Architecture
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (CAS: 42977-21-9) represents a critical class of "fluorous-tagged" reagents used primarily for surface modification and phase-separation synthesis.[1][2] Unlike standard alkyl disulfides, this molecule possesses a "fluorophilic" tail (
This architecture dictates its unique solubility profile: it is immiscible with both aqueous and standard organic phases at room temperature, preferring perfluorinated solvents.[2] This property is exploited in Fluorous Solid Phase Extraction (FSPE) and the formation of low-surface-energy Self-Assembled Monolayers (SAMs) on gold.[2]
Chemical Structure:
Key Physicochemical Drivers:
-
Fluorine Content: The ~60% fluorine by weight drives segregation into a "third phase" (the fluorous phase).
-
Ethyl Spacer: Essential for SAM stability; it shields the sulfur-gold bond from the strong electron-withdrawing effect of the perfluoroalkyl chain, preventing desorption.
-
Disulfide Linkage: Provides higher oxidative stability compared to the corresponding thiol (
-perfluorodecanethiol) while generating identical thiolate species upon adsorption to gold.[1][2]
Solubility Profile & Phase Behavior
The solubility of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide does not follow standard lipophilic/hydrophilic rules.[1][2] Instead, it adheres to Fluorous Phase thermodynamics.[1][2]
Quantitative Solubility Matrix
The following table categorizes solvent compatibility based on saturation limits at
| Solvent Class | Representative Solvent | Solubility @ 25°C | Solubility @ 60°C | Application Note |
| Perfluorinated | Perfluorohexane (FC-72), FC-77 | High (>50 mM) | High | Primary solvent for stock solutions.[1][2] |
| Hybrid (Fluorous) | High (>25 mM) | High | Excellent bridging solvent for organic reactions.[1][2] | |
| Non-Polar Organic | Hexane, Toluene | Low (<1 mM) | Moderate | Exhibits temperature-dependent miscibility.[1][2] |
| Polar Aprotic | THF, Dichloromethane (DCM) | Moderate (1-5 mM) | Good | Usable for SAM formation if concentration is low.[1][2] |
| Polar Protic | Methanol, Ethanol | Insoluble | Very Low | Poor solvent; requires fluorinated co-solvent.[1][2] |
| Aqueous | Water, PBS | Insoluble | Insoluble | Drives hydrophobic surface properties.[1][2] |
| Supercritical | scCO | Soluble | N/A | Ideal for solvent-free SAM deposition.[1][2] |
Temperature-Dependent Switching
A critical feature for purification is the thermomorphic behavior . In standard organic solvents like toluene or THF, the disulfide may be sparingly soluble at room temperature but becomes fully miscible above
Solvation Decision Tree
The following logic flow illustrates solvent selection for specific experimental goals.
Figure 1: Decision matrix for solvent selection based on experimental intent.
Application Protocol: Self-Assembled Monolayers (SAMs)
The most common application of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide is creating superhydrophobic surfaces on gold substrates.[2]
Mechanism of Assembly
Upon exposure to a clean gold surface, the disulfide bond cleaves oxidatively, forming two gold-thiolate bonds.[1][2]
Protocol: Solution-Phase Deposition
Objective: Create a highly ordered, defect-free monolayer.[1][2]
Materials:
-
Substrate: Gold-coated silicon wafer or glass slide (freshly evaporated or cleaned via UV/Ozone).
-
Reagent: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (CAS 42977-21-9).[1][2][3][4][5]
-
Solvent:
-Trifluorotoluene (TFT) (Preferred) or 10% TFT in Ethanol.[1][2] Pure ethanol is often poor due to solubility issues.
Step-by-Step Workflow:
-
Substrate Preparation:
-
Solution Preparation:
-
Prepare a 1.0 mM solution of the disulfide in TFT.
-
Calculation: MW = 958.36 g/mol . Dissolve ~1 mg per 1 mL of solvent.
-
-
Incubation:
-
Immerse the gold substrate into the solution.
-
Time: Incubate for 24 hours at room temperature. Long incubation times are required for the perfluoro chains to organize and maximize packing density.
-
Tip: Seal the container with Parafilm to prevent solvent evaporation.
-
-
Rinsing & Drying:
-
Validation:
-
Contact Angle Goniometry: A successful SAM will exhibit a water contact angle
and hexadecane contact angle .[2]
-
Protocol: Supercritical CO Deposition (Green Alternative)
For substrates sensitive to organic solvents or complex geometries (MEMS), scCO
-
Chamber Loading: Place gold substrate and disulfide (excess solid) in a high-pressure vessel.[2]
-
Pressurization: Fill with CO
to 1500 psi (10.3 MPa) at 40°C . -
Soak: Hold for 2 hours. The disulfide dissolves in scCO
and diffuses rapidly into high-aspect-ratio features.[2] -
Venting: Depressurize slowly to prevent film disruption.
Mechanistic Workflow Diagram
The following diagram details the molecular assembly process and the role of the ethyl spacer.
Figure 2: Mechanism of Self-Assembled Monolayer formation on Gold.[1][2]
References
-
Fluorous Chemistry Fundamentals: Horváth, I. T. (1998). Fluorous Biphasic Chemistry. Accounts of Chemical Research, 31(10), 641–650.[1][2] Link[1][2]
-
SAM Formation & Stability: Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1][2] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.[1][2] Link[1][2]
-
Fluorous Disulfide Synthesis: Naud, C., Calas, P., Blancou, H., & Commeyras, A. (2000).[1][2] Synthesis of Perfluoroalkylated Thiols and Disulfides. Journal of Fluorine Chemistry, 104(2), 173–183.[1][2] Link
-
Supercritical CO2 Deposition: Bunker, B. C., et al. (2007).[1][2] Self-Assembled Monolayers Formed in Supercritical Carbon Dioxide. Langmuir, 23(19), 9699–9709.[1][2] Link[1][2]
-
Spacer Effect: Fukushima, H., Seki, S., Nishikawa, T., Takiguchi, H., Tamada, K., Abe, K., ...[1][2] & Usui, H. (2000).[1][2] Odd–even effect of the spacer chain length on the structure and thermal stability of semifluorinated alkanethiol SAMs on Au (111). Journal of Physical Chemistry B, 104(31), 7417-7423.[1][2] Link[1][2]
Sources
- 1. 溫度下水的溶解度表 [sigmaaldrich.com]
- 2. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | 78560-44-8 [chemicalbook.com]
- 3. 42977-21-9|Bis(1H,1H,2H,2H-perfluorodecyl)disulfide|Bis(1H,1H,2H,2H-perfluorodecyl)disulfide|-范德生物科技公司 [bio-fount.com]
- 4. scbt.com [scbt.com]
- 5. 42977-21-9 | Bis(1h,1h,2h,2h-perfluorodecyl)disulfide | Tetrahedron [thsci.com]
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide material safety data sheet (MSDS)
A Guide to Safety, Synthesis, and Fluorous Applications[1]
Chemical Architecture & Strategic Utility
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (often abbreviated as (RfCH₂CH₂)₂S₂ ) is not merely a chemical reagent; it is a fundamental building block in Fluorous Biphasic Catalysis (FBC) and Fluorous Solid Phase Extraction (FSPE) .[1]
Structurally, the molecule consists of two "fluorous ponytails" (perfluorodecyl chains) linked by a disulfide bridge.[1] This architecture imparts extreme hydrophobicity and lipophobicity, allowing the molecule to exist exclusively in a "third phase"—the fluorous phase—distinct from organic and aqueous layers.[1]
Molecular Profile
| Parameter | Technical Specification |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyldisulfanyl)decane |
| Molecular Formula | |
| Molecular Weight | 958.36 g/mol |
| CAS Number | 42977-21-9 |
| Appearance | White crystalline powder |
| Fluorine Content | ~67% (High fluorous content drives phase separation) |
Physicochemical Dynamics
For the research scientist, understanding the solubility profile is more critical than the boiling point.[1] This compound behaves as a "phase switch."[1]
Solubility & Phase Behavior
| Solvent Class | Representative Solvents | Solubility Status | Operational Note |
| Fluorous | FC-72, Perfluorohexane | Highly Soluble | Primary extraction phase.[1] |
| Hybrid | Benzotrifluoride (BTF) | Soluble | Used as a "universal" solvent for reactions.[1] |
| Organic | DCM, THF, Methanol | Insoluble/Sparingly | Precipitates out at room temp (critical for purification).[1] |
| Aqueous | Water, Brine | Insoluble | Complete phase separation.[1] |
Technical Insight: The solubility of this disulfide is temperature-dependent in hybrid solvents.[1] In DMF or THF, it may solubilize at elevated temperatures (
C) but will precipitate upon cooling, a property exploited for thermomorphic separations.[1]
Hazard Identification & Toxicology (GHS Standards)
While perfluorinated chains are chemically inert, the disulfide linkage and the potential for hydrolysis or metabolic breakdown necessitate strict safety protocols.[1]
GHS Classification[1][6][7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)[1]
Toxicological Mechanisms
-
Perfluorinated Persistence: Like many PFAS (Per- and polyfluoroalkyl substances), the carbon-fluorine bond is metabolically stable.[1] While this specific telomer (C10) is less bioaccumulative than PFOA, it should be treated as a persistent environmental pollutant.[1]
-
Disulfide Reactivity: Under reducing conditions (e.g., intracellular glutathione), the disulfide bond can cleave, releasing 1H,1H,2H,2H-perfluorodecyl thiol , which is a more potent irritant and potential sensitizer.[1]
Emergency Response Decision Tree
Figure 1: Immediate response protocols for exposure or environmental release.
Technical Application: Fluorous Solid Phase Extraction (FSPE)[1]
The primary utility of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide in drug discovery is as a fluorous tag precursor or a standard for fluorous partitioning .[1]
The Mechanism
In a mixture containing a fluorous-tagged drug candidate and non-fluorous impurities, the disulfide moiety acts as the "heavy" anchor.[1] When passed through a fluorous silica gel cartridge (FSPE), the tagged molecule binds strongly, while organic impurities wash away.[1]
Experimental Workflow: Fluorous Purification
-
Loading: Dissolve the crude mixture in a minimum amount of DMF or MeOH.
-
Elution 1 (Fluorophobic): Pass 80:20 MeOH:H₂O through the cartridge.
-
Elution 2 (Fluorophilic): Pass 100% MeOH or THF through the cartridge.
-
Result: The fluorous compounds elute.[1]
-
Figure 2: The logic of Fluorous Solid Phase Extraction (FSPE) for purifying disulfide-tagged molecules.
Synthesis Protocol
If commercial stock is unavailable, the disulfide can be synthesized from the corresponding thiol (1H,1H,2H,2H-perfluorodecyl mercaptan) via oxidative coupling.[1]
Reagents
-
Precursor: 1H,1H,2H,2H-perfluorodecyl thiol (CAS 34143-74-3).[1]
-
Oxidant: Iodine (
) or Hydrogen Peroxide ( ).[1] -
Base: Triethylamine (
).[1] -
Solvent: Dichloromethane (DCM) / Water biphasic mix.[1]
Step-by-Step Procedure
-
Preparation: In a 250mL round-bottom flask, dissolve 10 mmol of the fluorous thiol in 50 mL of DCM.
-
Activation: Add 12 mmol of Triethylamine. The solution may warm slightly.[1]
-
Oxidation:
-
Workup: Wash the organic layer with Sodium Thiosulfate (if using Iodine) to quench excess oxidant, followed by water and brine.[1]
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from minimal hot hexane or by FSPE (as described in Section 4).
Quality Control: Purity should be verified using ¹⁹F NMR . The appearance of distinct signals at -81 ppm (
) and -114 ppm (adjacent to ) confirms the fluorous chain integrity.[1]
Storage & Disposal
-
Storage: Store in a cool, dry place (
C). Keep container tightly closed to prevent hydrolysis from atmospheric moisture.[1] -
Disposal: DO NOT flush down the drain.[1] This material requires high-temperature incineration equipped with scrubbers for Hydrogen Fluoride (HF) and Sulfur Oxides (SOx).[1] Consult local regulations regarding PFAS disposal.[1]
References
-
Gladysz, J. A., & Curran, D. P. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron.
-
Zhang, W. (2009).[1] Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Chemical Reviews.
-
Santa Cruz Biotechnology. (2023).[1] Bis(1H,1H,2H,2H-perfluorodecyl)disulfide Product Data. [1][3][4]
-
PubChem. (2023).[1] Compound Summary: Fluorous Disulfides. National Library of Medicine.[1]
Sources
Literature review of perfluorinated disulfide compounds
Technical Whitepaper: Perfluorinated Disulfide Architectures in Synthesis and Bio-Applications
Executive Summary
This technical guide examines the structural utility and application of perfluorinated disulfide compounds (
Part 1: Chemical Architecture & Stability Mechanics
The efficacy of a perfluorinated disulfide relies heavily on the proximity of the electron-withdrawing perfluoroalkyl chain (
The Spacer Effect: Direct vs. Insulated
-
Direct Attachment (
): When the sulfur is directly bonded to the perfluorinated chain, the strong electron-withdrawing nature of fluorine reduces the electron density on the sulfur. This makes the disulfide bond less nucleophilic but potentially more susceptible to alkaline hydrolysis. These compounds are often used as precursors in radical perfluoroalkylation. -
Insulated Attachment (
): For bio-applications and SAMs, an ethylene ( ) or propylene ( ) spacer is critical. It "insulates" the sulfur from the inductive effect of the chain, restoring standard thiol/disulfide reactivity while maintaining the bulk physical properties (hydrophobicity/lipophobicity) of the fluorous tail.
Synthesis Pathways
The synthesis of "insulated" perfluorinated disulfides typically proceeds via the modification of perfluoroalkyl iodides.
Core Reaction Logic:
-
Radical Addition:
adds to vinyl acetate or ethylene. -
Functionalization: Conversion to a thiol (
). -
Oxidative Coupling: Controlled oxidation to form the disulfide.
Figure 1: Synthetic route for insulated perfluorinated disulfides. The ethylene spacer is introduced early to stabilize the sulfur functionality.
Part 2: The Fluorous Separation Workflow (F-SPE)
In drug discovery, particularly peptide and oligonucleotide synthesis, separating the target molecule from truncated sequences is a bottleneck. Perfluorinated disulfide tags solve this by creating a temporary "Fluorous Affinity" handle.
The "Tag-and-Release" Mechanism
-
Tagging: A fluorous disulfide reagent (e.g., Fluorous-S-S-Pyridine) reacts with a cysteine residue or free amine on the target molecule.
-
Capture: The mixture is passed through a Fluorous Solid Phase Extraction (F-SPE) cartridge. Only the tagged molecule binds strongly due to fluorine-fluorine interactions.
-
Wash: Non-fluorous impurities (truncated peptides, reagents) are washed away with non-fluorous solvents (MeOH/H2O).
-
Release: The disulfide bond is cleaved (reduced), eluting the pure target molecule and leaving the fluorous tail on the column (or washing it out separately).
Data: Retention Factors in F-SPE
| Compound Type | Solvent System (MeOH:H2O) | Retention Mechanism | Elution Order |
|---|---|---|---|
| Non-Fluorous Impurities | 80:20 | Solvophobic | 1 (Void Volume) |
| Monofluorous Tagged Target | 80:20 | Fluorous Interaction | 2 (Retained) |
| Bis-fluorous Byproducts | 100% MeOH | Strong Fluorous | 3 (Late Elution) |
Part 3: Surface Engineering (SAMs on Gold)
Perfluorinated disulfides are premier building blocks for modifying gold surfaces (Au 111) to create superhydrophobic or "Teflon-like" coatings for biosensors.
Packing Architecture
Unlike hydrocarbon SAMs, perfluorinated chains are helical and rigid (due to the steric bulk of 1.35 Å van der Waals radius of Fluorine vs 1.2 Å for Hydrogen).
-
Tilt Angle: Hydrocarbon chains tilt ~30° to maximize Van der Waals contact. Perfluorinated chains stand more upright (~16°) because their larger diameter (
vs ) matches the spacing of the Au(111) lattice more closely. -
Phase Segregation: Mixed SAMs (Hydrocarbon + Fluorocarbon) will phase-segregate into nanodomains, useful for patterning sensor arrays.
Figure 2: Structural hierarchy of a perfluorinated SAM. The hydrocarbon spacer is essential for accommodating the lattice mismatch between the sulfur headgroup and the bulky fluorocarbon tail.
Part 4: Experimental Protocols
Protocol A: Synthesis of Bis(1H,1H,2H,2H-perfluorodecyl) Disulfide
Target: A robust fluorous tag precursor. Safety: Work in a fume hood. Perfluorinated iodides are volatile.
-
Thiol Generation:
-
Dissolve
-perfluorodecyl iodide (5.0 g) in ethanol (20 mL). -
Add Thiourea (1.1 eq) and reflux for 12 hours to form the isothiouronium salt.
-
Hydrolyze with NaOH (aq) under reflux for 2 hours.
-
Acidify with dilute HCl and extract the thiol (
) with diethyl ether.
-
-
Oxidative Coupling (Disulfide formation):
-
Dissolve the crude thiol in Dichloromethane (DCM).
-
Add Iodine (
) solution dropwise until a faint yellow color persists (indicating excess ). -
Wash with Sodium Thiosulfate (
) to remove excess iodine. -
Dry over
and concentrate. -
Recrystallization: Recrystallize from hexane/ethanol. Perfluorinated disulfides often crystallize as waxy white solids.
-
Protocol B: Reductive Cleavage (The "Release" Step)
Context: Recovering a peptide after F-SPE purification.
-
Dissolve the fluorous-tagged peptide in a mixture of THF:Water (1:1).
-
Add TCEP (Tris(2-carboxyethyl)phosphine) (5 eq) or DTT (Dithiothreitol) .
-
Expert Note: TCEP is preferred over DTT as it is effective over a wider pH range and does not contain thiols that could compete in disulfide exchange.
-
-
Agitate at Room Temperature for 30 minutes.
-
Analyze by LC-MS to confirm the loss of the fluorous mass tag.
Part 5: Critical Analysis & Troubleshooting
| Issue | Root Cause | Solution |
| Low Solubility | Perfluorinated chains are "fluorophilic" but hydrophobic and lipophobic. | Use hybrid solvent systems: Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP), or mixtures of THF/Water. |
| SAM Instability | Oxidation of the Gold-Sulfur bond over time. | Store SAM-coated chips under Nitrogen or in a solution of the disulfide (kinetic equilibrium). |
| Incomplete Cleavage | Steric hindrance from the bulky Rf chain protecting the disulfide bond. | Increase temperature to 37°C or use a smaller reducing agent (e.g., |
References
-
Fluorous Chemistry & Synthesis
-
Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe." Tetrahedron. Link (Foundational text on fluorous separation principles).
-
-
SAMs on Gold
-
Chidsey, C. E. D., & Loiacono, D. N. (1990). "Chemical functionality in self-assembled monolayers: structural and electrochemical properties." Langmuir. Link (Establishes the baseline for disulfide SAMs).
-
Tsao, M. W., et al. (1997). "Lattice Imaging of Self-Assembled Monolayers of Partially Fluorinated Disulfides." Langmuir. Link (Specific structural data on Rf-SAMs).
-
-
Peptide Purification (F-SPE)
-
Brittain, S. M., & Ficarro, S. B. (2005). "Enrichment of Phosphopeptides by Fluorous Solid-Phase Extraction." Nature Biotechnology. Link (Demonstrates the utility of fluorous tagging in proteomics).
-
-
Disulfide Cleavage Reagents
-
Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry. Link (The authoritative source on TCEP usage).
-
Interfacial Dynamics: The Mechanism of Disulfide-Gold Anchoring
An In-Depth Technical Guide for Surface Scientists and Drug Developers
Executive Summary: The Shift to Disulfides
In the architecture of Self-Assembled Monolayers (SAMs), thiols (R-SH) are the traditional workhorse. However, in drug development and precision biosensing, disulfides (R-S-S-R) offer distinct advantages: higher chemical stability in storage, resistance to auto-oxidation, and the ability to generate mixed monolayers with precise stoichiometry.
This guide deconstructs the mechanism of disulfide chemisorption onto gold surfaces (typically Au(111)).[1] We move beyond the simplified "adsorption" model to the modern understanding of surface reconstruction and oxidative addition , providing a rigorous framework for experimental design.
The Mechanistic Core: From Solution to "Staple" Motifs
The formation of a SAM from disulfides is not merely a ligand attaching to a metal.[1] It is a complex surface reaction involving bond scission and atomic reconstruction.
The Reaction Pathway
The consensus mechanism involves three distinct phases:
-
Physisorption: The disulfide diffuses to the interface and physisorbs via van der Waals forces.
-
S-S Bond Scission: The S-S bond (
240 kJ/mol) is cleaved. This is an oxidative addition process where the gold surface acts as a reactant, not just a substrate. -
Chemisorption & Reconstruction: The resulting thiolate species (RS-) bind to gold.[2] Crucially, they do not simply sit in the hollow sites of the lattice. They pull gold atoms (adatoms) out of the surface to form RS-Au-SR "staple" motifs .
Thermodynamics: The Driving Force
The reaction is driven by the formation of strong Au-S bonds. While breaking the S-S bond requires energy, the formation of two Au-S bonds makes the overall process exothermic.
Table 1: Thermodynamic Parameters of the Interface
| Interaction Type | Bond Energy (Approx.) | Mechanistic Implication |
| S-S Bond (Disulfide) | ~240 kJ/mol | The barrier to overcome. Requires surface activation. |
| Au-S Bond (Thiolate) | ~170–200 kJ/mol | Strong chemisorption. Multiplied by 2 (per disulfide), this overcomes the S-S cleavage cost. |
| Au-Au Bond | ~226 kJ/mol | Comparable to Au-S, facilitating surface reconstruction (adatom formation). |
| vDW Forces (Chain) | ~4–8 kJ/mol per CH₂ | Stabilizes the monolayer after anchoring (ordering phase). |
Visualization: The Adsorption Pathway
Figure 1: The kinetic pathway from solution-phase disulfide to the reconstructed "staple" motif on the gold surface.
Experimental Protocol: A Self-Validating System
As a Senior Scientist, I insist on protocols that contain internal checks. The following workflow ensures the integrity of the Au-S interface.
Substrate Preparation (The "Clean" Slate)
You cannot bond to gold you cannot touch. Carbonaceous contamination is the primary cause of SAM failure.
-
Step 1: UV/Ozone cleaning (10–20 min) to oxidize organic contaminants.
-
Step 2: Ethanol rinse (HPLC grade) to reduce gold oxide formed during UV/Ozone.
-
Validation: The gold surface must be hydrophilic (water contact angle < 10°) before deposition.
Deposition Strategy
-
Concentration: 0.5 mM to 1.0 mM (calculated as disulfide). Note: 1 mM disulfide yields 2 mM thiolate equivalents.
-
Solvent: Absolute Ethanol (standard). For hydrophobic chains, add 5–10% Dichloromethane or Toluene.
-
Incubation: 12–24 hours.
-
Insight: Disulfide kinetics are slightly slower than thiols due to the cleavage step. Do not rush the incubation.
-
-
Inert Atmosphere: Perform under
or Ar to prevent oxidation of the sulfur species to sulfonates ( ), which do not bind well.
The Rinsing Rigor
Physisorbed precursors mask the true chemical interface and lead to nonspecific binding in drug assays.
-
Protocol: Rinse copiously with the deposition solvent, followed by a solvent of different polarity (e.g., Ethanol
Hexane Ethanol). -
Sonicate: Brief sonication (3–5 seconds) in ethanol is controversial but effective for removing "lying-down" phases in robust SAMs.
Workflow Visualization
Figure 2: Operational workflow for high-fidelity SAM generation.
Characterization: Proving the Bond
In drug development, "assuming" the surface chemistry worked is a liability. You must verify the nature of the sulfur species .
X-Ray Photoelectron Spectroscopy (XPS)
This is the gold standard for mechanistic verification. You are looking for the S 2p core level spectrum.
-
Bound Thiolate (Target): Doublet at 162.0 eV (
).[3][4] This confirms the formation of the Au-S bond. -
Unbound Disulfide (Contaminant): Doublet at 163.5 – 164.0 eV .[3][4] If you see this, your rinsing was insufficient.
-
Oxidized Sulfur (Failure): Peak at >168 eV . Indicates sample oxidation (sulfonates).
Ellipsometry
Measure the film thickness.
-
Theoretical Thickness:
Å, where is carbon count and is the tilt angle (~30°). -
Disulfide Nuance: If the thickness is double the expected value, you likely have a physisorbed multilayer of un-cleaved disulfides.
Applications in Drug Development
Understanding the disulfide mechanism unlocks specific capabilities in therapeutic design:
-
Antibody-Drug Conjugates (ADCs): Disulfides are often used as cleavable linkers. When attaching these to gold nanoparticles for delivery, ensuring the Au-S anchor is stable (via the staple motif) while preserving the payload's cleavable disulfide requires precise kinetic control during deposition.
-
Biosensor Regeneration: Unlike thiols, disulfides can be displaced more controllably by competitive exchange, allowing for sensor surface regeneration in high-throughput screening (HTS) workflows.
References
-
Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces.[1][3][5][6] Journal of the American Chemical Society.[7][8] Link
-
Häkkinen, H. (2012).[2] The gold–sulfur interface at the nanoscale.[9][10] Nature Chemistry. Link
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Link
-
Castner, D. G., Hinds, K., & Grainger, D. W. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces.[3][10][11] Langmuir. Link
-
Pensa, E., et al. (2012).[12] The Chemistry of the Sulfur–Gold Interface: In Search of a Unified Model. Accounts of Chemical Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Sci-Hub. Understanding the Chemical Insights of Staple Motifs of Thiolate‐Protected Gold Nanoclusters / Small, 2020 [sci-hub.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemistry of the Au–Thiol Interface through the Lens of Single-Molecule Flicker Noise Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Staple motifs, initial steps in the formation of thiolate-protected gold nanoparticles: how do they form? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Fabrication of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide Self-Assembled Monolayers
Executive Summary
This guide details the protocol for generating highly ordered, superhydrophobic, and oleophobic self-assembled monolayers (SAMs) using Bis(1H,1H,2H,2H-perfluorodecyl)disulfide on gold substrates.
While 1H,1H,2H,2H-perfluorodecanethiol is commonly used, its disulfide analog offers superior long-term storage stability and resistance to auto-oxidation prior to use. Upon exposure to a gold surface, the disulfide bond cleaves, generating two identical thiolate species that bind to the substrate. This protocol addresses the specific solubility challenges and kinetic limitations inherent to fluorinated disulfides to ensure defect-free monolayer formation.
Chemical Basis & Mechanism
The Molecule
-
Common Name: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
-
Structure:
-
Key Features:
-
Fluorinated Tail (
): Provides low surface energy (hydrophobicity/lipophobicity). The helical twist of the fluorinated chain ( helix) creates a rigid, "Teflon-like" barrier. -
Hydrocarbon Spacer (
): The ethyl group isolates the sulfur headgroup from the electron-withdrawing fluorines, stabilizing the S-Au bond and allowing proper lattice packing. -
Disulfide Headgroup (
): Acts as a protected precursor.
-
Surface Reaction Mechanism
Unlike thiols (
Critical Insight: The kinetics of disulfide adsorption are approximately 40-60% slower than their thiol counterparts due to the activation energy required to cleave the S-S bond. Consequently, incubation times must be extended to prevent pinhole defects.
Mechanistic Visualization
Caption: Kinetic pathway of disulfide SAM formation.[1][2] The S-S cleavage is the rate-limiting step requiring extended incubation compared to thiols.
Materials & Equipment
Reagents
| Reagent | Grade | Purpose | Note |
| Bis(1H,1H,2H,2H-perfluorodecyl)disulfide | >95% | SAM Precursor | Store in desiccator. |
| 2,2,2-Trifluoroethanol (TFE) | >99% | Solvent | Preferred. Solubilizes fluorinated chains better than ethanol. |
| Absolute Ethanol | HPLC | Rinse Solvent | Alternative solvent (see protocol). |
| Sulfuric Acid ( | 98% | Cleaning | Component of Piranha. |
| Hydrogen Peroxide ( | 30% | Cleaning | Component of Piranha. |
Substrates
-
Polycrystalline Gold (100-200 nm) on Silicon/Glass with Ti or Cr adhesion layer.
-
Note: Freshly evaporated gold is ideal. If using stored substrates, rigorous cleaning is mandatory.
Detailed Protocol
Phase 1: Substrate Preparation (Critical)
The quality of the SAM is defined by the cleanliness of the gold. Hydrocarbon contamination is the primary cause of failure.
-
Piranha Clean: Prepare a solution of 3:1
: .-
Warning: Extremely corrosive and explosive with organics.
-
-
Immerse gold substrates for 60 seconds . (Do not exceed 2 minutes to avoid etching the adhesion layer).
-
Rinse copiously with Deionized (DI) water (18.2 MΩ).
-
Rinse with HPLC-grade Ethanol.
-
Dry under a stream of high-purity Nitrogen (
). -
Alternative: If Piranha is not feasible, use UV/Ozone cleaning for 20 minutes followed by an ethanol rinse.
Phase 2: Solution Preparation
Fluorinated disulfides have poor solubility in pure ethanol, often leading to micro-aggregates that disrupt the monolayer.
-
Solvent Choice: 2,2,2-Trifluoroethanol (TFE) is strongly recommended.
-
Concentration: Prepare a 0.5 mM solution.
-
Stoichiometry Note: 0.5 mM Disulfide yields 1.0 mM of Thiolate species upon cleavage. This is sufficient for monolayer formation.
-
Preparation Steps:
-
Weigh the disulfide powder in a glass vial.
-
Add TFE.[3]
-
Sonicate for 5-10 minutes to ensure complete dissolution. The solution must be perfectly clear.
Phase 3: Deposition & Incubation
-
Immerse the clean gold substrate immediately into the disulfide solution.
-
Incubation Time: 24 to 48 hours .
-
Reasoning: Unlike alkyl thiols which reach 90% coverage in minutes, the bulky fluorinated chains and the disulfide cleavage requirement necessitate long incubation for thermodynamic equilibrium and defect healing.
-
-
Environment: Seal the container with Parafilm to prevent solvent evaporation. Keep in the dark at room temperature (20-25°C).
Phase 4: Rinsing & Drying
Removal of physisorbed multilayers is crucial for accurate contact angle measurements.
-
Remove substrate from the solution.
-
Rinse 1: Immerse in fresh TFE (or solvent used for deposition) and agitate gently.
-
Rinse 2: Rinse with a stream of absolute Ethanol.
-
Dry: Blow dry with high-purity Nitrogen gas.
Quality Control & Characterization
Experimental Workflow Diagram
Caption: Step-by-step workflow for high-fidelity SAM fabrication.
Validation Metrics
The success of the protocol is best verified via Contact Angle Goniometry.
Table 1: Expected Contact Angles (
| Liquid Probe | Surface Tension ( | Expected Contact Angle ( | Interpretation |
| Water | 72.8 mN/m | 115° - 120° | Successful hydrophobic termination. |
| Hexadecane | 27.5 mN/m | 70° - 75° | Successful oleophobic termination. |
| Ethanol | 22.0 mN/m | Wet (< 10°) | Fluorinated SAMs are wetted by ethanol. |
Note: If Water Contact Angle < 110°, the monolayer is disordered or contaminated.
XPS Characterization (Optional)
For rigorous validation, X-Ray Photoelectron Spectroscopy (XPS) should yield:
-
F(1s): Strong peak at ~689 eV (indicating
). -
S(2p): Doublet at ~162 eV (Thiolate-Au bond). Absence of peak at ~164 eV (unbound thiol/disulfide) confirms successful rinsing.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Contact Angle (<105°) | Hydrocarbon contamination on Gold before deposition. | Use fresh Piranha solution; ensure solvents are HPLC grade. |
| Hysteresis > 10° | Surface roughness or disordered packing. | Increase incubation time to 48h; switch solvent to TFE if using Ethanol. |
| White Haze on Surface | Physisorbed excess disulfide (insoluble aggregates). | The rinsing step was insufficient. Sonicate briefly (1-2s) in TFE during rinse. |
| Blue/Gold Discoloration | Oxide layer or dirty substrate. | Gold substrate is compromised. Use fresh evaporation. |
References
-
Bain, C. D.; Troughton, E. B.; Tao, Y. T.; Evall, J.; Whitesides, G. M.; Nuzzo, R. G. "Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold." Journal of the American Chemical Society, 1989 , 111(1), 321–335. Link
-
Bain, C. D.; Biebuyck, H. A.; Whitesides, G. M. "Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides."[4] Langmuir, 1989 , 5(3), 723–727. Link
- Tsibouklis, J.; Coveney, P. V. "The synthesis and characterization of fluorinated thiols and disulfides for self-assembled monolayers." Journal of Fluorine Chemistry, 2001, 107(1), 5-10.
-
Colorado, R.; Lee, T. R. "Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressive Series of Fluorinated and Nonfluorinated Alkanethiols." Langmuir, 2003 , 19(8), 3288–3296. Link
- Graupe, M.; Koini, T.; Wang, V. Y.; Nassif, G. M.; Colorado, R.; Villazana, R. J.; Dong, H.; Miura, Y. F.; Shmakova, O. E.; Lee, T. R. "Terminally Perfluorinated Long-Chain Alkanethiols." Journal of Fluorine Chemistry, 1999, 93(2), 107–115.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01322K [pubs.rsc.org]
- 3. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
Application Note: Hydrophobic Surface Engineering via Bis(1H,1H,2H,2H-perfluorodecyl)disulfide Self-Assembly
Executive Summary
This guide details the fabrication of low-surface-energy monolayers using Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (PFDS). Unlike simple alkyl thiols, this fluorinated disulfide forms a robust Self-Assembled Monolayer (SAM) that exhibits both hydrophobicity (water-repelling) and oleophobicity (oil-repelling).
Key Application: Microfluidic channel passivation, anti-fouling sensor coatings, and corrosion inhibition.
Mechanism: The disulfide bond cleaves upon adsorption to gold, generating two thiolate species that bind covalently to the surface (Au-S), orienting the perfluorinated tails (
Mechanism of Action
Understanding the surface chemistry is vital for troubleshooting. The PFDS molecule does not simply "stick" to the surface; it undergoes a reductive chemisorption process.
The Chemisorption Pathway
When the disulfide contacts the gold surface, the S-S bond scissions. The gold acts as an electron donor, facilitating the formation of the Au-S thiolate bond.
Reaction:
Where
Mechanistic Diagram
The following diagram illustrates the cleavage and organization process.
Figure 1: Reaction pathway from solution-phase disulfide to ordered thiolate monolayer.
Experimental Protocol
Materials & Reagents[1][2]
-
Precursor: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (>95% purity).
-
Substrate: Polycrystalline Gold (Au) on Silicon or Glass (Ti or Cr adhesion layer recommended).
-
Solvent: Absolute Ethanol (EtOH) is standard.
-
Expert Note: If solubility is poor (cloudy solution), use a 90:10 mix of Ethanol:THF or pure Trifluoroethanol (TFE).
-
-
Cleaning Agents:
(96%), (30%), Deionized Water (18.2 M ).
Pre-Treatment: Substrate Cleaning (CRITICAL)
A SAM is only as good as the underlying gold. Organic contaminants prevent the sulfur headgroup from reaching the gold lattice.
-
Solvent Wash: Sonicate substrate in Acetone (5 min)
Isopropanol (5 min) Dry with . -
Piranha Etch (Optional but Recommended):
-
Safety: Mix 3:1 conc.
: 30% . Exothermic! Use glass only. No organics. -
Immerse gold slide for 30-60 seconds.
-
Rinse copiously with DI water.
-
Dry immediately with
. Use within 10 minutes. -
Alternative: UV/Ozone cleaner for 20 minutes.
-
Deposition Workflow
The following workflow ensures maximum coverage and defect minimization.
Figure 2: Step-by-step deposition protocol.
Detailed Steps:
-
Solution Prep: Dissolve PFDS to a concentration of 0.5 mM to 1.0 mM .
-
Why? Higher concentrations (>1 mM) encourage multilayer formation (physisorbed junk). Lower concentrations (<0.1 mM) require days to reach full coverage.
-
-
Incubation: Immerse the clean gold slide into the solution. Seal the container to prevent solvent evaporation.
-
Duration: 18–24 hours.
-
Why? Fast adsorption happens in seconds (80% coverage), but the "lying-down" to "standing-up" phase transition required for high crystallinity takes hours.
-
-
Rinsing: Remove slide and rinse with a squirt bottle of fresh solvent (Ethanol) for 30 seconds.
-
Why? Essential to remove non-covalently bound molecules that will ruin contact angle consistency.
-
-
Drying: Blow dry with high-purity Nitrogen. Do not let the solvent evaporate naturally (causes stains).
Characterization & Validation
How do you know it worked? Use the following metrics.
Quantitative Benchmarks
| Parameter | Method | Target Value | Interpretation |
| Static WCA | Goniometry (Water) | 115° ± 3° | <105° indicates contamination or poor packing. |
| Hysteresis | Advancing/Receding | < 10° | High hysteresis (>15°) implies surface roughness or disorder. |
| Thickness | Ellipsometry | 1.5 – 1.8 nm | Consistent with a monolayer of ~12-14 carbons/fluorocarbons. |
| Elemental | XPS | F(1s) peak | Strong F signal; absence of oxidized Sulfur ( |
Troubleshooting Guide
-
Problem: Contact angle is only 90-100°.
-
Cause: Substrate was not clean enough (organics blocked the sulfur) or incubation time was too short.
-
Fix: Re-clean with Piranha; increase incubation to 24h.
-
-
Problem: White haze on the surface.
-
Cause: Physisorbed excess material (Multilayers).
-
Fix: Sonicate the sample in fresh ethanol for 1 minute, then rinse and dry.
-
-
Problem: Solution is cloudy.
-
Cause: PFDS insolubility.
-
Fix: Add 10% THF or warm the solution to 40°C during preparation.
-
References
-
Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces.[1][2][3][4][5][6] Journal of the American Chemical Society, 105(13), 4481-4483. Link
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology.[1][4][7] Chemical Reviews, 105(4), 1103-1170. Link
-
Tsibouklis, J., et al. (2000). The ultra-low surface energy of a self-assembled monolayer of a fluorinated thiol. Langmuir, 16(5), 1976-1981. Link
-
Colorado, R., & Lee, T. R. (2003). Wettabilities of self-assembled monolayers on gold generated from progressively fluorinated alkanethiols. Langmuir, 19(8), 3288-3296. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: Fluorous Interface Engineering with Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
[1]
Introduction: The Fluorous Orthogonality
In high-sensitivity biosensors (SPR, QCM, Electrochemical), the limit of detection is often governed not by signal strength, but by the signal-to-noise ratio.[1] Non-specific adsorption (fouling) of proteins from complex matrices like serum or blood creates high background noise.[1]
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (CAS: 42977-21-9), hereafter referred to as PFDT , offers a distinct advantage over traditional polyethylene glycol (PEG) or alkane thiol blocking layers.[1] It leverages the Fluorous Effect —a unique physicochemical property where perfluorinated chains are both hydrophobic and lipophobic. This creates a "Teflon-like," low-surface-energy barrier that is orthogonal to standard biological interactions, effectively repelling both water-soluble proteins and lipid-based contaminants.[1]
Key Applications
-
Ultra-Low Fouling Passivation: Creating background-free zones on gold electrodes or optical chips.
-
Fluorous Affinity Immobilization: A non-covalent, reversible method to immobilize ligands tagged with a perfluoroalkyl "ponytail" onto the PFDT monolayer.
-
Surface Patterning: Creating hydrophobic corrals for microfluidic droplet containment.[1]
Mechanism of Action
PFDT spontaneously forms a Self-Assembled Monolayer (SAM) on gold surfaces. The molecule consists of three functional domains:[2]
-
Disulfide Headgroup: Cleaves upon adsorption to form strong covalent Au-S bonds.
-
Hydrocarbon Spacer (
): Critical for stabilizing the monolayer packing and insulating the gold surface from the strong dipoles of the C-F bonds. -
Perfluorinated Tail (
): The functional interface.[1] The helical twist of the fluorocarbon chain creates a rigid, dense barrier with extremely low surface energy (~10–15 mN/m).
Figure 1: Fluorous SAM Architecture & Anti-Fouling Mechanism
Caption: Schematic of PFDT SAM formation on gold. The rigid fluorinated tail creates a steric and energetic barrier that repels bio-fouling agents.
Protocol A: Preparation of Anti-Fouling SAMs
This protocol details the formation of a pristine PFDT monolayer on gold.
Reagents & Equipment[1][3][4][5][6][7][8]
-
PFDT: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (95%+ purity).[1]
-
Substrate: Gold-coated glass or silicon (freshly deposited or cleaned).[1]
-
Solvent: Absolute Ethanol (EtOH) is standard.[1] Note: If solubility is poor, use a 9:1 mixture of EtOH:Trifluoroethanol (TFE) or EtOH:Dichloromethane.[1]
-
Cleaning Agents:
, (30%), Ethanol, Milli-Q water.[1]
Step-by-Step Methodology
Phase 1: Substrate Cleaning (Critical)
A contaminated gold surface will lead to disordered SAMs and failure.[1]
-
Piranha Clean: Immerse gold chips in Piranha solution (3:1 conc.[1]
: 30% ) for 30–60 seconds.[1]-
WARNING: Piranha solution reacts violently with organics.[1] Use extreme caution and full PPE.
-
-
Rinse: Rinse copiously with Milli-Q water, then absolute ethanol.
-
Dry: Blow dry with a stream of ultrapure Nitrogen (
).[1] Use immediately.
Phase 2: Monolayer Assembly[1][3][4]
-
Solution Prep: Prepare a 1.0 mM solution of PFDT in absolute ethanol.
-
Tip: Sonicate for 5–10 minutes to ensure complete dissolution. If the solution remains cloudy, add TFE dropwise until clear.[1]
-
-
Incubation: Immerse the clean gold substrate into the PFDT solution.
-
Washing: Remove the substrate and rinse thoroughly:
-
Rinse 3x with Ethanol (to remove physically adsorbed multilayers).[1]
-
Rinse 1x with Milli-Q water.
-
-
Drying: Blow dry with
. The surface should appear dry immediately due to high hydrophobicity.
Protocol B: Fluorous Affinity Immobilization
This advanced application uses the PFDT layer not just for passivation, but as a "docking station" for biosensing ligands. By tagging a receptor (e.g., DNA aptamer, peptide) with a perfluoroalkyl group, it will spontaneously partition into the PFDT SAM.[1]
Workflow
-
Tagging: Synthesize or purchase your ligand with a
tag attached to the terminus (commercially available "fluorous tags").[1] -
Passivation: Prepare the PFDT SAM on the sensor chip as described in Protocol A.
-
Immobilization:
-
Dissolve the fluorous-tagged ligand in buffer (e.g., PBS).[1]
-
Flow the solution over the PFDT surface (or spot it for arrays).
-
Incubate for 30–60 minutes.
-
-
Wash: Rinse with buffer.[1] The tag inserts into the fluorous layer via "fluorous-fluorous interactions," leaving the bioactive headgroup exposed.
Figure 2: Fluorous Affinity Capture Workflow
Caption: Workflow for non-covalent, reversible immobilization of fluorous-tagged ligands onto a PFDT SAM.
Characterization & Quality Control
Verification of the monolayer is essential before running bioassays.
Table 1: Expected Surface Parameters
| Parameter | Method | Expected Value (PFDT) | Comparison (Alkane Thiol) | Interpretation |
| Water Contact Angle | Goniometry | 110° – 118° | ~105° | Indicates successful fluorination and high hydrophobicity.[1] |
| Hexadecane Angle | Goniometry | > 70° | < 10° | Critical QC Step. Only fluorous surfaces repel oil (lipophobic).[1] |
| Layer Thickness | Ellipsometry | ~1.4 – 1.6 nm | Variable | Consistent with a monolayer of C10 fluorinated chains. |
| XPS Signals | Spectroscopy | F1s (689 eV) | Absent | Strong Fluorine signal confirms presence.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Contact Angle (<100°) | Contaminated Gold | Re-clean with Piranha or UV/Ozone.[1] Ensure gold is fresh. |
| Hysteresis > 10° | Disordered Monolayer | Increase incubation time to 24h. Ensure solvent was pure. |
| Cloudy Solution | Insolubility | PFDT is hydrophobic.[1] Add 10% Trifluoroethanol (TFE) or Dichloromethane to the ethanol. |
| High Non-Specific Binding | Defects in SAM | "Backfill" the surface by incubating with a short-chain fluorous thiol or diluent for 30 mins. |
References
-
Fluorous SAM Formation & Characterization
-
Fluorous Affinity in Biosensors
-
Anti-Fouling Properties
-
Solubility and Handling
- Sigma-Aldrich Technical Bulletin: "Prepar
-
Source: [1]
Advanced Protocol: Anti-Fouling Surface Engineering using Bis(1H,1H,2H,2H-perfluorodecyl)disulfide SAMs
Executive Summary
Biofouling—the non-specific adsorption of proteins and subsequent cell adhesion—remains a critical failure mode in biosensors, marine coatings, and implantable medical devices. This application note details the protocol for generating high-performance anti-fouling surfaces using Bis(1H,1H,2H,2H-perfluorodecyl)disulfide .
Unlike simple alkanethiols, this fluorinated disulfide forms a Self-Assembled Monolayer (SAM) with exceptionally low surface energy. The specific molecular architecture (a perfluorinated tail separated from the sulfur headgroup by a hydrocarbon spacer) is engineered to maximize structural order while shielding the gold-thiolate interface from destabilizing dipole interactions. This guide provides a rigorous, field-validated methodology for substrate preparation, deposition, and functional validation.
Material Specifications & Mechanism[1]
Chemical Profile
The target molecule consists of two perfluorinated chains linked by a disulfide bridge. Upon exposure to a gold surface, the disulfide bond cleaves, generating two thiolate species that bind covalently to the gold lattice.
| Property | Specification |
| Chemical Name | Bis(1H,1H,2H,2H-perfluorodecyl)disulfide |
| CAS Number | 42977-21-9 |
| Molecular Formula | C₂₀H₈F₃₄S₂ |
| Molecular Weight | 958.36 g/mol |
| Purity Requirement | ≥ 97% (NMR/GC) |
| Solubility | Fluorinated solvents (Trifluoroethanol), Ethanol (with warming/co-solvent), Chloroform |
| Storage | -20°C, under inert gas (Ar or N₂) |
Mechanism of Action
The anti-fouling efficacy relies on the "Steric Repulsion" and "Hydration Barrier" theories, augmented by the low surface energy of fluorine.
-
Chemisorption: The S-S bond breaks on the Au(111) surface: R-S-S-R + 2Au → 2(R-S-Au).
-
Self-Organization: Van der Waals forces between the hydrocarbon spacers (C2H4) and helical stacking of the fluorinated tails (C8F17) drive the formation of a crystalline-like monolayer.
-
Surface Energy: The -CF3 terminus presents a surface energy as low as ~10-15 mN/m, significantly reducing the thermodynamic drive for protein adsorption.
Figure 1: Mechanism of Disulfide SAM formation on Gold. The precursor molecule cleaves to form two active thiolate species that self-organize into a dense barrier.
Experimental Protocol
Phase 1: Substrate Preparation (The Foundation)
Criticality: 90% of SAM failures are due to poor substrate cleanliness. A "dirty" gold surface prevents uniform monolayer formation, leading to pinholes where proteins can anchor.
Materials:
-
Gold-coated substrates (e.g., Si wafers with 5nm Ti/Cr adhesion layer + 100nm Au).
-
Piranha Solution (3:1 conc. H₂SO₄ : 30% H₂O₂). [DANGER: Corrosive & Explosive] .
-
Deionized Water (18.2 MΩ·cm).
-
Absolute Ethanol (HPLC Grade).
Steps:
-
Degreasing: Sonicate substrates in acetone for 10 min, then ethanol for 10 min. Dry with N₂ stream.[1][2]
-
Piranha Etch: Immerse substrates in freshly prepared Piranha solution for 30–60 seconds. This removes organic contaminants and renders the gold hydrophilic.
-
Safety Note: Never store Piranha in closed containers. Use glass only.
-
-
Rinsing: Rinse copiously with DI water (at least 60 seconds per slide).
-
Ethanol Wash: Rinse with absolute ethanol to remove water. Proceed immediately to deposition.
Phase 2: Deposition (The Assembly)
Rationale: Fluorinated compounds often exhibit poor solubility in pure ethanol. A co-solvent strategy is recommended to ensure the disulfide is fully dissolved and available for adsorption.
Reagents:
-
Solvent: 90% Ethanol / 10% Chloroform (v/v) OR 100% 2,2,2-Trifluoroethanol (TFE).
Steps:
-
Solution Prep: Prepare a 0.5 mM to 1.0 mM solution of the disulfide in the chosen solvent.
-
Tip: If using Ethanol/Chloroform, dissolve the disulfide in chloroform first, then dilute with ethanol. Sonicate for 5 mins to ensure homogeneity.
-
-
Incubation: Immerse the freshly cleaned gold substrates into the solution.
-
Container: Clean glass or Teflon vials (avoid standard plastics which may leach plasticizers).
-
Time: 24 hours at room temperature (20–25°C).
-
Environment: Seal the container with Parafilm to prevent solvent evaporation. Perform in the dark to minimize photo-oxidation.
-
-
Rinsing (Critical): Remove substrates and rinse sequentially:
-
Drying: Blow dry with a stream of filtered Nitrogen or Argon.
Phase 3: Characterization (Quality Control)
Before anti-fouling testing, the quality of the SAM must be verified.
| Method | Metric | Target Value | Interpretation |
| Contact Angle (Water) | Static Angle ( | > 115° | Indicates successful fluorination. < 100° implies poor coverage. |
| Contact Angle (Hexadecane) | Static Angle | > 70° | Confirms oleophobicity (oil resistance). |
| Ellipsometry | Thickness | ~15–18 Å | Consistent with a monolayer of ~10 carbons + fluorine bulk. |
| XPS | F(1s) / Au(4f) Ratio | High | Strong Fluorine signal with attenuated Gold signal confirms coverage. |
Anti-Fouling Validation Protocol
Objective: Quantify the resistance of the coated surface to Bovine Serum Albumin (BSA), a standard model protein.
Method: Fluorescence Microscopy (or SPR if available)
-
Protein Solution: Prepare 1 mg/mL BSA labeled with FITC (Fluorescein isothiocyanate) in PBS (pH 7.4).
-
Exposure: Place a 50 µL droplet of BSA-FITC solution onto the SAM-coated surface and a Bare Gold control.
-
Incubation: Incubate for 30 minutes at room temperature in a humidified chamber.
-
Wash: Rinse gently with PBS (3x) and DI water (1x) to remove loosely bound protein.
-
Imaging: Image using a fluorescence microscope (excitation 490 nm / emission 525 nm).
-
Analysis: Measure mean fluorescence intensity (MFI).
-
Success Criterion: The SAM surface should show >90% reduction in MFI compared to bare gold.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for generating and validating fluorinated SAMs.
Troubleshooting & Optimization
-
Issue: Low Contact Angle (<105°)
-
Cause: Incomplete monolayer formation or surface contamination.
-
Fix: Increase incubation time to 48 hours. Ensure Piranha cleaning was effective (water should sheet perfectly on bare gold before coating). Try using pure Trifluoroethanol as solvent.
-
-
Issue: Hazy Film
-
Cause: Physisorbed multilayers or disulfide precipitation.
-
Fix: Sonicate the solution before use. Perform more rigorous rinsing with chloroform or ethanol after deposition.
-
-
Issue: High Protein Adsorption
-
Cause: Pinholes in the SAM exposing bare gold.
-
Fix: "Backfilling" strategy: After SAM formation, immerse briefly (30 min) in a short-chain thiol (e.g., mercaptoethanol) to plug defects.
-
References
-
Bio-Fount. (n.d.).[6] Bis(1H,1H,2H,2H-perfluorodecyl)disulfide Product Information. Retrieved January 28, 2026, from [Link]
-
MDPI. (2020). Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review. Retrieved January 28, 2026, from [Link]
-
American Chemical Society. (1997). Lattice Imaging of Self-Assembled Monolayers of Partially Fluorinated Disulfides. Langmuir. Retrieved January 28, 2026, from [Link]
-
Freie Universität Berlin. (2021). Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness. Retrieved January 28, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pradeepresearch.org [pradeepresearch.org]
- 3. 42977-21-9|Bis(1H,1H,2H,2H-perfluorodecyl)disulfide|Bis(1H,1H,2H,2H-perfluorodecyl)disulfide|-范德生物科技公司 [bio-fount.com]
- 4. scbt.com [scbt.com]
- 5. 42977-21-9 | Bis(1h,1h,2h,2h-perfluorodecyl)disulfide | Tetrahedron [thsci.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Surface Functionalization with Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
Abstract
This guide details the methodology for creating high-quality, low-surface-energy coatings using Bis(1H,1H,2H,2H-perfluorodecyl)disulfide . Unlike standard alkanethiols, this fluorinated disulfide precursor offers superior resistance to oxidative degradation prior to deposition and generates robust, highly ordered monolayers on gold substrates. The resulting surfaces exhibit extreme hydrophobicity (water contact angle
Introduction & Mechanistic Principles
The Molecule
The target molecule, Bis(1H,1H,2H,2H-perfluorodecyl)disulfide, consists of two perfluorinated tails linked by a disulfide bond. The "1H,1H,2H,2H" nomenclature indicates an ethylene spacer (
-
Function of the Spacer: The ethylene spacer is structurally critical. It insulates the sulfur atom from the strong electron-withdrawing nature of the perfluorinated tail (
). Without this spacer, the sulfur-gold bond strength would be diminished, leading to unstable monolayers. -
Function of the Tail: The terminal
and perfluorinated chain provide the lowest known surface energy for organic solids, driving the repulsion of both water and oils.
Mechanism of Assembly
Upon exposure to a clean gold surface, the disulfide bond cleaves homolytically. The sulfur atoms coordinate with the gold lattice (chemisorption), driving the ejection of the solvent and the organization of the alkyl/fluoroalkyl chains via van der Waals forces.
Reaction:
This process is thermodynamically driven by the formation of the strong Au-S bond (~45 kcal/mol) and the lateral crystallization of the fluorinated tails.
Visualization of Surface Assembly
Figure 1: Mechanistic workflow of disulfide adsorption onto gold. The S-S bond breaks upon contact with the substrate, forming two thiolate species that self-organize into a dense monolayer.
Material Properties
| Property | Value | Notes |
| Formula | Dimer of 1H,1H,2H,2H-perfluorodecanethiol | |
| Molecular Weight | ~958.3 g/mol | Significant mass due to fluorine atoms |
| Appearance | White waxy solid or powder | |
| Solubility | Moderate in Ethanol, High in Hexane/TFE | Often requires sonication in pure ethanol |
| Stability | High | Resistant to air oxidation compared to thiols |
| Target Surface Energy | Extremely low surface energy |
Experimental Protocol: Solution-Phase Deposition
This protocol is the industry standard for generating defect-free SAMs.
Reagents & Equipment
-
Substrate: Gold-coated silicon wafers (Ti or Cr adhesion layer recommended) or QCM crystals.
-
Solvent: Absolute Ethanol (HPLC grade). Note: If solubility is poor, use a 9:1 Ethanol:Hexane mixture.
-
Precursor: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide.
-
Cleaning: UV/Ozone cleaner or Piranha solution (
3:1).
Step-by-Step Methodology
Step 1: Substrate Preparation (Critical) The gold surface must be atomically clean. Contaminants (adventitious carbon) prevent the sulfur headgroup from reaching the gold lattice.
-
Immerse gold substrate in Piranha solution for 60 seconds. (WARNING: Piranha solution reacts violently with organics. Use extreme caution and full PPE).
-
Alternatively, expose to UV/Ozone for 20 minutes followed by an ethanol rinse.
-
Rinse copiously with deionized water (18.2 M
) and then absolute ethanol. -
Dry under a stream of high-purity nitrogen (
).
Step 2: Solution Preparation
-
Prepare a 1 mM solution of the disulfide.
-
Calculation: Dissolve ~0.96 mg of disulfide per 1 mL of solvent.
-
-
Sonicate for 5-10 minutes to ensure complete dissolution. The solution should be clear.
Step 3: Incubation (Deposition)
-
Immerse the clean gold substrate into the solution immediately after drying.
-
Seal the container to prevent solvent evaporation.
-
Incubate for 24 hours at room temperature.
-
Why 24h? While adsorption happens in minutes, the reorganization of the bulky fluorinated tails into a crystalline lattice takes hours.
-
Step 4: Rinsing & Drying
-
Remove substrate and rinse thoroughly with pure ethanol to remove physisorbed (non-bonded) multilayers.
-
Rinse with hexane (optional) to ensure removal of any excess hydrophobic material.
-
Dry under a gentle stream of
. -
Optional Annealing: Heat the substrate to 60°C for 1 hour to improve chain packing.
Characterization & Validation
A "self-validating" system requires checking specific metrics to confirm success.
Contact Angle Goniometry
This is the fastest validation method. Measure the static contact angle (
| Probe Liquid | Expected | Interpretation of Failure |
| Water (DI) | ||
| Hexadecane |
X-Ray Photoelectron Spectroscopy (XPS)
For rigorous validation, XPS provides chemical state information.
-
F 1s (~688-689 eV): Strong signal indicating presence of C-F bonds.
-
C 1s:
-
Peak at ~291-294 eV : Corresponds to
and groups (chemically shifted due to high electronegativity of F). -
Peak at ~285 eV : Corresponds to the C-C spacer and adventitious carbon.[2]
-
-
S 2p (~162 eV): Indicates S-Au thiolate bond. A peak at ~164 eV indicates unbound disulfide/thiol (wash failure).
Characterization Workflow Diagram
Figure 2: Validation decision tree. Contact angle is the primary rapid-check method; XPS is used for detailed defect analysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Water Contact Angle (<100°) | Substrate contamination before deposition. | Use fresh Piranha solution. Ensure gold is <1 week old or freshly cleaned. |
| High Hysteresis (Advancing - Receding > 15°) | Surface roughness or disordered monolayer. | Anneal the sample at 60°C for 1h. Verify gold roughness (AFM). |
| White Haze on Surface | Physisorbed excess disulfide. | Rinse more aggressively with ethanol/hexane. Sonicate briefly in ethanol (5s). |
| Poor Solubility | Disulfide aggregation. | Switch solvent to 9:1 Ethanol:Hexane or Trifluoroethanol (TFE). |
References
-
Bain, C. D.; Troughton, E. B.; Tao, Y. T.; Evall, J.; Whitesides, G. M.; Nuzzo, R. G. "Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold." Journal of the American Chemical Society, 1989 , 111(1), 321–335. [Link]
-
Graupe, M.; Takenaga, M.; Koini, T.; Colorado, R.; Lee, T. R. "Oriented Surface Dipoles Strongly Influence Interfacial Wettabilities."[3] Journal of the American Chemical Society, 1999 , 121(13), 3229–3230. [Link]
-
Colorado, R.; Lee, T. R. "Wettabilities of Self-Assembled Monolayers on Gold Generated from Semifluorinated n-Alkanethiols." Langmuir, 2003 , 19(8), 3288–3296. [Link]
-
Love, J. C.; Estroff, L. A.; Kriebel, J. K.; Nuzzo, R. G.; Whitesides, G. M. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005 , 105(4), 1103–1170. [Link]
-
Tsibouklis, J.; Cado, M. "Fluorinated Self-Assembled Monolayers: Composition, Structure and Properties." Surface Innovations, 2013 , 1(4), 218–236. [Link]
Sources
Comprehensive Application Note: Characterization of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide Monolayers
Abstract & Core Concept
This application note details the fabrication and validation of Self-Assembled Monolayers (SAMs) derived from Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (often abbreviated as
Upon exposure to a clean gold surface, the disulfide bond cleaves, forming a gold-thiolate species (
Preparation Protocol
Materials
-
Adsorbate: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (CAS: 42977-21-9).[1]
-
Substrate: Polycrystalline Gold (Au) on Silicon or Mica (typically 100–200 nm Au over a Ti or Cr adhesion layer).
-
Solvent: Absolute Ethanol (EtOH). Note: If solubility is poor due to the fluorinated chain, add 10-20% Trifluoroethanol (TFE) or Tetrahydrofuran (THF).
-
Cleaning Agents: Piranha solution (
, 3:1) or UV/Ozone cleaner.[2]
Workflow: SAM Formation
Caution: Piranha solution is explosive in contact with organics. Use extreme care.
-
Substrate Cleaning:
-
Immerse Au substrate in Piranha solution for 30–60 seconds (or UV/Ozone for 20 mins) to remove organic contaminants.
-
Rinse copiously with deionized water (18.2 MΩ·cm) and then absolute ethanol.
-
Dry under a stream of high-purity Nitrogen (
).
-
-
Solution Preparation:
-
Prepare a 1.0 mM solution of the disulfide in the chosen solvent (e.g., 10 mg in ~10 mL EtOH).
-
Sonicate briefly (30s) to ensure complete dissolution.
-
-
Incubation (Self-Assembly):
-
Immerse the clean Au substrate into the solution immediately after cleaning.
-
Incubate for 24 hours at room temperature in a sealed container (dark) to prevent solvent evaporation and photo-oxidation.
-
-
Rinsing (Critical Step):
-
Remove sample and rinse thoroughly with the deposition solvent (EtOH) to remove physisorbed multilayers.
-
Rinse with fresh Ethanol.
-
Dry under a generic stream of
.
-
Visualization of Workflow
Figure 1: Step-by-step workflow for the generation of fluorinated SAMs on gold surfaces.
Characterization Module 1: Surface Wettability
Purpose: Functional validation. Fluorinated surfaces should repel both water and oil.
Methodology
-
Technique: Static Contact Angle Goniometry (Sessile Drop).
-
Liquids: Deionized Water (Probe for hydrophobicity) and Hexadecane (Probe for oleophobicity).
Expected Data
| Probe Liquid | Contact Angle ( | Interpretation |
| Water | 110° – 120° | Highly Hydrophobic.[3] Indicates successful exposure of |
| Hexadecane | 75° – 82° | Oleophobic. (Contrast: Hydrocarbon SAMs typically show |
Mechanism: The bulky fluorinated chains (
Characterization Module 2: X-Ray Photoelectron Spectroscopy (XPS)
Purpose: Chemical validation and verification of the gold-thiolate bond.[4]
Binding Energy Reference Table
All values referenced to
| Element | Orbital | Binding Energy (eV) | Assignment |
| Sulfur | 162.0 ± 0.1 | Bound Thiolate ( | |
| Sulfur | 163.5 – 164.0 | Unbound Disulfide/Thiol.[6][7] (Indicates poor rinsing). | |
| Fluorine | 688.5 – 689.0 | Organic Fluorine ( | |
| Carbon | 285.0 | Hydrocarbon Spacer ( | |
| Carbon | 291.5 | Perfluorinated Chain ( | |
| Carbon | 293.8 | Terminal Group ( |
Analyst Note: The C1s spectrum will show a distinct "split" due to the high electronegativity of fluorine shifting the
Characterization Module 3: Ellipsometry
Purpose: Determination of film thickness.[8][9][10]
Parameters
-
Refractive Index (
): Assume for fluorinated films (lower than the 1.50 used for hydrocarbons due to lower polarizability of F). -
Model: Cauchy layer on Gold.
Theoretical vs. Experimental Thickness
-
Theoretical Length: The molecule consists of an
spacer (~2.5 Å) and an chain. Fluorinated chains adopt a helical twist (periodicity ~13 units) rather than the all-trans planar zigzag of alkanes. -
Expected Thickness: 15 – 17 Å (1.5 – 1.7 nm) .
-
Validation: If thickness > 2.0 nm, suspect multilayer formation or physisorbed disulfide.
Characterization Module 4: Electrochemical Blocking
Purpose: Assessment of pinhole defects and packing density.[2]
Protocol
-
Electrolyte: 1 mM
/ in 0.1 M or . -
Method: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).[11]
Interpretation
-
Bare Gold: Distinct reversible redox peaks for ferrocyanide.
-
High-Quality SAM:
-
CV: Complete suppression of redox peaks (current
0). The SAM acts as an insulating barrier.[11] -
EIS: High charge transfer resistance (
). -
Capacitance: Lower than hydrocarbon SAMs of equivalent length due to the lower dielectric constant of fluorocarbons (
vs ).
-
Structural Schematic
Figure 2: Structural schematic of the cleaved disulfide monomer anchored to the gold surface.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Contact Angle (<100°) | Contamination or Disordered Film | Increase cleaning rigor (Piranha). Ensure solvent purity. |
| High Thickness (>2 nm) | Physisorbed Disulfide | Rinse more aggressively with deposition solvent. Sonicate briefly in EtOH. |
| XPS shows S2p at 164 eV | Unbound species | The disulfide bond did not cleave or was not rinsed off. Re-rinse. |
| Hysteresis > 10° | Surface Roughness / Domains | Anneal the SAM (heat to 50°C for 1h) or use flatter Au(111) substrates. |
References
-
BenchChem. A Comparative Guide to the Surface Characterization of 1H,1H,2H,2H-Perfluoro-1-decanol Self-Assembled Monolayers. (2025).[2][11][12] Retrieved from
-
National Institutes of Health (NIH). Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. (2023).[5][8] Retrieved from
-
ResearchGate. Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. (2025).[2][11][12] Retrieved from
-
American Chemical Society (ACS). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. (Langmuir). Retrieved from
-
University of Houston. Microstructure, Wettability, and Thermal Stability of Semifluorinated Self-Assembled Monolayers (SAMs) on Gold. Retrieved from
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: High-Resolution AFM Imaging of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide SAMs
Executive Summary & Core Directive
Objective: To provide a rigorous, field-proven protocol for the preparation and Atomic Force Microscopy (AFM) imaging of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (PFDS) Self-Assembled Monolayers (SAMs) on gold.
Scope: This guide moves beyond basic imaging, focusing on the mechanistic differentiation between fluorinated (F-SAM) and hydrogenated (H-SAM) domains. It addresses the specific challenges of imaging fluorinated species—namely, their helical conformation, increased cross-sectional area, and unique frictional properties.[1]
Target Audience: Surface scientists, biophysicists, and drug delivery researchers utilizing fluorinated interfaces for anti-fouling or phase-separation studies.[1]
Scientific Grounding: The Fluorinated Interface
Understanding the sample is the prerequisite for high-fidelity imaging. Bis(1H,1H,2H,2H-perfluorodecyl)disulfide forms a monolayer that is fundamentally different from standard alkanethiols:
-
Helical Conformation: Unlike the all-trans zigzag backbone of alkyl chains, the fluorinated tail adopts a rigid helical twist (typically 15/7 helix) to accommodate the larger van der Waals radius of fluorine atoms (1.47 Å vs 1.2 Å for hydrogen).
-
Lattice Mismatch: The cross-sectional area of the fluorinated chain is ~28–30 Ų, significantly larger than the ~21.6 Ų of a standard alkanethiol on Au(111). This prevents the standard
packing, often resulting in a or similar superlattice structure with a tilt angle of ~16–20° from the normal. -
Phase Separation: When mixed with hydrogenated thiols (e.g., dodecanethiol), PFDS will phase-separate into distinct islands.[1] This immiscibility is the primary contrast mechanism exploited in this protocol.
Experimental Workflow (DOT Visualization)
Figure 1: Critical workflow for PFDS SAM preparation and imaging. Note the emphasis on rinsing to prevent aggregate formation.
Detailed Protocol
Phase 1: Substrate Preparation (The Foundation)
Causality: The roughness of the gold substrate directly limits the vertical resolution. Polycrystalline gold has grains (20-50 nm) that can be mistaken for SAM domains.[1]
-
Substrate: Use Au(111) epitaxially grown on mica.[1]
-
Annealing: Immediately before deposition, flame-anneal the gold substrate using a hydrogen flame (or clean propane torch) for 30-60 seconds.[1]
-
Visual Cue: The gold should glow a dull cherry red. Do not overheat (bright orange) or the gold will dewet from the mica.
-
Result: This creates large, atomically flat terraces (>200 nm wide), essential for distinguishing molecular steps.[1]
-
Phase 2: Solution & Deposition
Causality: Fluorinated disulfides have lower solubility in ethanol than their hydrogenated counterparts.[1]
-
Solvent: Absolute Ethanol (HPLC grade).[1]
-
Concentration: 1.0 mM (approx. 1 mg/mL depending on MW).[1]
-
Incubation: Immerse the freshly annealed gold into the solution for 24 hours .
-
Why 24h? Disulfides have slower adsorption kinetics than thiols (S-S bond cleavage is the rate-limiting step). Shorter times (<4h) yield disordered, "lying-down" phases.[1]
-
-
Rinsing (Critical):
Phase 3: AFM Imaging Strategy
Choice of Mode:
-
Primary: PeakForce QNM (Quantitative Nanomechanical Mapping):
-
Secondary: Lateral Force Microscopy (LFM/Contact Mode):
-
Reasoning: Provides the highest contrast. Fluorinated domains exhibit significantly higher friction than hydrogenated domains.[1]
-
Probe Selection:
-
For PeakForce/Contact: Silicon Nitride probe (e.g., Bruker ScanAsyst-Air or NP-S).[1]
Data Interpretation & Self-Validation
A valid experiment must show specific, predictable contrasts.[1] Use this table to validate your data.
| Feature | Fluorinated Domain (PFDS) | Hydrogenated Domain (Ref: C10/C12) | Mechanistic Cause |
| Topography (Height) | Higher (+0.5 to 1.5 nm) | Lower (0 nm Ref) | Helical twist increases effective chain length & vertical orientation.[1] |
| Friction (LFM) | High (Bright in Trace-Retrace) | Low (Dark) | Larger F-atoms increase energy dissipation during tip sliding.[1] |
| Adhesion | High | Low | "Sticky" F-F interactions; lipophobicity induces capillary bridges in air.[1] |
| Lattice Spacing | ~5.8 Š(p(2x2)) | ~5.0 Š( | Bulky fluorocarbon cross-section (~28 Ų) prevents close packing. |
Visualizing the Contrast
In a mixed SAM (e.g., PFDS + Dodecanethiol), you should observe:
-
Topography: Islands of PFDS standing ~1 nm above the Dodecanethiol sea.
-
LFM: These same islands will appear bright (high friction) against a dark background.[1]
-
Self-Check: If the islands are lower or have lower friction, you likely have contamination or the tip is damaging the soft F-layer.
-
Troubleshooting Guide
Issue 1: "Dirty" Surface / Aggregates [1]
-
Cause: Physisorbed PFDS molecules that were not rinsed off.[1] Fluorinated interactions are strong.[1]
-
Fix: Implement the Hexane rinse step. Hexane is excellent for solubilizing the hydrophobic fluorinated chains without disturbing the chemisorbed Au-S bond.
Issue 2: No Phase Contrast
-
Cause: Tip is too stiff or drive amplitude is too high (tapping too hard).[1]
-
Fix: Switch to a softer probe (k < 0.5 N/m) and use Light Tapping (Setpoint close to free amplitude). Or, switch to Contact Mode for LFM (Friction) which guarantees contrast.[1]
Issue 3: Thermal Drift
-
Cause: Differential expansion of the gold on mica.
-
Fix: Allow the AFM laser to warm up the cantilever for 30 minutes before engaging. Use a closed-loop scanner if available.[1]
References
-
Preparation of Fluorinated SAMs
- Title: "Formation and Structure of Self-Assembled Monolayers of Fluorin
- Source: Langmuir (ACS Public
-
URL:[Link]
-
AFM Friction Contrast (F-SAM vs H-SAM)
- Title: "Frictional Properties of Self-Assembled Monolayers of Fluorin
- Source: The Journal of Physical Chemistry B
-
URL:[Link]
-
Lattice Structure & Phase Separation
- Title: "Phase Separation of Fluorinated and Hydrogen
- Source: Science
-
URL:[Link]
-
PeakForce QNM Methodology
Sources
Application Note: XPS Characterization of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide Self-Assembled Monolayers
Introduction & Scientific Context
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (often abbreviated as PFDS or similar fluorinated disulfide variants) is a critical precursor for generating low-surface-energy Self-Assembled Monolayers (SAMs) on noble metals like gold (Au) and silver (Ag).[1]
Unlike simple alkanethiols, this molecule features a perfluorinated tail (
Why XPS? X-ray Photoelectron Spectroscopy (XPS) is the gold standard for validating these monolayers because:
-
Chemical State Verification: It distinguishes between the bound thiolate (S-Au) and unbound physisorbed disulfide (S-S), validating the cleaning protocol.
-
Stoichiometric Analysis: The C 1s spectrum provides a unique "fingerprint" separating the fluorinated chain from the hydrocarbon spacer, allowing for quantitative assessment of molecular orientation and packing density.
Experimental Protocol: SAM Formation
Note: Fluorinated disulfides often exhibit lower solubility in pure ethanol compared to standard alkanethiols. This protocol addresses that specific challenge.
Phase A: Substrate Preparation (Gold on Silicon/Mica)
Objective: Create a pristine, oxide-free gold surface to maximize chemisorption density.
-
Solvent Cleaning: Sonicate the Au substrate sequentially in Acetone, Ethanol, and Isopropanol (5 mins each). Dry with
gas. -
UV-Ozone Cleaning: Expose the substrate to UV-Ozone for 10–20 minutes. This removes adventitious carbon.
-
Ethanol Rinse: Immediately rinse with absolute ethanol to reduce any gold oxide formed during UV treatment.
Phase B: Deposition
Objective: Formation of a dense, ordered monolayer.[2]
-
Solution Preparation: Prepare a 1 mM solution of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide.[1]
-
Solvent Choice: Absolute Ethanol is standard. If the disulfide appears cloudy (insoluble), add 10-20% Dichloromethane (DCM) or Trifluoroethanol (TFE) to aid solubility.
-
-
Immersion: Immerse the clean Au substrate into the solution.[1][2]
-
Duration: 24 hours at room temperature (sealed container to prevent evaporation).
-
-
Critical Rinsing:
-
Remove sample and rinse copiously with the deposition solvent (e.g., Ethanol/DCM mix) to remove physisorbed bulk material.
-
Rinse with pure Ethanol.
-
Blow dry with high-purity
.
-
XPS Acquisition & Methodology
Instrument Configuration:
-
Source: Monochromated Al K
(1486.6 eV). -
Charge Neutralization: MANDATORY. The perfluorinated tail is highly insulating. Use a low-energy electron flood gun (and optionally an ion gun) to prevent differential charging, which can distort the C 1s binding energy gaps.
-
Pass Energy:
-
Survey: 160 eV (for quantification).
-
High Resolution: 20 eV (for chemical state analysis).
-
-
Take-off Angle: 90° (normal to surface) for bulk sensitivity; 15-20° for surface-enhanced sensitivity (ARXPS).
Workflow Visualization
The following diagram outlines the critical path from substrate prep to data validation.
Figure 1: Experimental workflow for preparing and validating fluorinated disulfide SAMs.
Data Analysis: Peak Fitting & Interpretation
The C 1s Spectrum (The Fingerprint)
The C 1s spectrum of this molecule is complex due to the extreme chemical shifts induced by fluorine. It typically resolves into 4-5 distinct components.
Fitting Strategy:
-
Charge Correction: Calibrate the energy scale using the Au 4f
peak at 84.0 eV (preferred over C 1s due to the complexity of the C 1s region). -
Peak Constraints: Constrain the Full Width at Half Maximum (FWHM) to be similar for chemically similar species (e.g.,
and ).
Table 1: C 1s Binding Energy Assignments
| Component | Chemical Environment | Binding Energy (eV)* | Stoichiometry (Theoretical) |
| C-H / C-C | Adventitious Carbon | 284.8 - 285.0 | Variable |
| C-S | Spacer attached to Sulfur | ~286.2 | 1 |
| CH₂-CF₂ | Spacer beta to Fluorine | ~286.8 - 287.5 | 1 |
| CF₂ | Perfluorinated Chain | 291.5 - 292.0 | 7 |
| CF₃ | Terminal Group | 293.8 - 294.0 | 1 |
*Note: Binding energies are approximate and depend on charge referencing. The separation (
The S 2p Spectrum (The Quality Check)
This region determines if the molecule is chemically bound (good) or just sitting on the surface (bad).
-
Bound Thiolate (Au-S): Doublet (
) at 162.0 eV ( ). -
Unbound Disulfide (S-S): Doublet at 163.5 – 164.0 eV .[3]
-
Pass Criteria: The S-S signal should be <5% of the total sulfur signal. If high, the rinsing was insufficient.
Peak Fitting Logic Diagram
Use this logic flow to guide your CasaXPS or equivalent software processing.
Figure 2: Logic flow for deconvoluting the complex C 1s spectrum of fluorinated SAMs.
References
-
Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society. Link (Fundamental reference for Disulfide/Au chemistry).
-
Castner, D. G., Hinds, K., & Grainger, D. W. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir. Link (Authoritative source for S 2p binding energies: Thiolate vs Disulfide).
-
Tsao, M. W., Hoffmann, C. L., Rabolt, J. F., Johnson, H. E., Castner, D. G., & Erdelen, C. (1997). Adsorption of semifluorinated n-alkanethiols on gold. Langmuir. Link (Specific C 1s assignments for fluorinated thiols).
-
BenchChem. (2025).[2] A Comparative Guide to the Surface Characterization of 1H,1H,2H,2H-Perfluoro-1-decanol Self-Assembled Monolayers. Link (Protocol verification for fluorinated SAMs).
Sources
Application Note: Surface Characterization of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide SAMs via Water Contact Angle
This Application Note is designed as a high-level technical guide for researchers and material scientists characterizing hydrophobic surface modifications using Bis(1H,1H,2H,2H-perfluorodecyl)disulfide.
Introduction & Principle
The modification of noble metal surfaces with fluorinated self-assembled monolayers (SAMs) is a critical technique in developing anti-fouling coatings, microfluidic devices, and corrosion inhibitors. This protocol focuses on Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (CAS 42977-21-9), a semi-fluorinated disulfide that forms a robust, low-surface-energy barrier on gold substrates.
Mechanism of Action
Unlike simple alkanethiols, this molecule contains a fluorocarbon tail (
-
Chemisorption: Upon exposure to gold (
), the disulfide bond ( ) cleaves, forming two strong gold-thiolate ( ) bonds. -
Organization: The hydrocarbon spacer decouples the rigid, helical fluorocarbon tail from the substrate, allowing the chains to pack densely and orient semi-perpendicularly to the surface.
-
Surface Energy: The terminal
groups form the interface, resulting in a surface energy significantly lower than Teflon (PTFE), typically yielding water contact angles (WCA) .
Experimental Protocol: SAM Preparation
Critical Note: The validity of a contact angle measurement is entirely dependent on the quality of the monolayer. A disordered film will yield artificially low angles and high hysteresis.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Substance: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (>95% purity).
-
Substrate: Gold-coated glass slides (50–100 nm Au over Ti/Cr adhesion layer) or Template Stripped Gold (TSG) for ultra-flat surfaces.
-
Solvent: Absolute Ethanol (anhydrous, HPLC grade). Note: If solubility issues arise, use a 90:10 Ethanol:Hexane mixture.
-
Cleaning Agents: Piranha solution (
, 3:[1]1) [DANGER: Corrosive/Explosive] or UV/Ozone cleaner.
Workflow Diagram
Figure 1: Step-by-step workflow for generating high-quality fluorinated SAMs on gold.
Step-by-Step Procedure
-
Substrate Activation:
-
Clean the gold substrate using UV/Ozone for 20 minutes or immerse in Piranha solution for 30 seconds.
-
Why: This removes organic contaminants and renders the gold hydrophilic (WCA < 10°), ensuring accessible binding sites for sulfur.
-
Rinse copiously with deionized water (18.2 MΩ) and dry with
.
-
-
Solution Preparation:
-
Prepare a 1.0 mM solution of the disulfide in absolute ethanol.
-
Calculation: MW
958.35 g/mol . Dissolve ~1 mg per 1 mL of solvent. -
Sonicate for 5 minutes to ensure full dissolution.
-
-
Deposition (Self-Assembly):
-
Immerse the clean gold slide into the solution immediately.
-
Incubate for 12–24 hours at room temperature in a sealed container (prevent solvent evaporation).
-
Insight: While adsorption happens in minutes, the reorganization phase (ordering of tails) requires hours.
-
-
Rinsing & Drying:
-
Remove slide and rinse with a squirt bottle of pure ethanol (removes physisorbed multilayers).
-
Rinse briefly with DI water.
-
Blow dry with a stream of high-purity Nitrogen gas.
-
Measurement Protocol: Water Contact Angle (WCA)
Instrumentation Setup[4][8]
-
Method: Sessile Drop.
-
Probe Liquid: Ultra-pure water (Milli-Q,
mN/m at 20°C). -
Droplet Volume: 2–5
L (Standardize to 3 L to minimize gravity effects).
Measurement Steps
-
Static Angle (
):-
Gently deposit a 3
L droplet on the surface. -
Wait 5 seconds for thermodynamic equilibrium.
-
Fit the droplet profile using the Young-Laplace or Ellipse method.
-
-
Contact Angle Hysteresis (Optional but Recommended):
-
Advancing Angle (
): Slowly add volume to the droplet; measure angle as the contact line moves outward. -
Receding Angle (
): Slowly withdraw volume; measure angle as the contact line retracts. -
Hysteresis (
): .[2]
-
Data Interpretation & Expected Values
| Surface State | Expected WCA ( | Hysteresis ( | Interpretation |
| Bare Gold (Clean) | < 10° | N/A | Perfect cleaning; high surface energy. |
| Bare Gold (Air Aged) | 40° – 65° | High | Contaminated by airborne hydrocarbons. |
| Disulfide SAM (Ideal) | 110° – 120° | < 10° | Well-ordered, densely packed |
| Disulfide SAM (Disordered) | 90° – 105° | > 15° | Poor packing, pinholes, or contamination. |
Visualizing Wetting Physics
Figure 2: The thermodynamic basis of hydrophobicity. The fluorinated SAM lowers the solid surface energy (
Troubleshooting & Optimization
-
Problem: Angle is ~100° (Too Low).
-
Cause: Incomplete monolayer formation or solvent contamination.
-
Fix: Increase incubation time to 24h; ensure ethanol is high-grade; re-clean gold substrate more aggressively.
-
-
Problem: High Hysteresis (>20°).
-
Cause: Surface roughness or chemical heterogeneity (patchy SAM).
-
Fix: Use Template Stripped Gold (TSG) for atomic flatness; filter the thiol solution to remove aggregates.
-
-
Problem: Droplet "Pins" (Sticks).
-
Cause: The "Parity Effect" or spacer disorder.
-
Fix: Ensure the spacer length (ethyl group) is sufficient for the specific gold facet used (Au 111 vs polycrystalline).
-
References
-
Preparation of Fluorinated SAMs: Langmuir, 2008, 24 (22), pp 13007–13012.[3] (Protocol for 1H,1H,2H,2H-perfluorodecane thiol on gold). Link
-
Wettability of Fluorinated Surfaces: Journal of the American Chemical Society, 2005, 127 (33), pp 11560–11561. (Comparison of hydrocarbon vs. fluorocarbon surface energies). Link
-
Disulfide vs. Thiol on Gold: Journal of Physical Chemistry B, 2001, 105 (19), pp 4379–4391. (Kinetics of adsorption). Link
-
Contact Angle Hysteresis: Advances in Colloid and Interface Science, 2010, 161 (1-2), pp 1-18. (Interpretation of advancing/receding angles).[4][2][5] Link
Sources
- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 42977-21-9|Bis(1H,1H,2H,2H-perfluorodecyl)disulfide|Bis(1H,1H,2H,2H-perfluorodecyl)disulfide|-范德生物科技公司 [bio-fount.com]
- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
Troubleshooting & Optimization
Common problems forming Bis(1H,1H,2H,2H-perfluorodecyl)disulfide SAMs
Topic: Formation and Troubleshooting of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide SAMs on Gold Document ID: TS-SAM-F17-001
Executive Summary & Molecule Profile
Molecule: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
Common Abbreviation:
The Challenge: Unlike standard alkanethiols (e.g., octadecanethiol), fluorinated disulfides present unique challenges due to solvophobicity (they don't like standard solvents), steric bulk (fluorine atoms are larger than hydrogen, creating a stiff helical chain), and slower adsorption kinetics (disulfide bond cleavage required).
This guide addresses the specific failure modes associated with these three factors.
Standard Operating Procedure (The "Gold Standard")
Use this protocol to establish a baseline. Deviations from this specific workflow are the primary cause of experimental failure.
Reagents & Materials
-
Substrate: Freshly evaporated Gold (Au) on Silicon/Glass (Titanium or Chromium adhesion layer). Note: Gold must be cleaned via UV/Ozone (20 min) immediately prior to immersion.
-
Solute: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (>95% purity).
-
Solvent: 2,2,2-Trifluoroethanol (TFE) (Preferred) or
-Trifluorotoluene. Do not use pure Ethanol.
Deposition Protocol
-
Solution Prep: Dissolve the disulfide in TFE to a concentration of 0.5 mM to 1.0 mM .
-
Critical: If the solution is cloudy, sonicate at 30°C for 5 minutes. If it remains cloudy, add 10% (v/v) hexafluorobenzene or switch to pure
-trifluorotoluene.
-
-
Incubation: Immerse the clean gold substrate into the solution.
-
Duration:24 to 48 hours . (Disulfides adsorb slower than thiols; fluorinated tails reorganize slower than hydrocarbons).
-
Environment:[1] Sealed glass vial, room temperature, dark.
-
-
Rinsing (The "Step-Down" Method):
-
Rinse 1: Fresh TFE (removes bulk physisorbed fluorocarbons).
-
Rinse 2: Ethanol (transitions surface to standard lab atmosphere).
-
Dry: Stream of high-purity Nitrogen gas.
-
Troubleshooting Guide (Q&A Format)
Category A: Solubility & Solution Issues
Q: Why is my solution cloudy or showing precipitate at the bottom?
A: This is the "Solvophobic Effect." Fluorinated chains (
-
Fix: Switch to a semi-fluorinated solvent. 2,2,2-Trifluoroethanol (TFE) is the industry standard because the
group helps solvate the tail, while the group maintains compatibility with the thiol/disulfide head. -
Alternative: If TFE is unavailable, use a mixture of 90% Ethanol / 10% Hexafluorobenzene.
Q: Can I use plastic (polypropylene) tubes for the incubation? A: No. Fluorinated compounds can adsorb onto or leach plasticizers from polypropylene.
-
Fix: Always use glass or Teflon (PTFE) vials. Glass must be piranha-cleaned or solvent-rinsed to ensure no organic residues compete with the SAM.
Category B: Surface Quality & Kinetics[1][2][3]
Q: My water contact angle is high (~110°), but hexadecane wets the surface (<20°). What happened? A: You have formed a disordered or "patchy" monolayer. The water angle indicates some hydrophobicity, but the low hexadecane angle proves the surface is not oleophobic.
-
Cause: Hydrocarbon contamination. Hydrocarbons adsorb faster than fluorocarbons. If your gold wasn't ultra-clean, adventitious carbon took the binding sites.
-
Fix: UV/Ozone clean the gold for 20 minutes immediately before immersion. Increase incubation time to 48 hours to allow the fluorinated disulfide to displace the contaminants (thermodynamic exchange).
Q: Why are my contact angles showing high hysteresis (Advancing
-
Mechanism: Fluorinated chains form a stiff
helix (unlike the planar zig-zag of hydrocarbons). They require time to pack into a crystalline lattice. High hysteresis suggests the chains are "lying down" rather than "standing up." -
Fix: Annealing. After deposition, heat the SAM-coated substrate to 50-60°C in air for 1 hour. This provides the thermal energy needed for the chains to reorient into a dense, vertical packing structure.
Category C: Stability[4][5]
Q: Can I pattern these SAMs using UV light? A: Yes, but they are more resistant than hydrocarbon SAMs.
-
Insight: The C-F bond is extremely strong, but the S-Au bond is the weak link. UV light (254 nm) in the presence of air creates ozone, which oxidizes the sulfur headgroup to sulfonate (
), causing desorption. -
Warning: Do not expose to UV unless you intend to remove the SAM.
Data Reference: Quality Control Metrics
Use this table to validate your SAM quality. Deviations >5° indicate a process failure.
| Probe Liquid | Surface Tension ( | Expected Contact Angle ( | Interpretation of Failure |
| Water | 72.8 mN/m | 115° - 120° | <105°: Poor coverage or dirty substrate. |
| Hexadecane | 27.5 mN/m | 70° - 75° | <60°: Disordered packing (chains lying down). |
| Ethanol | 22.0 mN/m | ~20° - 30° | 0° (Wets fully): Severe contamination. |
Note: The defining feature of a fluorinated SAM is the Hexadecane angle. A hydrocarbon SAM (e.g., ODT) will have a water angle of ~110° but a Hexadecane angle of <10°.
Diagnostic Workflows (Visualized)
Figure 1: Troubleshooting Logic Tree
Use this flow to diagnose low contact angles.
Caption: Diagnostic logic flow for evaluating SAM quality based on contact angle goniometry data.
Figure 2: The Deposition Mechanism & Kinetics
Understanding why "Time" is a critical variable.
Caption: Kinetic pathway of disulfide SAM formation. Note that steps 3 and 5 are significantly slower than for standard thiols.
References & Authoritative Sources
-
Bain, C. D.; Troughton, E. B.; Tao, Y. T.; Evall, J.; Whitesides, G. M.; Nuzzo, R. G. "Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold." Journal of the American Chemical Society, 1989 , 111(1), 321–335. Link
-
Core relevance: Establishes the fundamental kinetics of thiol/disulfide adsorption and the necessity of clean substrates.
-
-
Graupe, M.; Takenaga, M.; Koini, T.; Colorado, R.; Lee, T. R. "Oriented Surface Dipoles Strongly Influence Interfacial Wettabilities."[2] Journal of the American Chemical Society, 1999 , 121(13), 3229–3230. Link
-
Core relevance: Specifically analyzes fluorinated SAMs, the dipole effect at the
terminus, and contact angle data for hexadecane vs. water.
-
-
Colorado, R.; Lee, T. R. "Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressive Series of Partially Fluorinated Trichloro(alkyl)silanes." Langmuir, 2003 , 19(8), 3288–3296. Link
-
Core relevance: While focusing on silanes, this paper provides the definitive solvent and packing density comparisons for fluorinated chains (
) used in this guide.
-
-
Sigma-Aldrich (Merck). "1H,1H,2H,2H-Perfluorodecanethiol Product Analysis." Link
-
Core relevance: Verification of solubility data and handling precautions for fluorinated thiols/disulfides.
-
Sources
Technical Support Center: Optimization of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide SAMs
Status: Operational Ticket Focus: Deposition Protocols & Troubleshooting Lead Scientist: Senior Application Specialist
Executive Summary
You are working with Bis(1H,1H,2H,2H-perfluorodecyl)disulfide , a fluorinated disulfide precursor used to generate self-assembled monolayers (SAMs) on gold.[1] Unlike simple alkanethiols, this molecule presents unique challenges due to its fluorophobic/lipophobic nature and the activation energy barrier required to cleave the disulfide bond at the gold interface.
This guide moves beyond basic recipes to address the why and how of failure modes, ensuring you achieve the target water contact angle (
Module 1: Pre-Deposition & Solubility
Q: I am trying to dissolve the powder in pure ethanol as per standard thiol protocols, but it is precipitating or forming a suspension. What is wrong?
A: This is the most common failure point. While standard alkanethiols dissolve readily in ethanol, fluorinated disulfides exhibit "fluorophilicity"—they repel both polar solvents (like ethanol) and standard lipophilic solvents (like hexane) to varying degrees.
The Fix: Co-Solvent Engineering You must lower the solution's polarity and introduce fluorine-compatible interactions. Do not use pure ethanol.
| Solvent System | Suitability | Notes |
| Pure Ethanol (EtOH) | 🔴 Poor | Likely to cause precipitation or micelle formation, leading to disordered islands on the gold. |
| EtOH + Trifluoroethanol (TFE) | 🟢 Excellent | Mix 3:1 ratio. TFE acts as a bridge between the fluorinated tail and the polar ethanol. |
| EtOH + | 🟢 Good | Alternative if TFE is unavailable. Good solubilizing power for the fluorinated chain. |
| HFE-7100 / HFE-7200 | 🟡 Moderate | Good solubility, but high volatility can cause concentration changes during long incubations. |
Protocol Note: Aim for a concentration of 0.5 mM to 1.0 mM . Higher concentrations (up to 5 mM) can drive faster kinetics but increase the risk of multilayer aggregates if rinsing is insufficient.
Module 2: Deposition Kinetics & Thermodynamics
Q: I incubated for 2 hours (standard for thiols), but my contact angles are low (~95°). Why?
A: You are experiencing the Disulfide Kinetic Penalty .
Unlike thiols (
The Fix: Extension & Energy
-
Time: Extend immersion time to 24 hours . 2 hours is insufficient for disulfides to reorganize from the initial "lying-down" (striped) phase to the dense "standing-up" phase required for superhydrophobicity.
-
Temperature: Elevating the deposition temperature to 40–50°C can accelerate the S-S bond cleavage and annealing of the layer, reducing defects.
Q: Can I use vapor deposition instead of solution deposition? A: Vapor deposition is possible but generally yields lower-density films for this specific molecule compared to solution deposition. Solution deposition (immersion) allows for higher packing density driven by solvent exclusion forces, resulting in contact angles of ~126° vs ~72° for vapor phase in some comparative studies [1].
Module 3: Post-Deposition & Quality Control
Q: My film looks hazy or has "pinholes" under AFM. How do I fix this?
A: Haze usually indicates physisorbed aggregates (excess material that didn't bond). Pinholes indicate incomplete coverage.
The Protocol: The "Strip & Anneal" Workflow
-
Aggressive Rinse: Rinse sequentially with the deposition solvent (e.g., TFE/EtOH mix)
Pure Ethanol Isopropanol. -
Sonication (Optional): A brief (10-second) sonication in ethanol can dislodge physisorbed aggregates without stripping the chemisorbed SAM.
-
Thermal Annealing: After drying with
, place the sample in an oven at 80–100°C for 1 hour . This provides the thermal energy for the fluorinated chains to rotate and lock into their thermodynamically preferred helical twist, maximizing the exposure of the groups at the interface.
Visualizing the Mechanism
The following diagram illustrates the critical transition from the "Lying Down" phase (low contact angle) to the "Standing Up" phase (high contact angle), which is the primary objective of your optimization.
Caption: Kinetic pathway of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide assembly. Note the critical "Organization" phase requiring extended time.
Troubleshooting Flowchart
Use this logic tree to diagnose specific experimental failures.
Caption: Diagnostic logic for common SAM deposition failures.
References
-
DataPhysics Instruments. (n.d.). Detection of self-assembled monolayers (SAMs) using contact angle measurements.[2][3] Retrieved from [Link]
-
Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (1989).[4] Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides.[4] Langmuir.[1] Retrieved from [Link]
-
Chinwangso, P., et al. (2011). Adsorption of Short-Chain Thiols and Disulfides onto Gold under Defined Mass Transport Conditions.[5] Journal of the American Chemical Society.[5] Retrieved from [Link]
-
Colorado, R., & Lee, T. R. (2003). Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressive Series of Fluorinated Thiols. Langmuir.[1] (Contextual grounding for fluorinated chain packing).
Sources
Technical Support Center: Perfluorinated Disulfide SAMs
Topic: Degradation Pathways & Stability Optimization
Audience: Researchers, Surface Scientists, and Drug Delivery Engineers.
Core Technical Directive
Welcome to the Advanced Surface Engineering Support Center. You are likely working with semi-fluorinated or perfluorinated disulfide linkers (e.g., bis(1H,1H,2H,2H-perfluorodecyl) disulfide) to generate low-surface-energy coatings on gold.
The Critical Mechanism: Unlike alkanethiols, perfluorinated chains do not adopt a planar all-trans zigzag conformation. Instead, they twist into a rigid helical conformation (approx. 15/7 helix) with a larger van der Waals diameter (~5.6 Å) than hydrocarbons (~4.2 Å). This mismatch creates a "lattice strain" against the gold substrate. While the helical structure provides superior thermal stability and hydrophobicity, it makes the monolayer susceptible to specific degradation pathways that differ from standard hydrocarbon SAMs.
Note on Disulfides: Upon adsorption to gold, the S-S bond cleaves, forming two Au-thiolate (Au-S-R) bonds. Therefore, the degradation pathways described below apply to the resulting thiolate monolayer, regardless of whether the precursor was a thiol or a disulfide.
Degradation Pathways & Troubleshooting (Q&A)
Module A: Thermal & Solvent-Induced Desorption
Q: Why does my SAM lose hydrophobicity after exposure to warm hydrocarbon solvents? A: This is likely Solvent-Assisted Thermal Desorption . While fluorinated SAMs (FSAMs) are generally more thermally stable than hydrocarbon SAMs (HSAMs) in air, they exhibit distinct solubility behaviors.
-
The Mechanism: Hydrocarbon solvents (e.g., decalin, hexane) can intercalate into the defects of the SAM. If the temperature is elevated (even mild heating to 50–80°C), the solvent lowers the activation energy for the desorption of the thiolate species.
-
The Fluorine Effect: Research shows that FSAMs are more stable in fluorinated solvents (like perfluorodecalin) than in hydrocarbon solvents. The "fluorophobic" effect usually repels hydrocarbons, but at elevated temperatures, the kinetic barrier is overcome, leading to desorption.
-
Solution: Avoid heating FSAMs in non-fluorinated organic solvents. If cleaning is required, use rinsing at room temperature or use fluorinated solvents (e.g., HFE-7100).
Q: I annealed my substrate at 100°C, but the film quality degraded. Isn't annealing supposed to help? A: Annealing is a double-edged sword.
-
The Cause: While annealing can heal defects by allowing chains to reorganize, excessive heat triggers C-S bond scission or Au-S bond rupture . For FSAMs, the onset of rapid desorption in air is typically around 100–120°C, whereas HSAMs might degrade slightly lower.
-
The Helical Strain: The rigid helical chains of FSAMs pack less efficiently on the Au(111) lattice compared to the commensurate
structure of HSAMs. High heat exacerbates this lattice mismatch, causing domain boundaries to open up, leading to oxidation or desorption. -
Protocol: Limit annealing to 60–80°C for <1 hour in an inert atmosphere (N₂ or Ar). Never anneal in air, as this accelerates oxidative degradation (see Module B).
Module B: Oxidative & Radiation Damage
Q: My XPS data shows a new peak at ~168 eV in the Sulfur 2p region. What is this? A: This is the signature of Sulfonate Formation (R-SO₃⁻) , indicating oxidative degradation of the headgroup.
-
The Mechanism: Ozone (O₃) or UV/Ozone exposure attacks the Au-S thiolate bond. The sulfur atom is oxidized from a thiolate (S ~162 eV) to a sulfonate (S ~168 eV). Sulfonates bind weakly to gold and are easily washed away or displaced by contaminants.
-
Sensitivity: FSAMs are not immune to this. While the fluorocarbon tail is chemically inert, the sulfur anchor remains the "Achilles' heel."
-
Troubleshooting: Check your storage. Storing SAMs in ambient lab air (which contains trace ozone and NOx) for weeks will lead to measurable oxidation. Store under vacuum or nitrogen.
Q: I observed a decrease in the Fluorine signal during XPS acquisition. Is the instrument damaging my sample? A: Yes, this is X-ray Induced Scission .
-
The Mechanism: Perfluorinated chains are sensitive to low-energy electrons generated by the X-ray source (secondary electrons). These electrons can cause the scission of C-F bonds, releasing F⁻ ions or CFₓ fragments.
-
The Evidence: You will see the F1s peak intensity decay over time during long scans.
-
Protocol: Limit X-ray exposure time. Move to a fresh spot on the sample for each high-resolution scan. Use a cryo-stage if available to reduce radical propagation.
Diagnostic Data & Comparison
Table 1: Stability Profile – Perfluorinated (FSAM) vs. Hydrocarbon (HSAM)
| Feature | Perfluorinated SAM (FSAM) | Hydrocarbon SAM (HSAM) |
| Chain Conformation | Rigid Helix (15/7 twist) | Planar Zigzag (All-trans) |
| Chain Diameter | ~5.6 Å | ~4.2 Å |
| Thermal Stability (Air) | High (Stable up to ~120°C) | Moderate (Stable up to ~100°C) |
| Solvent Resistance | Excellent vs. Organics (Oleophobic) | Good vs. Water (Hydrophobic) |
| Critical Weakness | C-F bond scission (X-ray/Electron beam) | C-H bond oxidation |
| Desorption Solvent | Hydrocarbon solvents (at T > 60°C) | Ethanol/THF (at T > 60°C) |
| XPS Marker (Degraded) | S2p @ 168 eV (Sulfonate) | S2p @ 168 eV (Sulfonate) |
Visual Troubleshooting Workflows
Diagram 1: Degradation Mechanism Flowchart
Caption: Primary degradation pathways for perfluorinated SAMs leading to structural failure.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic process for identifying the root cause of SAM failure.
Experimental Protocols
Protocol A: Optimized Deposition for Maximum Stability
Purpose: To minimize defects that act as nucleation sites for degradation.
-
Substrate Prep: Clean Au(111) on mica or silicon using UV/Ozone (10 min) followed by an ethanol rinse. Critical: Use immediately.
-
Solution Prep: Dissolve the perfluorinated disulfide in absolute ethanol or trifluorotoluene (if solubility is an issue) to a concentration of 0.5–1.0 mM.
-
Note: Disulfides have slower adsorption kinetics than thiols.
-
-
Incubation: Immerse substrate for 24–48 hours at room temperature. (Longer times are required for disulfides to fully cleave and organize).
-
Rinsing: Rinse extensively with the deposition solvent, then with pure ethanol.
-
Drying: Blow dry with a stream of high-purity Nitrogen gas.
-
Annealing (Optional but Recommended): Place in a vacuum oven at 60°C for 1 hour . This promotes the healing of domain boundaries without triggering thermal desorption.
Protocol B: Assessing Degradation via Contact Angle
Purpose: Quick validation of surface integrity.
-
Liquids: Use HPLC-grade Water (probe for surface energy) and Hexadecane (probe for oleophobicity).
-
Measurement: Static contact angle (sessile drop).
-
Pass Criteria:
-
Water:
-
Hexadecane:
-
-
Failure Analysis:
-
If Water
: Significant oxidation or desorption. -
If Hexadecane
: Disordering of the fluorinated tails (loss of helical packing).
-
References
-
Lee, T. R., et al. (2025). "Solution-Phase Desorption of Self-Assembled Monolayers on Gold Derived From Terminally Perfluorinated Alkanethiols." ResearchGate.[1][2]
-
Sato, M., et al. (2005).[3] "The Degradation of Perfluorinated Organic Thin Film During XPS Measurement." Journal of Surface Analysis.
-
Grainger, D. W., et al. (2023). "Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces." National Institutes of Health (PMC).
-
Tsao, M., et al. (1997). "Lattice Imaging of Self-Assembled Monolayers of Partially Fluorinated Disulfides and Thiols on Sputtered Gold." Langmuir.
-
Biolin Scientific. (2021). "How to solve adhesion issues with contact angle measurements."
Sources
Solvent selection for Bis(1H,1H,2H,2H-perfluorodecyl)disulfide stability
This guide functions as a specialized technical support resource for Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (CAS 42977-21-9) . It is designed to troubleshoot solubility, stability, and purification challenges in drug discovery and fluorous chemistry applications.
Role: Senior Application Scientist | Topic: Solvent Selection & Stability
Executive Summary: Understanding the "Fluorous Effect"
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide is a heavy fluorous compound. Unlike standard organic disulfides, its physicochemical behavior is dominated by the two perfluorooctyl (
-
The Challenge: It exhibits simultaneous hydrophobicity and lipophobicity . It repels water and common organic solvents (e.g., Methanol, Acetonitrile) at room temperature.
-
The Solution: Successful use requires Fluorous Solvents (e.g., FC-72) or Hybrid Solvents (e.g., Benzotrifluoride) to maintain solubility and stability.
Troubleshooting Guide (Q&A)
Category A: Solubility & Precipitation
Q1: I tried dissolving the disulfide in Methanol/DCM (1:1) for a reaction, but it formed a white precipitate. Why?
A: This is a classic "Fluorous Phase Separation." The perfluoroalkyl chains (
-
Fix: Switch to a Hybrid Solvent system. Use Benzotrifluoride (BTF) or
-Trifluorotoluene (TFT) . These solvents contain both an aromatic ring (organic-compatible) and a trifluoromethyl group (fluorous-compatible), acting as a "bridge" to dissolve the disulfide while remaining miscible with reagents.[1]
Q2: Can I use DMSO for stock solutions? A: No. The compound is virtually insoluble in DMSO. Adding DMSO will likely cause immediate crashing out of the material.
-
Recommendation: Prepare stock solutions in HFE-7100 (hydrofluoroether) or BTF .[1] If the reaction requires an organic solvent, introduce the fluorous stock solution into a warm organic solvent (e.g., THF at 40°C), but validate miscibility first.
Category B: Stability & Degradation
Q3: Is the disulfide bond stable in fluorous solvents? A: Yes, the disulfide bond is highly stable in perfluorinated solvents (e.g., FC-72, FC-77) because these solvents are chemically inert and lack protons or nucleophiles that could initiate exchange reactions.
-
Risk Factor: The primary stability risk is reductive cleavage . Avoid unintentional exposure to phosphines (e.g., TCEP, Triphenylphosphine) or free thiols (e.g., DTT, Mercaptoethanol) in the organic phase, as these will reduce the disulfide back to the thiol (
).
Q4: I see "ghost peaks" in my HPLC. Is the compound degrading? A: It is likely not degradation but retention issues . Fluorous compounds often stick irreversibly to standard C18 columns or elute unpredictably due to poor solubility in the mobile phase (usually Water/MeCN).
-
Fix: Use a Fluorous HPLC Column (e.g., FluoroFlash®) with a methanol/water gradient, or ensure your standard C18 method uses a mobile phase with high THF content to prevent precipitation on the column head.
Solvent Compatibility Matrix
Use this table to select the correct solvent for your specific process step.
| Solvent Class | Examples | Solubility Status | Recommended Application |
| Fluorous | FC-72, FC-77, Perfluorohexane | High | F-SPE Elution, Biphasic Reactions |
| Hydrofluoroether | HFE-7100, HFE-7500 | High | Stock Solutions, Mild Washing |
| Hybrid (Bridge) | Benzotrifluoride (BTF), Trifluorotoluene (TFT) | High | Homogeneous Reactions, NMR |
| Organic (Non-Polar) | THF, Diethyl Ether, Toluene | Moderate/Low | Requires heating (>40°C) to dissolve |
| Organic (Polar) | Methanol, Acetonitrile, DMSO, DMF | Insoluble | Do Not Use (Precipitation risk) |
| Aqueous | Water, Buffers | Insoluble | Biphasic Partitioning |
Experimental Protocols
Protocol 1: Preparation of Stable Stock Solution (10 mM)
-
Objective: Create a stable liquid stock for dispensing.
-
Solvent: Benzotrifluoride (BTF) is preferred over FC-72 for stock solutions because BTF is less volatile (BP ~102°C vs. 56°C for FC-72), reducing concentration errors due to evaporation.[1]
-
Weigh 95.8 mg of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (MW ~958.35 g/mol ).
-
Add 10 mL of anhydrous Benzotrifluoride (BTF).
-
Vortex for 30 seconds. The solution should be clear and colorless.
-
Store in a glass vial with a PTFE-lined cap at 4°C. (Avoid plastic tubes; fluorous compounds can adsorb to certain plastics).[1]
Protocol 2: Fluorous Solid Phase Extraction (F-SPE)[1]
-
Objective: Recover the fluorous disulfide from a crude organic reaction mixture.
-
Principle: The "Fluorophilic" interaction retains the disulfide on fluorous silica while non-fluorous organic impurities wash through.
-
Load: Dissolve crude mixture in a minimum amount of DMF or MeOH (if the impurity profile allows) or a trace of BTF diluted with MeOH. Load onto a Fluorous Silica Gel cartridge.
-
Fluorophobic Wash: Elute with 80% Methanol / 20% Water .[1]
-
Result: Organic impurities, salts, and non-fluorous reagents elute. The fluorous disulfide remains bound to the cartridge.
-
-
Fluorophilic Elution: Elute with 100% Methanol or THF (for "light" fluorous) or HFE-7100 / MeOH (1:1) (for "heavy" fluorous like this disulfide).
-
Result: The Bis(1H,1H,2H,2H-perfluorodecyl)disulfide elutes in this fraction.
-
-
Concentrate: Evaporate the solvent to recover the pure disulfide.
Visualizations
Figure 1: Solvent Selection Logic for Fluorous Disulfides
This decision tree helps users select the correct solvent based on the intended experimental outcome (Reaction vs. Separation).
Caption: Logical flow for selecting solvents based on experimental needs. Hybrid solvents bridge the gap for reactions, while fluorous solvents are essential for biphasic separations.
Figure 2: Fluorous Solid Phase Extraction (F-SPE) Mechanism
Visualizing the purification workflow to separate the fluorous disulfide from organic impurities.
Caption: Step-by-step F-SPE purification. The fluorous disulfide adheres to the silica during the aqueous/organic wash and is released during the strong organic elution.[1]
References
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron.
-
Horváth, I. T., & Rábai, J. (1994).[2] Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science.
-
Santa Cruz Biotechnology. (n.d.). Bis(1H,1H,2H,2H-perfluorodecyl)disulfide Product Data.
-
Zhang, W. (2009). Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Chemical Reviews.
-
Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel.[2] A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry. Synlett.
Sources
Achieving highly ordered Bis(1H,1H,2H,2H-perfluorodecyl)disulfide monolayers
Topic: Achieving Highly Ordered Bis(1H,1H,2H,2H-perfluorodecyl)disulfide Monolayers Ticket ID: PFDDS-SAM-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Mechanism
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (PFDDS) is a specialized precursor used to generate self-assembled monolayers (SAMs) with extreme hydrophobicity and oleophobicity. Unlike standard alkyl thiols, the fluorinated tail (
The Challenge: The primary failure mode in PFDDS SAMs is disorder caused by the "spacer mismatch." The hydrocarbon spacer (
The "Golden Standard" Assembly Protocol
This protocol prioritizes order over speed. It uses a specific solvent strategy to mitigate the solubility issues inherent to long-chain fluorinated disulfides.
Phase 1: Substrate Preparation (Critical)
Goal: Remove all organic carbon to allow pristine Au-S bonding.
-
Substrate: Freshly evaporated Gold (Au 111 preferred) on Mica or Silicon/Ti.
-
Cleaning:
-
Sonicate in Acetone (10 min)
Isopropanol (10 min). -
UV-Ozone Treatment: 20 minutes. (Avoid Piranha solution if using fragile mica substrates; otherwise, Piranha is acceptable but risky).
-
Rinse: Copious amounts of HPLC-grade Ethanol. Dry with Nitrogen (
).
-
Phase 2: Solution Preparation
Goal: Ensure complete dissolution without micelle formation.
-
Solvent Choice: Trifluorotoluene (TFT) or 1:1 TFT/Ethanol .
-
Why? Pure ethanol often fails to fully solvate the fluorinated tail of the disulfide dimer, leading to micro-aggregates depositing on the surface rather than individual molecules.
-
-
Concentration: 0.5 mM to 1.0 mM.
-
Note: Disulfides provide two binding units per molecule. A 0.5 mM disulfide solution yields the equivalent sulfur concentration of a 1.0 mM thiol solution.
-
Phase 3: Deposition & Annealing
-
Immersion: Immerse the gold slide immediately after cleaning.
-
Duration: 24 hours at Room Temperature (RT).
-
Rinse: Rinse with the deposition solvent (TFT/Ethanol) first, then pure Ethanol.
-
Annealing (Optional but Recommended): Heat the substrate to 60°C for 1 hour in air or
. This drives out trapped solvent molecules and heals pinholes.
Troubleshooting & FAQs
Direct solutions to common failure modes observed in the lab.
Q1: My water contact angle is only 95–100°. Shouldn't it be higher?
Diagnosis: You likely have a mixed phase or lying-down phase . The Fix:
-
Check Solvent: If you used pure ethanol, the PFDDS likely crashed out or formed micelles. Switch to a TFT/Ethanol mixture.
-
Check Cleanliness: A contact angle <100° often indicates underlying hydrocarbon contamination on the gold. The fluorinated tails are "slipping" on the dirt rather than binding to the Au. Re-run the UV-Ozone step.
-
Target: A highly ordered PFDDS SAM must show
and .
Q2: XPS shows two Sulfur 2p doublets. What does this mean?
Diagnosis: You have unbound disulfide or oxidized sulfur on the surface. Analysis:
-
Bound Thiolate (Correct):
peak at ~162.0 eV. -
Unbound/Physisorbed (Bad):
peak at ~163.5–164.0 eV. -
Oxidized (Bad): Peak > 168 eV (
). The Fix: -
Aggressive Rinse: Your rinse step was insufficient. Sonicate the sample briefly (10s) in the deposition solvent to remove physisorbed multilayers.
-
Fresh Solution: Disulfides can oxidize over time. Use fresh precursor.
Q3: The monolayer looks "patchy" under AFM.
Diagnosis: Phase Segregation or Island Growth . The Fix:
-
Increase Temperature: Perform the deposition at 40°C. Higher thermal energy overcomes the activation barrier for surface diffusion, allowing islands to merge into a continuous sheet.
-
Longer Time: Disulfides require an induction period to cleave the S-S bond. Extend immersion to 48 hours.
Q4: Can I use plastic (polypropylene) containers for the reaction?
Diagnosis: Contamination Risk. The Fix:
-
NO. Fluorinated compounds are lipophilic and can leach plasticizers from polypropylene.
-
Protocol: Use glass or Teflon (PTFE) beakers only. All glassware must be Piranha-cleaned or base-bath cleaned prior to use.
Data Reference: Quality Control Metrics
Use these values to validate your monolayer.
| Metric | Technique | Target Value (Ordered) | Failure Indicator (Disordered) |
| Water Contact Angle | Goniometry | ||
| Hexadecane Contact Angle | Goniometry | ||
| Film Thickness | Ellipsometry | ~15–17 Å | < 10 Å (Lying down) |
| F:C Ratio | XPS (Atomic %) | ~1.5 : 1 | < 1.0 (Hydrocarbon contamination) |
| S 2p Binding Energy | XPS | 162.0 eV (Au-S) | 164.0 eV (Unbound S-S) |
Logic Flow: Troubleshooting Workflow
Use this decision tree to diagnose SAM failures.
Caption: Diagnostic workflow for identifying PFDDS monolayer failure modes based on Contact Angle and XPS data.
References
-
Mechanism of Fluorinated SAM Form
- Title: "Structure and Stability of Self-Assembled Monolayers of 1H,1H,2H,2H-Perfluorodecanethiol on Gold"
- Source: Langmuir (ACS Public
-
URL:[Link]
- Relevance: Establishes the "standing up" vs "lying down" phase behavior and the tilt angle differences between alkyl and fluorin
-
Solvent Effects on Ordering
- Title: "Solvent Effects on the Formation of Self-Assembled Monolayers of Alkanethiols and Perfluorin
- Source: The Journal of Physical Chemistry C
-
URL:[Link]
- Relevance: Validates the necessity of specific solvent choices (like TFT or Ethanol mixtures)
-
XPS Characteriz
- Title: "X-ray Photoelectron Spectroscopy of Self-Assembled Monolayers"
- Source: Surface Science Reports
-
URL:[Link]
- Relevance: Provides the binding energy reference values (S2p, F1s) used in the Quality Control table.
-
Disulfide vs. Thiol Kinetics
Sources
Substrate preparation for robust disulfide self-assembly
Technical Support Center: Ticket #SAM-DS-001 Subject: Optimization of Substrate & Protocol for Disulfide Self-Assembly on Gold Status: Open Assigned Specialist: Senior Application Scientist
Overview: The Physics of Robust Assembly
You are encountering issues with disulfide self-assembled monolayers (SAMs). Unlike thiols (
The stability of your monolayer relies on two forces:
-
Chemisorption: The strong
bond (~45 kcal/mol). -
Intermolecular Forces: Van der Waals interactions between alkyl chains (
kcal/mol per ), which drive crystalline ordering.
Module 1: Substrate Selection & Preparation
The most common cause of SAM failure is not the molecule, but the gold surface topology.
Option A: Polycrystalline Gold (Standard)
Best for: General electrochemistry, functionalization. Critical Issue: Grain boundaries in polycrystalline gold disrupt the packing of the SAM, creating "pinholes" where ions can leak through.
Preparation Protocol (The "Piranha" Method):
-
Safety First: Wear a face shield, heavy rubber gloves, and an acid apron. Piranha solution explodes on contact with organics (acetone, ethanol).
-
Mix: In a glass beaker, slowly add 1 part 30%
to 3 parts concentrated . The solution will become hot ( ). -
Clean: Immerse gold slides for 60–120 seconds. Do not exceed 5 minutes as titanium adhesion layers can be undercut.
-
Rinse: Transfer immediately to a beaker of ultra-pure water (Milli-Q, 18.2 M
). Rinse 3 times in fresh water. -
Dry: Blow dry with a stream of high-purity Nitrogen (
). -
Use: Immerse in disulfide solution immediately (< 1 minute) to prevent atmospheric hydrocarbon contamination.
Option B: Template Stripped Gold (TSG) (High-Performance)
Best for: AFM, STM, high-precision biosensors.
Why: TSG provides large, atomically flat
Preparation Protocol:
-
Epoxy a glass backing slide to the gold side of a commercially available gold-on-mica template.
-
Cure the epoxy (thermal or UV).
-
Strip: Just before the experiment, mechanically peel the glass slide off. The gold cleaves from the mica, exposing a pristine, ultra-flat surface.[1]
-
Immerse: Place directly into the disulfide solution. Do not Piranha clean TSG.
Module 2: The Assembly Solution
Disulfides are kinetically slower to assemble than thiols. Your protocol must account for this.
Reagent Table: Thiols vs. Disulfides
| Feature | Thiols ( | Disulfides ( |
| Precursor Stability | Low (Oxidizes to sulfonates in air) | High (Indefinite shelf life) |
| Adsorption Rate | Fast (Seconds to minutes) | Medium (Bond cleavage is rate-limiting) |
| Final Coverage | High | High (Identical final species) |
| Defect Tolerance | Moderate | High (Less likely to form multilayers) |
| Solution Conc. | 1.0 mM | 0.5 - 1.0 mM (Yields 2x thiolates) |
Standard Disulfide Assembly Protocol:
-
Solvent: Use absolute ethanol (200 proof). Trace water leads to disordered domains.
-
Degassing: Sparge the ethanol with
for 15 minutes before adding the disulfide. This prevents the formation of oxidized sulfur species (sulfonates) which adsorb weakly and ruin the monolayer. -
Concentration: Prepare a 0.5 mM solution of the disulfide (equivalent to 1 mM thiol concentration).
-
Incubation: Immerse the clean gold substrate for 24 hours at room temperature in a sealed, dark container.
-
Note: Unlike thiols, which reach 80% coverage in minutes, disulfides require the cleavage step. Do not rush this.
-
-
Rinsing: Remove and rinse copiously with ethanol to remove physisorbed multilayers.
-
Drying: Blow dry with
.
Module 3: Visualizing the Mechanism
The following diagram illustrates the critical cleavage step that differentiates your disulfide process from standard thiol protocols.
Figure 1: Kinetic pathway of disulfide self-assembly. Note the "Cleavage" step, which acts as a kinetic gatekeeper, preventing the rapid, disordered adsorption often seen with highly reactive thiols.
Module 4: Troubleshooting & FAQs
Q1: My Cyclic Voltammetry (CV) shows a broad reductive desorption peak. Is my SAM defective?
-
Diagnosis: Broad peaks usually indicate surface roughness, not necessarily a chemical defect.
-
Fix: If you are using polycrystalline gold, this is normal. The multiple crystal facets (111, 110, 100) hold the sulfur with different bond energies. To get a sharp peak, switch to Template Stripped Gold (TSG) or anneal your gold slides with a hydrogen flame (expert only) to increase the Au(111) domain size.
Q2: I see "pinholes" in my blocking assay. How do I fix this?
-
Diagnosis: Pinholes are often caused by microscopic dust or insufficient incubation time.
-
Fix:
-
Filter your ethanol through a 0.2
PTFE filter before use. -
Backfilling: After your initial assembly, incubate the slide for 30 minutes in a solution of a short-chain thiol (e.g., mercaptohexanol). These small molecules can penetrate the defects in the long-chain disulfide SAM and plug the holes.
-
Q3: Why use disulfides if they are slower than thiols?
-
Strategic Advantage: Thiols oxidize rapidly in air to form disulfides or sulfonates. If your thiol bottle is old, you are likely already using a mixture. Disulfides are chemically stable. By starting with pure disulfide, you control the exact species entering the solution, ensuring high reproducibility between batches.
Q4: Can I reuse the disulfide solution?
-
Recommendation: No. While the disulfide is stable, the solution accumulates water from the atmosphere and contaminants from the gold slides. Fresh solution is required for "robust" assembly.
Module 5: Experimental Workflow Summary
Figure 2: Decision tree for substrate preparation and assembly. Note that TSG bypasses the hazardous Piranha step.
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[2] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[2][3][4] Chemical Reviews, 105(4), 1103–1170. Link
-
Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides.[5][6][7] Langmuir, 5(3), 723–727. Link
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link
-
Wagner, P., et al. (1995). Formation and in Situ Modification of Monolayers Chemisorbed on Ultraflat Template-Stripped Gold Surfaces. Langmuir, 11(10), 3867–3875.[8] Link
Sources
- 1. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 2. Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology | Whitesides Research Group [gmwgroup.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. pradeepresearch.org [pradeepresearch.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purity Assessment of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
Executive Summary
You are working with Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (CAS: 42977-21-9), often referred to as "Fluorous Disulfide."[1][2] This compound is critical for creating self-assembled monolayers (SAMs) on gold surfaces or as a reagent in fluorous solid-phase extraction (FSPE).
The Challenge: Standard organic analysis protocols often fail with this molecule due to two unique properties:
-
The "Fluorous Effect": The perfluorinated tail (
) induces extreme hydrophobicity and lipophobicity, causing solubility issues in standard NMR solvents ( , DMSO- ). -
Lack of Chromophores: The molecule lacks significant UV-Vis absorption, rendering standard UV-HPLC detection unreliable.
This guide provides a self-validating analytical workflow designed to overcome these specific hurdles.
Module 1: Solubility & Sample Preparation (The Gatekeeper)
Critical Warning: Do not attempt to dissolve this compound in Methanol, Water, or pure DMSO. It will precipitate or form micelles, leading to erroneous "low purity" readings.
Recommended Solvent Systems
To obtain sharp NMR signals or stable chromatographic baselines, you must disrupt the fluorous aggregation.
| Technique | Primary Solvent | Co-Solvent (if needed) | Notes |
| NMR ( | Benzotrifluoride ( | Benzotrifluoride is the gold standard for fluorous solubility. If unavailable, use warm | |
| GC-MS | Trifluorotoluene | Dichloromethane (DCM) | Ensure the injection liner is clean; fluorous compounds can adsorb to glass wool. |
| Cleaning | Freon-113 (Historical) | HFE-7100 / HFE-7200 | Use hydrofluoroethers (HFE) for cleaning glassware; standard acetone/ethanol will not remove fluorous residues effectively. |
Workflow: Solvent Selection Logic
Figure 1: Decision tree for selecting the correct solvent system to avoid aggregation-induced broadening in analytical spectra.
Module 2: Spectroscopic Validation ( & NMR)
NMR is the most reliable method for purity assessment, provided you can distinguish the Disulfide product from the Thiol precursor.
The "Alpha-Shift" Diagnostic
The protons on the carbon adjacent to the sulfur atom (
Structure:
| Signal | Thiol Precursor ( | Disulfide Product ( | Diagnostic Value |
| ~2.6 - 2.8 ppm (Quartet) | ~2.9 - 3.0 ppm (Triplet) | CRITICAL. The disulfide shifts downfield (higher ppm) due to the electronegativity of the S-S bond vs S-H. | |
| Multiplicity | Quartet ( | Triplet ( | The thiol signal is split by the -SH proton; the disulfide lacks this, collapsing to a triplet. |
| ~2.3 - 2.5 ppm | ~2.4 - 2.6 ppm | Less diagnostic; often overlaps. | |
| -81 ppm | -81 ppm | Confirms presence of fluorous tail, but does not distinguish thiol/disulfide. |
Protocol: The "Integration Ratio" Check
To validate purity, you must compare the integration of the hydrocarbon spacer to the fluorocarbon tail.
-
Acquire
NMR: Integrate the -methylene triplet (should be 4H total for the symmetrical disulfide). Set this to integral = 4.0. -
Acquire
NMR: Integrate the terminal group (should be 6F total). -
Calculation:
-
If the substance is pure, the molar ratio derived from quantitative NMR (using an internal standard like trifluorotoluene) should match.
-
Quick Check: If you see a quartet at 2.7 ppm, you have unreacted thiol. Calculate % conversion by integrating the Triplet (Disulfide) vs. Quartet (Thiol).
-
Module 3: Chromatographic Purity (GC-MS)
Do not use standard UV-HPLC (C18 columns) for this compound. The fluorous tail will cause extreme retention (or irreversible adsorption) on C18, and the lack of UV activity makes detection impossible.
Recommended Method: GC-MS (Electron Impact) Fluorous disulfides are volatile enough for GC analysis despite their molecular weight.
Instrument Parameters
-
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane). Note: Fluorous-specific columns exist but are rare; DB-5 is sufficient.
-
Inlet Temp: 250°C.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Oven Program:
-
Start at 100°C (Hold 1 min).
-
Ramp 20°C/min to 300°C.
-
Hold at 300°C for 10 min. (Crucial to elute the heavy disulfide).
-
-
Detector: MS (Scan 50–1000 m/z).
Interpretation
-
Main Peak: The disulfide molecular ion (
) is often weak or invisible. Look for the characteristic fragment . -
Impurity 1 (Thiol): Elutes significantly earlier.
-
Impurity 2 (Homologs): You may see small peaks immediately adjacent to the main peak. These are "Fluorous Homologs" (e.g.,
mixed disulfide).-
Origin: Commercial perfluoroalkyl iodides (telomers) used to synthesize the thiol often contain ~5% of
or chains. -
Action: If these peaks are <5% total, the material is suitable for most SAM applications.
-
Module 4: Troubleshooting & FAQs
Q1: My NMR spectrum has very broad, undefined peaks. Is the product degraded?
Diagnosis: Likely Micelle Formation .
Explanation: In non-fluorous solvents (like
-
Add 10-20% Trifluorotoluene or Freon to the NMR tube.
-
Warm the NMR tube to 40-50°C inside the probe. The peaks should sharpen immediately.
Q2: I see "Ghost Peaks" in the NMR region.
Diagnosis: Telomer Distribution . Explanation: The "C8" tail is rarely 100% C8. It is a statistical distribution from the telomerization process. Fix: Check the integration.
-
Main Peak (-81 ppm,
): Reference. -
Ghost Peak (-114 ppm): Usually internal
. -
If you see small peaks near the main signals, these are likely
(shorter) or (longer) chains. This is a synthesis artifact, not degradation.
Q3: The SAM (Self-Assembled Monolayer) on my gold chip is poor/disordered.
Diagnosis: Thiol Contamination .
Explanation: Free thiols (
Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for identifying common purity issues in fluorous disulfides.
References
-
Synthesis and NMR Characterization of Fluorous Thiols/Disulfides
- Source: ResearchG
- Context: Confirms the -methylene shift difference between thiol (~2.5 ppm) and disulfide (~2.7-3.0 ppm).
-
URL:
-
Fluorous Solid Phase Extraction (FSPE)
- Source: Curran, D. P. (Pioneer of Fluorous Chemistry).
- Context: Establishes the solubility rules and the necessity of fluorous solvents (Benzotrifluoride) for analysis.
-
URL:(Generalized DOI for authoritative grounding in fluorous techniques).
-
Physical Properties & CAS Verification
-
Disulfide Bond Detection via NMR
- Source: NIH / PubMed.
- Context: Validates the chemical shift logic that S-S bond formation causes downfield shifts in adjacent carbons compared to S-H.
-
URL:
Sources
Validation & Comparative
Comparative Guide: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide vs. Alkanethiols for SAM Stability
Executive Summary
In the engineering of Self-Assembled Monolayers (SAMs) on gold, the choice between fluorinated precursors—specifically Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (PFDDS) —and standard Alkanethiols (e.g., Octadecanethiol, ODT) dictates the interfacial energy and durability of the final surface.
While alkanethiols represent the "standard of care" for biological functionalization and general passivation, PFDDS is the superior choice for harsh environments requiring oleophobicity and thermal resilience. This superiority stems from the steric bulk and helical packing of the fluorinated chain, which creates a kinetic barrier to desorption that linear alkyl chains cannot replicate.
Molecular Mechanics: The "Helix vs. Zig-Zag" Paradigm
To understand stability, one must look beyond the sulfur-gold bond and analyze the intermolecular forces within the monolayer.
Alkanethiols (The Zig-Zag)
Standard alkyl chains (
PFDDS (The Rigid Helix)
The perfluorinated chains (
-
Cross-Section: ~5.6 Ų (vs. 4.2 Ų for alkyls).
-
Stiffness: The helical backbone is significantly more rigid.
-
Dipole: The interface between the hydrocarbon spacer (
) and the fluorocarbon tail creates a strong internal dipole, further stabilizing the layer against penetration by solvents.
Visualization: Packing Architecture
The following diagram illustrates the structural divergence that drives the performance differences.
Caption: Structural comparison showing the planar packing of alkanethiols versus the helical, steric-locked packing of fluorinated SAMs.
Stability & Performance Benchmarking
The following data aggregates experimental comparisons between a standard C18 Alkanethiol (ODT) and the C10-Fluorinated analog derived from PFDDS.
Table 1: Physicochemical Properties Comparison[1]
| Metric | Alkanethiol SAM (ODT) | Fluorinated SAM (PFDDS) | Significance |
| Water Contact Angle | ~110° - 112° | ~118° - 120° | PFDDS is more hydrophobic. |
| Hexadecane Angle | < 20° (Wets Surface) | ~75° - 80° | Critical: PFDDS is oleophobic; ODT is not. |
| Thermal Desorption | Onset ~70°C (in solvent) | Onset ~100°C+ | Fluorinated chains resist desorption kinetics 2x better. |
| Solvent Resistance | Good in water; Poor in THF/DCM | Excellent in organics | PFDDS resists swelling by non-fluorinated solvents. |
| Precursor Stability | Low (Oxidizes to sulfonate) | High | Disulfides (PFDDS) are shelf-stable solids; Thiols oxidize. |
The "Oleophobicity" Factor
The most distinct advantage of PFDDS is its ability to repel oils (Hexadecane contact angle).[1][2] While alkanethiols are hydrophobic, they are lipophilic (oil-loving). PFDDS is omniphobic (repels both water and oil), making it the only viable option for anti-stiction coatings in MEMS or anti-fingerprint surfaces.
Thermal Stability Mechanism
Research indicates that while the Au-S bond strength is similar (~45 kcal/mol) for both, the desorption kinetics differ. The bulky fluorinated chains create a "kinetic trap." To desorb, a chain must not only break the Au-S bond but also disentangle from the rigid helical matrix of its neighbors. This requires significantly more activation energy than sliding out a planar alkyl chain.
Experimental Protocol: Critical Deposition Differences
Warning: The standard ethanol-based protocol used for Alkanethiols will fail with PFDDS due to solubility limits. PFDDS requires fluorinated solvents or specific polarity mixtures.
Workflow Logic
-
Cleaning: Both require atomically clean gold (UV-Ozone/Piranha).
-
Solvation: PFDDS is hydrophobic and lipophobic; it crashes out of pure ethanol.
-
Incubation: Disulfides adsorb slower than thiols.
Caption: Deposition workflow highlighting the critical solvent deviation required for PFDDS.
Detailed PFDDS Protocol
-
Preparation: Prepare a 0.5 mM to 1.0 mM solution of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide.
-
Preferred Solvent: 2,2,2-Trifluoroethanol (TFE).
-
Alternative: 90% Ethanol / 10% Dichloromethane (DCM) or Chloroform (to aid solubility).
-
-
Incubation: Immerse the clean gold substrate.
-
Rinsing: Rinse immediately with the deposition solvent (to remove bulk reactants), followed by pure ethanol, then dry with Nitrogen.
-
Annealing (Recommended): Place the sample in an oven at ~60-70°C for 1 hour. This promotes the reorganization of the helical chains into their thermodynamically preferred dense packing, reducing contact angle hysteresis.
Application Context: When to Use Which?
Select Alkanethiols (ODT/MUA) If:
-
Bio-Functionalization: You need -COOH or -NH2 termini for antibody/protein conjugation.
-
Cost: You are doing routine passivation where extreme durability is not required.
-
Blocking: You simply need to block electron transfer (electrochemical sensing).
Select PFDDS If:
-
Microfluidics: You need to prevent channel wetting by organic solvents.
-
MEMS/NEMS: You need to prevent "stiction" (static friction) between moving gold parts.
-
Harsh Environments: The sensor will be exposed to temperatures >80°C or aggressive organic solvents.
-
Oleophobicity: You require the surface to repel oils/lipids (e.g., anti-fouling against bacterial membranes).
References
-
Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces.[4] Journal of the American Chemical Society. Link
-
Chidsey, C. E. D., & Loiacono, D. N. (1990). Chemical functionality in self-assembled monolayers: Structural and electrochemical properties.[5] Langmuir. Link
-
Tsao, M. W., Hoffmann, C. L., Rabolt, J. F., et al. (1997). Chain Length Dependence of the Thermal Stability of Vertical and Horizontal Phases in Self-Assembled Monolayers of n-Alkanethiols on Au(111). Langmuir. Link
-
Fukushima, H., Seki, T., et al. (1998). Molecular Orientation and Ordering of Fluorinated Alkylsilane Monolayers. Journal of Physical Chemistry B. Link (Provides comparative packing density data for fluorinated chains).
-
Colorado, R., & Lee, T. R. (2003). Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressive Fluorinated Alkanethiols. Langmuir. Link
Sources
Comparing Bis(1H,1H,2H,2H-perfluorodecyl)disulfide with FOTS for superhydrophobic surfaces.
This guide provides a technical comparison between Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (referred to hereafter as C10-Disulfide ) and 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (referred to as FOTS ).[1][2]
These two molecules represent the gold standards for modifying surface energy, yet they target fundamentally different substrate chemistries.[1] This guide dissects their mechanisms, stability profiles, and application protocols to aid in experimental design.[1]
Executive Summary: The Verdict
-
Select C10-Disulfide if your substrate is a noble metal (Gold, Silver, Copper) .[1][2] It forms self-assembled monolayers (SAMs) via strong metal-thiolate coordination.[1][2] It is ideal for electrochemical sensors, SPR chips, and microfluidic electrodes.[1]
-
Select FOTS if your substrate is an oxide (Glass, Silicon, Alumina, PDMS) .[1][2] It anchors via covalent siloxane bonds (
), offering superior thermal and mechanical durability.[1][2] It is the industry standard for MEMS anti-stiction coatings and transparent superhydrophobic surfaces.
Mechanistic Comparison
The choice between these two is dictated primarily by surface chemistry compatibility (the "Lock and Key" principle).[1][2]
Chemical Profiles
| Feature | C10-Disulfide | FOTS |
| IUPAC Name | Bis(1H,1H,2H,2H-perfluorodecyl)disulfide | Trichloro(1H,1H,2H,2H-perfluorooctyl)silane |
| CAS Number | 42977-21-9 | 78560-45-9 |
| Reactive Head | Disulfide ( | Trichlorosilane ( |
| Tail Group | Perfluorinated C10 Chain | Perfluorinated C8 Chain |
| Primary Substrate | Au, Ag, Cu, GaAs | |
| Binding Type | Coordinate Covalent (Au-S) | Covalent Network (Si-O-Si) |
Surface Assembly Pathways
C10-Disulfide on Gold:
The disulfide bond cleaves upon adsorption to the gold surface, generating two thiolate species. The sulfur atom coordinates into the hollow sites of the Au(111) lattice, forming a densely packed (
-
Reaction:
FOTS on Silica:
FOTS undergoes hydrolysis (reacting with adventitious water) to form silanols (
Figure 1: Mechanistic pathways for SAM formation.[1][2] Left: Disulfide chemisorption on gold.[1][2] Right: Silane hydrolysis and condensation on oxides.[1]
Performance Benchmarks
The following data aggregates typical performance metrics for monolayers formed on flat substrates.
| Metric | C10-Disulfide SAM (on Au) | FOTS SAM (on SiO₂) | Analysis |
| Water Contact Angle (Static) | 118° ± 2° | 110° - 115° | C10 chains pack slightly denser than C8 FOTS, yielding marginally higher hydrophobicity.[1][2] |
| Contact Angle Hysteresis | < 10° | < 5° | FOTS forms a more rigid, cross-linked network, often resulting in lower hysteresis (better "roll-off").[1][2] |
| Thermal Stability | Desorbs > 100°C | Stable up to ~400°C | Critical Differentiator: The Au-S bond is labile; the Si-O bond is ceramic-like. |
| Chemical Resistance | Poor (Oxidizes in UV/Ozone) | Excellent (Resists acids/solvents) | Disulfides degrade rapidly in ozone; FOTS is robust.[1][2] |
| Layer Thickness | ~1.5 - 1.8 nm | ~1.0 - 1.3 nm | C10 chain is longer than C8 chain.[2] |
Experimental Protocols
Protocol A: C10-Disulfide Deposition on Gold
Best for: Electrodes, SPR sensors, and optical mirrors.[1]
Reagents:
Workflow:
-
Substrate Cleaning: Clean gold surface with UV/Ozone for 10 mins or mild Oxygen Plasma (30s, 50W) to remove organic contaminants.[1][2] Note: Do not use Piranha solution on thin gold films unless necessary; it strips gold.[2]
-
Solution Prep: Dissolve C10-Disulfide in ethanol to a concentration of 1 mM . Sonicate for 5 mins to ensure dissolution.
-
Incubation: Immerse the gold substrate in the solution for 12–24 hours at room temperature. Seal the container to prevent evaporation.
-
Rinsing: Remove substrate and rinse copiously with pure ethanol to remove physisorbed multilayers.[1][2]
-
Drying: Blow dry with a stream of Nitrogen (
) gas.[1][2] -
Annealing (Optional): Heat at 60°C for 1 hour to improve chain ordering.
Protocol B: FOTS Vapor Deposition (MVD)
Best for: MEMS, Microfluidics (PDMS/Glass), and Nanostructures. Note: Vapor deposition is preferred over solution deposition for FOTS to avoid polymerization artifacts.[1][2]
Reagents:
Workflow:
-
Activation: Treat glass/silicon with Oxygen Plasma (5 mins, 100W) to generate surface hydroxyl (
) groups. Crucial Step. -
Setup: Place the substrate in a vacuum desiccator. Place 50 µL of FOTS in a small open vial next to the substrate.
-
Deposition: Pump down the chamber to < 10 mTorr. Isolate the pump (close valve) and let the FOTS vaporize and react for 30–60 minutes .
-
Recovery: Vent the chamber.
-
Curing: Bake the substrate at 120°C for 30 minutes . This drives the condensation reaction, converting hydrogen bonds to covalent siloxane bonds (
).[1][2]
Selection Decision Matrix
Use this logic flow to determine the correct molecule for your application.
Figure 2: Decision matrix for selecting between Disulfide and Silane based on substrate and environmental constraints.[1][2]
References
-
Comparison of Silane and Thiol SAMs: Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-assembled monolayers of thiolates on metals as a form of nanotechnology.[1] Chemical Reviews.[1][2]
-
FOTS Properties & Deposition: Srinivasan, U., Houston, M. R., Howe, R. T., & Maboudian, R. (1998).[1][2] Alkyltrichlorosilane-based self-assembled monolayer films for stiction reduction in silicon micromachines.[2] Journal of Microelectromechanical Systems.[1]
-
Fluorinated Disulfide Synthesis & Characterization: Tsibouklis, J., et al. (2000).[1][2] The synthesis and characterization of highly fluorinated thiols and disulfides. Journal of Fluorine Chemistry.[1]
-
Thermal Stability of SAMs: Chandekar, A., et al. (2010).[1][2] Thermal Stability of Perfluoroalkylsilane Monolayers. Applied Physics Letters.[1][2]
Sources
- 1. Perfluorodecyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 2. Buy Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate | 114519-85-6 [smolecule.com]
- 3. 42977-21-9|Bis(1H,1H,2H,2H-perfluorodecyl)disulfide|Bis(1H,1H,2H,2H-perfluorodecyl)disulfide|-范德生物科技公司 [bio-fount.com]
- 4. scbt.com [scbt.com]
- 5. 42977-21-9 | Bis(1h,1h,2h,2h-perfluorodecyl)disulfide | Tetrahedron [thsci.com]
Technical Guide: Disulfide vs. Thiol Linkers for Gold Nanoparticle Functionalization
Executive Summary
In the precise engineering of gold nanoparticle (AuNP) surface chemistry, the choice between thiol (-SH) and disulfide (-S-S-) linkers is often dictated by the specific requirements of stability, stoichiometry, and experimental reproducibility.
While thiols are the historical standard due to their rapid chemisorption, disulfide linkers offer superior advantages in three critical areas:
-
Oxidative Stability (Shelf-Life): Disulfides resist the uncontrolled oxidation that plagues thiols, ensuring precise stoichiometric control.
-
Surface Stability (Cyclic Disulfides): Cyclic disulfides (e.g., Lipoic Acid) utilize the chelate effect to provide bidentate anchoring, significantly resisting ligand exchange in biological media.
-
Purification & Handling: Disulfides eliminate the need for reducing agents during storage, simplifying the workflow for sensitive biological conjugates.
This guide analyzes the mechanistic and practical superiorities of disulfide linkers, providing the data and protocols necessary for researchers to transition from thiol-based systems.
Mechanistic Foundations: Chemisorption Dynamics
To understand the advantage of disulfides, one must first understand that both linkers ultimately form the same species on the gold surface: the gold thiolate (Au-S-R). However, the pathway to reach this state differs energetically and kinetically.
The Thiol Pathway
Thiols adsorb via the oxidative addition of the S-H bond to the gold surface, followed by the reductive elimination of hydrogen (often as H₂ gas or water).
The Disulfide Pathway
Disulfides adsorb via the homolytic cleavage of the S-S bond upon contact with the gold surface. This generates two thiolate ligands per molecule.[1]
Key Insight: Because the S-S bond energy (~60 kcal/mol) is lower than the energy gained by forming two Au-S bonds (~45 kcal/mol each), the reaction is thermodynamically driven.
Visualization: Chemisorption Pathways
The following diagram illustrates the convergence of both linkers into the thiolate species, highlighting the cleavage step unique to disulfides.
Figure 1: Mechanistic convergence of thiol and disulfide precursors. Note that disulfides yield two surface ligands per molecule.
The Primary Advantage: Oxidative Stability & Stoichiometry
The most immediate practical advantage of disulfides is their resistance to atmospheric oxidation.
The Thiol Problem: Uncontrolled Dimerization
Thiols are susceptible to oxidation by atmospheric oxygen, transitioning into disulfides or sulfonates over time.
-
Consequence: If a researcher calculates concentration based on a thiol stock solution that has partially oxidized, the actual concentration of reactive -SH groups is unknown. This leads to batch-to-batch variability in ligand density.
-
The Disulfide Solution: Disulfides are already in the oxidized state.[1] They are shelf-stable solids or liquids that do not degrade in air. When you weigh a disulfide, the stoichiometry is exact.
Comparative Data: Storage Stability
| Parameter | Thiol Linkers (e.g., MHA) | Disulfide Linkers (e.g., Lipoic Acid) |
| Shelf Life (Solid) | Months (requires inert gas/cold) | Years (room temp/ambient) |
| Solution Stability | Hours to Days (oxidizes to disulfide) | Indefinite |
| Stoichiometry | Variable (due to partial oxidation) | Exact (1 mol linker = 2 mol ligands) |
| Reducing Agent | Often requires TCEP/DTT before use | Not required for direct assembly |
The "Gold Standard": Cyclic Disulfides (Lipoic Acid)
While acyclic disulfides (R-S-S-R) offer storage benefits, cyclic disulfides (like Lipoic Acid/Thioctic Acid) offer superior surface stability .
The Chelate Effect
Cyclic disulfides bind to the gold surface through two sulfur atoms simultaneously (bidentate binding). Even if one Au-S bond breaks due to thermal fluctuation or competitive displacement, the second bond holds the molecule in place, increasing the probability of the first bond reforming.
-
Entropy: The entropic cost of desorption is much higher for bidentate ligands than monodentate thiols.
-
Resistance: Cyclic disulfides are significantly more resistant to ligand exchange by biological thiols (e.g., Glutathione, Cysteine) found in blood plasma.
Visualization: Stability Hierarchy
This diagram ranks the stability of the ligand-gold interaction, demonstrating why cyclic disulfides are preferred for drug delivery applications.
Figure 2: Hierarchy of ligand stability on Gold Nanoparticles. Cyclic disulfides provide the optimal balance of stability and small molecular footprint.
Experimental Protocol: Functionalization with Disulfides
This protocol describes the functionalization of Citrate-Capped AuNPs (40 nm) with a Lipoic Acid-PEG-COOH linker. This method relies on ligand exchange.[2]
Materials
-
Citrate-stabilized Gold Nanoparticles (OD 1.0)
-
Lipoic Acid-PEG-COOH (Cyclic Disulfide linker)
-
10 mM Sodium Phosphate Buffer (pH 7.4)
-
0.1% Tween 20 (Surfactant)
Step-by-Step Methodology
-
Preparation of Linker Stock:
-
Dissolve the disulfide linker in water or ethanol (depending on solubility) to a concentration of 10 mM.
-
Note: Unlike thiols, no TCEP (Tris(2-carboxyethyl)phosphine) is needed to reduce the bond before addition.
-
-
Ligand Exchange (The "Rapid Mix"):
-
Add Tween 20 to the AuNP solution to a final concentration of 0.05%. This prevents aggregation during the exchange.
-
Add the Disulfide Linker solution to the AuNPs.[3]
-
Ratio: Aim for a 5000:1 molar excess of linker to nanoparticle to drive the equilibrium.
-
Why? Disulfides have slower adsorption kinetics than thiols due to the S-S cleavage requirement. High concentration compensates for this.
-
-
Incubation:
-
Incubate at room temperature for 4–12 hours with gentle shaking.
-
Critical: Thiols may assemble in 1 hour, but disulfides require longer to achieve maximum packing density and re-organization.
-
-
Purification:
-
Centrifuge the particles (e.g., 8000 x g for 20 mins for 40nm AuNPs).
-
Remove supernatant and resuspend in Phosphate Buffer.
-
Repeat 3 times to remove excess unbound linker.
-
-
Validation (Flocculation Assay):
-
Add 1M NaCl to a small aliquot.
-
If functionalization is complete (high coverage), the solution remains red. If incomplete (citrate surface exposed), it turns blue/purple.
-
References
-
Thermal Stability of DNA Functionalized Gold Nanoparticles. National Institutes of Health (NIH). [Link]
-
Thiols and Disulfides on the Au(111) Surface: The Headgroup−Gold Interaction. ResearchGate. [Link]
-
Lipoic Acid Surface - BioReady Gold Nanoparticles. nanoComposix. [Link]
-
Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives. National Institutes of Health (NIH). [Link]
-
Adsorption of Short-Chain Thiols and Disulfides onto Gold. Journal of the American Chemical Society. [Link]
Sources
Comparative Technical Guide: Fluorinated Surface Modification Agents for Biomedical & Pharmaceutical Applications
Executive Summary
This guide provides a technical comparison of the two dominant classes of fluorinated surface modification agents used in drug development and biomedical engineering: Fluoroalkyl Silanes (FAS) and Amorphous Fluoropolymers . While both lower surface energy to create hydrophobic/oleophobic interfaces, their mechanisms of action, durability, and suitability for specific substrates differ significantly.[1] This document synthesizes experimental data to assist researchers in selecting the optimal agent for anti-fouling, microfluidics, and packaging stability.
Mechanisms of Action
Understanding the chemical causality is prerequisite to selection. The performance of a fluorinated surface is dictated by the density of terminal trifluoromethyl (-CF₃) groups and the stability of the anchoring layer.
Fluoroalkyl Silanes (FAS)
Best for: Glass, Silicon, Aluminum, Oxide-rich surfaces. Mechanism: FAS agents (e.g., 1H,1H,2H,2H-perfluorodecyltriethoxysilane) form Self-Assembled Monolayers (SAMs). The silane headgroup hydrolyzes to form silanols, which hydrogen-bond with surface hydroxyls (-OH) on the substrate. A condensation reaction then forms a covalent siloxane (Si-O-Si) bond, while lateral cross-linking between silanes creates a dense, crystalline-like barrier.
Amorphous Fluoropolymers
Best for: Polymers (PDMS, PS), Metals without oxides, Complex geometries. Mechanism: Unlike SAMs which require specific surface chemistry, fluoropolymers (e.g., amorphous Teflon AF, Cytop) rely on physical adsorption, solvent casting, or chemical vapor deposition (CVD). They form thick, entangled polymer chains that coat the surface physically.
Visualization: Silanization Mechanism
The following diagram illustrates the critical chemical pathway for FAS modification, highlighting the necessity of surface hydroxyls.
Caption: Step-wise mechanism of Fluoroalkyl Silane (FAS) grafting. Note that 'Condensation' is the irreversible step requiring thermal energy.
Comparative Performance Data
The following data aggregates performance metrics from standard experimental setups (e.g., dip coating for FAS, spin coating for polymers) on flat silica substrates.
Table 1: Physicochemical Properties
| Metric | Fluoroalkyl Silanes (FAS-17) | Amorphous Fluoropolymers (e.g., Teflon AF) | Interpretation |
| Water Contact Angle (WCA) | 115° ± 2° | 120° ± 2° | Polymers achieve slightly higher WCA due to bulk roughness, but FAS is sufficient for most anti-wetting needs. |
| Contact Angle Hysteresis | < 5° (Low) | 10° - 15° (Moderate) | Critical: Low hysteresis in FAS means droplets roll off easily (self-cleaning). Higher hysteresis in polymers means droplets may "stick" despite high WCA. |
| Layer Thickness | 1–3 nm (Monolayer) | 0.1–5.0 µm (Tunable) | FAS does not alter channel dimensions in microfluidics; Polymers may clog nano-channels. |
| Surface Energy | ~12 mN/m | ~16 mN/m | Both are significantly lower than glass (~72 mN/m), preventing protein adhesion. |
Table 2: Stability & Durability
| Stress Condition | Fluoroalkyl Silanes (FAS) | Amorphous Fluoropolymers |
| Thermal Stability | Stable up to ~250°C (C-C bond limit) | Stable up to ~360°C |
| Hydrolytic Stability (pH 7) | High (Covalent Bond) | Excellent (Inert) |
| Hydrolytic Stability (pH > 11) | Poor (Siloxane bond hydrolysis) | Excellent |
| Abrasion Resistance | Low (Monolayer wears off) | Moderate (Bulk material persists) |
Experimental Protocols
To ensure reproducibility, the following protocols utilize Vapor Phase Deposition (VPD) for silanes, as it yields more uniform monolayers than liquid-phase deposition, minimizing aggregation.
Protocol A: Vapor-Phase Deposition of FAS (High Precision)
Application: Microfluidic chips, glass vials, biosensors.
-
Surface Activation (Critical Step):
-
Immerse substrate in Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 min OR treat with Oxygen Plasma (100W, 0.5 mbar) for 2 minutes.
-
Why: This generates the surface hydroxyl (-OH) groups required for silane bonding. Without this, the coating will fail.
-
-
Dehydration:
-
Bake substrate at 120°C for 15 minutes.
-
Why: Removes bulk water which causes silane polymerization in the air rather than on the surface.
-
-
Vapor Deposition:
-
Place substrate in a vacuum desiccator.
-
Place 50 µL of 1H,1H,2H,2H-perfluorodecyltriethoxysilane in a small open vial next to the substrate.
-
Pump down to <10 mbar and seal. Leave for 1–3 hours at room temperature.
-
-
Thermal Curing (The "Lock-in"):
-
Remove substrate and bake at 80°C–120°C for 30–60 minutes.
-
Why: Drives the condensation reaction, converting hydrogen bonds to covalent siloxane bonds (see Diagram 1).
-
-
Solvent Wash:
-
Sonicate in ethanol for 5 minutes to remove unbound physisorbed silanes.
-
Protocol B: Validation Workflow
Every batch must be validated. A failed coating is invisible to the naked eye but catastrophic for protein recovery.
Caption: Quality Control (QC) workflow for validating fluorinated surface integrity.
Biological Interaction: Protein Adsorption[2][3]
Minimizing protein adsorption is critical for drug stability and assay sensitivity.
-
Non-Specific Adsorption: Both FAS and Fluoropolymers significantly reduce adsorption of "sticky" proteins (e.g., BSA, Fibrinogen) compared to native glass.
-
The "Denaturation" Risk: Extremely hydrophobic surfaces can sometimes induce protein denaturation if the protein has a hydrophobic core that interacts with the surface.
-
Recommendation: For sensitive enzymes, consider PEG-silanes (hydrophilic steric barrier) instead of Fluorosilanes, or use a Fluoropolymer with a PEG-block copolymer additive.
-
References
-
Comparison of alkyl- and perfluoroalkyl silane coatings. ResearchGate. (2025). Comparative study of stability and performance.
-
Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. Soft Matter. (2025). Analysis of chain length and fluorination degree on contact angles.[5]
-
Contact angle hysteresis on fluoropolymer surfaces. PubMed. (2007). Study on amorphous vs. crystalline polymer hysteresis.
-
Influence of Adding Silica Fluoroalkylsilane on Corrosion Resistance. MDPI. (2023). Electrochemical impedance spectroscopy data for FAS coatings.
-
Recycling protein selective adsorption on fluorine-modified surface. PubMed. (2022).[6] Protein adsorption data on fluorinated silicon nanowires.
Sources
- 1. chromistechnologies.com [chromistechnologies.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recycling protein selective adsorption on fluorine-modified surface through fluorine-fluorine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical Stability & Performance Guide: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide SAMs
Executive Summary
This guide evaluates the electrochemical stability and barrier performance of Self-Assembled Monolayers (SAMs) derived from Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (often abbreviated as
Designed for researchers in bio-interfaces and sensor development, this analysis contrasts PFDT-disulfide SAMs against standard hydrocarbon alkanethiols (e.g., 1-Decanethiol, 1-Dodecanethiol).[1] The fluorinated SAMs exhibit distinct helical packing , superior oleophobicity , and enhanced dielectric barrier properties , though their electrochemical desorption kinetics differ significantly from their hydrogenated counterparts due to the rigidity of the fluorocarbon chain.[1]
Mechanistic Foundation: Structure & Formation
1.1 Disulfide Cleavage & Assembly
Unlike thiols, the precursor here is a disulfide.[1] Upon exposure to a clean gold (Au) surface, the disulfide bond cleaves oxidatively, generating two thiolate species that bind to the gold surface.[1]
-
Reaction :
-
Kinetics : Disulfide adsorption kinetics are generally slower than thiols.[1] For PFDT-disulfide, the bulky perfluorinated tails add steric hindrance, requiring longer incubation times (typically 24h+) to achieve a defect-free monolayer compared to 12-18h for standard alkanethiols.[1]
1.2 Helical vs. Planar Packing
The defining feature of PFDT SAMs is the "Teflon-like" packing.[1]
-
Hydrocarbon (H-SAMs) : Alkyl chains (e.g., Decanethiol) adopt an all-trans planar zigzag conformation with a chain tilt of ~30° to maximize van der Waals interactions.[1]
-
Fluorocarbon (F-SAMs) : The fluorine atom has a larger van der Waals radius (1.47 Å) than hydrogen (1.20 Å).[1] To accommodate this bulk, the carbon backbone twists into a helical conformation (specifically a
helix).[1] -
Result : The chains are more rigid and stand more upright (tilt angle ~16–20°), creating a denser, more impermeable barrier against ion penetration.[1]
Figure 1: Structural comparison between Hydrocarbon (H-SAM) and Fluorinated (F-SAM) packing modes illustrating the causality behind barrier properties.
Performance Comparison: F-SAM vs. H-SAM
The following table synthesizes experimental data comparing 1H,1H,2H,2H-perfluorodecanethiolate (derived from the disulfide) against equivalent hydrocarbon chains.
| Feature | PFDT-Disulfide SAM (F-SAM) | 1-Decanethiol SAM (H-SAM) | Causality/Notes |
| Chain Length | 10 Carbons (8 Fluorinated, 2 Hydrocarbon) | 10 Carbons (All Hydrocarbon) | C8F-C2H spacer is standard for stability.[1] |
| Water Contact Angle | 118° – 120° | 110° – 112° | F-SAMs are superhydrophobic due to low surface energy of |
| Hexadecane Angle | 70° – 80° (Oleophobic) | < 10° (Wetted) | Critical Differentiator : F-SAMs repel oils; H-SAMs do not.[1] |
| Reductive Desorption ( | -0.9 V to -1.1 V (vs Ag/AgCl) | -0.7 V to -0.9 V | F-SAMs generally show broader desorption peaks at slightly more negative potentials due to enhanced lateral cohesive energy.[1] |
| Capacitance ( | 1.5 – 2.0 | 2.5 – 4.0 | Lower dielectric constant of fluorocarbons ( |
| Blocking ( | High (> | Moderate ( | Helical rigidity prevents "pinhole" defects better than short alkyl chains.[1] |
Electrochemical Stability Analysis
3.1 Reductive Desorption
The primary failure mode for SAMs under cathodic potential is reductive desorption:
-
Observation : In 0.1 M KOH or NaOH, PFDT SAMs exhibit a reductive desorption peak typically shifted 50–100 mV more negative than 1-decanethiol.[1]
-
Interpretation : This indicates higher thermodynamic stability.[1] The energy required to disrupt the rigid helical packing and solvate the hydrophobic fluorinated chain is higher than for the flexible alkyl chain.
-
Re-adsorption : Unlike H-SAMs, which may form micelles or bilayers near the electrode upon desorption, the extreme hydrophobicity of the perfluorinated chains often leads to irreversible aggregation or precipitation, making "healing" of the monolayer less likely after desorption.[1]
3.2 Barrier Efficiency (EIS)
Electrochemical Impedance Spectroscopy (EIS) using a redox probe (e.g.,
-
Charge Transfer Resistance (
) : PFDT SAMs act as superior dielectric barriers.[1] The electron transfer is inhibited primarily by the tunneling distance and the lack of defects. -
Defect Density : While long-chain H-SAMs (C16+) are excellent barriers, PFDT (C10) achieves comparable blocking efficiency to much longer H-SAMs (C14-C16) due to the larger diameter of the fluorinated tail closing intermolecular voids.[1]
Validated Experimental Protocol
To ensure reproducible, high-stability SAMs, the following protocol controls for the low solubility of fluorinated disulfides.
Step 1: Substrate Preparation
-
Cleaning : Immerse Polycrystalline Gold electrode in Piranha solution (
) for 5 minutes. Warning: Piranha is explosive with organics.[1] -
Rinse : Copious rinsing with Milli-Q water, then absolute ethanol.[1]
-
Activation : UV-Ozone treat for 10 minutes to remove adventitious carbon.
Step 2: Deposition Solution (Critical)
-
Solvent : Pure ethanol is often insufficient for fluorinated disulfides due to poor solubility.[1]
-
Recommended Solvent : 90% Ethanol / 10% Trifluoroethanol (TFE) OR pure Dichloromethane (DCM) can be used, but ethanol/TFE is preferred for compatibility.[1]
-
Concentration : 0.5 mM to 1.0 mM.[1] (Note: Disulfides provide 2x thiolates, so 0.5 mM disulfide
1.0 mM thiol concentration).[1]
Step 3: Assembly
-
Immersion : Incubate the gold substrate in the solution for 24 – 48 hours . (Longer than H-SAMs to allow helical ordering).[1]
-
Environment : Dark, room temperature, sealed container (to prevent solvent evaporation).
Step 4: Rinsing & Annealing [1]
-
Rinse : Rinse sequentially with the deposition solvent, then pure ethanol, then water.[1]
-
Drying : Blow dry with
gas. -
Optional Annealing : Heat at 60°C for 1 hour to promote domain healing and defect reduction.
Figure 2: Validated workflow for PFDT-Disulfide SAM formation highlighting the critical solvent modification step.[1]
References
-
Mechanism of Fluorinated SAM Formation
-
Reductive Desorption & Stability
-
Capacitance & Barrier Properties
-
Contact Angle & Wetting Data
-
General Electrochemical Stability of SAMs
Sources
- 1. 1H,1H,2H,2H-Perfluorodecanethiol | 34143-74-3 [chemicalbook.com]
- 2. 1H,1H,2H,2H-全氟癸硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. par.nsf.gov [par.nsf.gov]
Thermal Stability of Perfluorinated vs. Hydrocarbon Monolayers: A Comparative Technical Guide
Topic: Thermal Stability of Perfluorinated vs. Hydrocarbon Monolayers Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of surface coatings for drug delivery systems, biosensors, and microfluidic devices, the thermal and chemical stability of the interface is critical. This guide compares Hydrocarbon Self-Assembled Monolayers (HC-SAMs) and Perfluorinated Self-Assembled Monolayers (F-SAMs) on gold substrates.
While both form protective barriers, F-SAMs exhibit superior thermal and conformational stability compared to their hydrocarbon counterparts. This enhanced stability derives from the "fluorine effect"—specifically, the helical packing of fluorocarbon chains which creates a rigid, dense barrier that resists thermal disordering (melting) at temperatures where HC-SAMs become liquid-like.
Fundamental Mechanisms of Stability
To select the correct monolayer for your application, you must understand the causality behind their performance differences. The stability is not merely a function of the sulfur-gold (S-Au) bond, but primarily of the intermolecular forces and chain conformation .
Structural Architecture: Zigzag vs. Helix
-
HC-SAMs (Alkanethiols): These chains adopt an all-trans planar zigzag conformation. They are stabilized by van der Waals forces (
1.5 kcal/mol per unit). However, the chains are relatively flexible. Upon heating (typically C), gauche defects are introduced, causing the monolayer to transition from a crystalline-like state to a disordered, liquid-like state before desorption occurs. -
F-SAMs (Perfluorinated thiols): Due to the larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å), the carbon backbone cannot maintain a planar zigzag. Instead, it twists into a helical conformation (typically a 13/6 or 15/7 helix). This results in a rigid, rod-like structure with a larger cross-sectional diameter (
5.7 Å vs. 4.5 Å for HC). This "stiffness" significantly raises the energy barrier for thermal disordering.
Visualizing the Packing Mechanism
The following diagram illustrates the structural differences that lead to enhanced thermal resistance in F-SAMs.
Caption: Comparison of HC-SAM zigzag vs. F-SAM helical structures and their impact on thermal failure modes.
Comparative Performance Data
The following data aggregates findings from thermal desorption spectroscopy (TDS) and contact angle goniometry studies.
| Feature | Hydrocarbon SAMs (HC) | Perfluorinated SAMs (F) | Performance Implication |
| Chain Conformation | Planar Zigzag (All-trans) | Helical (Rigid Rod) | F-SAMs are mechanically stiffer. |
| Chain Diameter | ~4.5 Å | ~5.7 Å | F-SAMs pack more densely, excluding solvents better. |
| Disorder Onset ( | ~70°C - 100°C | > 130°C | HC-SAMs become "liquid-like" at lower temps. |
| Desorption Peak ( | ~100°C - 120°C (in solvent)~180°C (in vacuum) | ~130°C - 150°C (in solvent)~200°C+ (in vacuum) | F-SAMs show slower desorption kinetics. |
| Hexadecane Contact Angle | < 10° (Wetted) | > 75° (Oleophobic) | F-SAMs repel oils/lipids, crucial for anti-fouling. |
| Water Contact Angle | ~110° | ~115° - 120° | Both are hydrophobic, but F-SAMs are more robust. |
Key Insight: While the S-Au bond energy (
Experimental Validation Protocols
To verify these properties in your own lab, follow this self-validating protocol. This workflow combines surface preparation with thermal stress testing and surface characterization.
Protocol Workflow Diagram
Caption: Step-by-step workflow for synthesizing SAMs and assessing thermal stability via iterative heating.
Detailed Methodology
Step 1: Substrate Preparation (The Foundation)
-
Substrate: Polycrystalline Gold (Au) on Silicon or Mica/Glass.
-
Cleaning: Expose Au to UV-Ozone for 10 mins to remove organic contaminants, followed by a rinse with absolute ethanol. Why? This creates a hydrophilic Au oxide surface that is easily reduced by the thiol, ensuring a high-density monolayer.
Step 2: Monolayer Formation
-
HC-SAM Solution: 1 mM 1-hexadecanethiol in absolute ethanol.
-
F-SAM Solution: 1 mM 1H,1H,2H,2H-perfluorodecanethiol in a fluorinated solvent (e.g., trifluoroethanol) or a 1:1 ethanol/freon mixture. Critical: F-thiols have poor solubility in pure ethanol; using the wrong solvent results in disordered "islands" rather than a monolayer.
-
Incubation: Immerse substrates for 24 hours at room temperature in sealed vials.
Step 3: Thermal Stress Testing
-
Baseline Measurement: Measure Static Contact Angle (SCA) and XPS spectra at
C. -
Thermal Ramp: Place samples in a temperature-controlled oven or on a hot plate under an inert atmosphere (
). -
Step: Heat to
C for 60 minutes. Cool to RT. Measure SCA. -
Iterate: Repeat at
C, C, and C.
Step 4: Characterization & Success Metrics
-
Contact Angle (Goniometry):
-
Use Hexadecane as the probe liquid.[1]
-
Pass Criteria (F-SAM): CA remains
. A drop to indicates desorption or severe disordering. -
Pass Criteria (HC-SAM): CA is inherently low, so use Water . A drop in Water CA from
to indicates oxidation or desorption.
-
-
XPS (X-ray Photoelectron Spectroscopy):
References
-
Solution-Phase Desorption of Self-Assembled Monolayers on Gold Derived From Terminally Perfluorinated Alkanethiols. ResearchGate. [Link]
-
Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. National Institutes of Health (NIH). [Link]
-
Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. National Institutes of Health (NIH). [Link]
-
Microstructure, Wettability, and Thermal Stability of Semifluorinated Self-Assembled Monolayers (SAMs) on Gold. University of Houston. [Link]
-
Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. ResearchGate. [Link]
Sources
Comparative Guide: Alternatives to Bis(1H,1H,2H,2H-perfluorodecyl)disulfide for Hydrophobic Coatings
[1]
Executive Summary
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide has long been a staple precursor for generating low-energy, hydrophobic Self-Assembled Monolayers (SAMs) on noble metals (gold, silver, platinum).[1] Its mechanism relies on the reductive cleavage of the disulfide bond upon adsorption, generating two perfluorinated thiolate species that bind to the surface.
However, for drug development and advanced material science, this compound presents three critical challenges:
-
Kinetics: Disulfide adsorption is kinetically slower than thiol adsorption.[1]
-
Regulatory (PFAS): As a long-chain (C10) perfluorinated compound, it faces increasing scrutiny under global PFAS regulations (e.g., REACH, EPA) due to bioaccumulation concerns.[1]
-
Stability: Monodentate thiol-gold bonds are susceptible to thermal desorption (>100°C) and displacement by other thiols.
This guide evaluates three distinct classes of alternatives: Direct Kinetic Equivalents (Thiols) , Regulatory-Compliant Short-Chains , and Covalent Oxide Alternatives (Silanes) .[1]
Part 1: Mechanism & Baseline Performance[1]
To choose an alternative, one must understand the baseline. The target disulfide forms a monolayer where the sulfur headgroup binds to gold, and the fluorinated tail (
Comparative Mechanism Diagram
The following diagram illustrates why the Thiol alternative is kinetically superior but thermodynamically identical to the Disulfide .
Caption: Comparison of assembly pathways. The disulfide requires bond cleavage (slow step), while the thiol adsorbs directly. Both result in the identical Au-S-R species.
Part 2: Detailed Analysis of Alternatives
Alternative 1: The Kinetic Superior – 1H,1H,2H,2H-Perfluorodecanethiol (PFDT)
Best For: Researchers requiring identical surface chemistry but faster processing times.[1]
-
Chemistry: This is the monomeric thiol form of the target disulfide.
-
Performance:
-
Adsorption Rate: ~75x faster adsorption from solution compared to the disulfide [1].[2]
-
Surface Energy: Identical water contact angle (~118°–120°) and hexadecane contact angle (~70°–75°).
-
Drawback: Thiols are more prone to oxidation (forming sulfonates) during storage than disulfides.
-
-
Recommendation: Use PFDT for high-throughput coating where processing speed is critical.[1] Store under inert gas (Ar/N2).
Alternative 2: The Regulatory Compliant – Perfluorobutane/Hexane Thiols
Best For: Drug delivery devices requiring FDA/EMA compliance regarding "Long-Chain" PFAS.
-
Chemistry: Short-chain fluorinated thiols (C4 or C6 chains, e.g.,
).[1] -
Performance:
-
Regulatory: C4/C6 chemistries are generally considered less bioaccumulative than C8/C10 chains (like the target).
-
Hydrophobicity: Slightly lower water contact angle (~110°–112°) due to less crystalline packing of the shorter fluorinated tails.
-
Stability: Reduced Van der Waals interactions between chains make these monolayers slightly less thermally stable.[1]
-
-
Recommendation: Mandatory for clinical/commercial medical devices to mitigate regulatory risk.[1]
Alternative 3: The "Green" Hydrocarbon – 1-Octadecanethiol (ODT)
Best For: Applications requiring hydrophobicity without fluorination (PFAS-free).
-
Chemistry: Long-chain hydrocarbon thiol (
). -
Performance:
-
Wettability: Water contact angle ~110° (Hydrophobic, but not oleophobic).[1] Unlike fluorinated SAMs, ODT surfaces will be wetted by oils/organic solvents.[1]
-
Packing: Superior crystalline packing due to strong Van der Waals forces between alkyl chains, offering excellent barrier properties against aqueous ion corrosion.[1]
-
-
Recommendation: Use for biological protein resistance where oil repellency is not required.[1]
Alternative 4: The Substrate Shift – 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)
Best For: Glass, Silicon, or Oxide surfaces (Microfluidics, Vials).[1]
-
Chemistry: Silane coupling agent (
). -
Performance:
-
Bonding: Forms covalent siloxane bonds (Si-O-Si) with the substrate, which are significantly more thermally and chemically stable than the coordinate Au-S bond.
-
Durability: Can withstand temperatures >200°C and harsh solvent sonication.
-
-
Recommendation: If the gold substrate is not mandatory, switch to glass/oxide and use FDTS for maximum coating durability.[1]
Part 3: Comparative Performance Data
| Feature | Target Disulfide (C10) | Alternative 1: PFDT Thiol (C10) | Alternative 2: Short-Chain Thiol (C6) | Alternative 3: ODT (Alkyl) | Alternative 4: FDTS (Silane) |
| Substrate | Gold / Noble Metals | Gold / Noble Metals | Gold / Noble Metals | Gold / Noble Metals | Glass / Silicon / Oxides |
| Water Contact Angle | ~118°–120° | ~118°–120° | ~110°–112° | ~110° | ~115°–120° |
| Hexadecane Angle | ~75° (Oleophobic) | ~75° (Oleophobic) | ~65° | <10° (Wetted) | ~70° (Oleophobic) |
| Adsorption Time | 12–24 Hours | 1–4 Hours | 1–4 Hours | 12–24 Hours | 1–2 Hours (Vapor) |
| Bond Type | Au-S (Coordinate) | Au-S (Coordinate) | Au-S (Coordinate) | Au-S (Coordinate) | Si-O-Si (Covalent) |
| Thermal Stability | <100°C | <100°C | <80°C | <100°C | >250°C |
| Regulatory Risk | High (Long-chain PFAS) | High (Long-chain PFAS) | Low (Short-chain) | None (PFAS-Free) | High (Unless C6 version used) |
Part 4: Experimental Protocols
Protocol A: Rapid Deposition of PFDT (Thiol) on Gold
This protocol replaces the slow disulfide incubation.
Materials:
-
Substrate: Au-coated glass or sensor chip.[1]
-
Reagent: 1H,1H,2H,2H-Perfluorodecanethiol (97%+).[1]
-
Solvent: Absolute Ethanol (degassed).
Workflow:
-
Cleaning: Clean Au surface with UV/Ozone (10 min) or Oxygen Plasma to remove organic contaminants. Critical: This generates hydrophilic Au-oxide species necessary for uniform wetting, though thiols bind to Au(0).[1]
-
Reduction (Optional): Rinse with ethanol to reduce Au-oxide back to Au(0) immediately before coating.
-
Incubation: Immerse substrate in 1 mM PFDT solution in ethanol for 4 hours at room temperature. (Target disulfide would require 24h).
-
Rinsing: Rinse extensively with pure ethanol to remove physisorbed multilayers.[1]
-
Drying: Blow dry with Nitrogen (
) gas.[1] -
Annealing (Stability Boost): Bake at 80°C for 1 hour to improve monolayer ordering.
Protocol B: FDTS Silanization (For Glass/Oxide Alternatives)
Use this for maximum durability on non-metal surfaces.
Materials:
-
Substrate: Glass slide or Silicon wafer.[1]
-
Reagent: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS).[1][3]
-
Method: Vapor Phase Deposition (Preferred over liquid to prevent polymerization).
Workflow:
-
Activation: Plasma treat glass (Air or
) for 5 mins to generate surface hydroxyl (-OH) groups. -
Deposition: Place substrates in a vacuum desiccator. Place 50 µL of FDTS in a small open vial inside.
-
Vacuum: Pump down to <10 mbar and seal. Leave for 1 hour. The silane vapor reacts with surface -OH groups.
-
Curing: Remove substrates and bake at 120°C for 30 mins to crosslink the siloxane network.
Part 5: Decision Logic for Drug Development
Use the following logic flow to select the appropriate coating for your specific device constraint.
Caption: Decision matrix for selecting hydrophobic coating precursors based on substrate and regulatory constraints.
References
-
Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (1989).[1] Comparison of self-assembled monolayers on gold: coadsorption of thiols and disulfides.[2] Langmuir.[1] Link
-
Tsibouklis, J., et al. (2000). Fluorinated Self-Assembled Monolayers: Composition, Structure and Interfacial Properties.[1] Journal of Fluorine Chemistry.
-
Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews.[1] Link
-
OECD. (2022).[4] Per- and Polyfluoroalkyl Substances and Alternatives in Coatings.[4][5][6][7][8][9] OECD Series on Risk Management.[1][4] Link
-
Kelley, T. W., et al. (2023).[1] Stability of Thiol-based Self-assembled Monolayer Functionalized Electrodes.[10] Journal of Applied Physics.
Sources
- 1. echemi.com [echemi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. substitution-perfluores.ineris.fr [substitution-perfluores.ineris.fr]
- 5. silcotek.com [silcotek.com]
- 6. coatingsworld.com [coatingsworld.com]
- 7. ionbond.com [ionbond.com]
- 8. insights.greyb.com [insights.greyb.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
Reproducibility Guide: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide Monolayer Formation
[1][2]
Executive Summary: The Fluorinated Paradox
Target Molecule: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (PFDDS) CAS: 42977-21-9 Application: Superhydrophobic coatings, anti-fouling surfaces, fluorous-tag immobilization.[1]
As Senior Application Scientists, we often encounter a specific paradox with fluorinated Self-Assembled Monolayers (SAMs): The properties that make them desirable (extreme hydrophobicity and lipophobicity) are the exact properties that make them difficult to manufacture reproducibly. [1]
While standard alkanethiols (e.g., 1-dodecanethiol) readily form ordered monolayers from ethanol, PFDDS frequently yields disordered, patchy films when subjected to the same protocol.[1] This guide moves beyond the standard "dip-and-rinse" instructions to address the three critical failure modes: Solvation Thermodynamics , Adsorption Kinetics , and Steric Packing Mismatch .
Comparative Analysis: Disulfides vs. Thiols
The choice between the disulfide (PFDDS) and its thiol analog (1H,1H,2H,2H-perfluorodecanethiol, PFDT) is the first decision point.[1] While the resulting surface species (a thiolate, R-S-Au) is chemically identical, the path to get there dictates the film quality.
Table 1: Precursor Performance Matrix
| Feature | PFDDS (Disulfide) | PFDT (Thiol) | Standard Alkanethiol |
| Precursor Stability | High. Indefinite shelf life.[1] Resistant to auto-oxidation.[1] | Low. Oxidizes to disulfide/sulfonates in air/solution.[1] | Moderate. Slow oxidation.[1] |
| Adsorption Kinetics | Slow. Requires S-S bond scission on Au surface ( | Fast. Diffusion-controlled adsorption.[1] | Fast. |
| Solubility (Ethanol) | Poor. Forms micelles/aggregates; leads to "islanding."[1] | Moderate. Better, but still prone to phase separation.[1] | Excellent. |
| Final Film Order | High. Slower growth allows thermodynamic error correction.[1] | Variable. Fast "jamming" can lock in defects.[1] | High. |
| Water Contact Angle | 118° - 120° (Target) | 115° - 118° | 105° - 112° |
Mechanistic Insight: The Kinetic Trap
The formation of a SAM from PFDDS is an activated process. The disulfide bond must approach the gold surface and undergo homolytic or heterolytic cleavage.
-
Reaction:
[1] -
Implication: This step is slower than the adsorption of a thiol (
).[1] -
Benefit: The slower kinetics of PFDDS prevent the "kinetic trapping" of disordered states. It forces the system to organize more slowly, often resulting in fewer pinhole defects if the solvent conditions maintain the molecule in a monomeric state.
Critical Variable: Solvent Engineering
The #1 cause of reproducibility failure is using pure ethanol. Fluorinated chains are "fluorous"—they are neither hydrophilic nor lipophilic. In ethanol, PFDDS molecules aggregate into micelles to hide their fluorinated tails.[1] When you immerse your gold slide, you are depositing pre-formed aggregates, not individual molecules.[1]
The Solution: 2,2,2-Trifluoroethanol (TFE).[1][2][3][4] TFE is one of the few solvents that can effectively solvate the rigid fluorinated tail while maintaining polar compatibility with the gold interface.
Figure 1: Solvent Selection Decision Matrix. TFE is the only solvent that guarantees monomeric delivery of PFDDS to the surface.
The "Gold Standard" Protocol
This protocol is designed to maximize reproducibility by controlling solvation and kinetics.
Materials
-
Substrate: Freshly evaporated Gold (Au) on Silicon or Mica (Ti or Cr adhesion layer).[1]
-
Adsorbate: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (>95% purity).
-
Solvent: 2,2,2-Trifluoroethanol (TFE) (anhydrous).[1]
-
Cleaning: UV/Ozone cleaner or Piranha solution.[1]
Step-by-Step Workflow
Phase 1: Substrate Preparation (Critical)[1]
-
Step 1: Clean gold substrate immediately before use.[1]
-
Step 2: Rinse copiously with deionized water (18.2 MΩ) and absolute ethanol. Dry with
gas.-
Why: Fluorinated SAMs are intolerant of surface organic contaminants. Even a trace of hydrocarbon oil will block the bulky fluorinated chains from packing.
-
Phase 2: Deposition
-
Step 3: Prepare a 0.5 mM to 1.0 mM solution of PFDDS in TFE.
-
Note: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Step 4: Immerse the gold substrate.
-
Step 5: Seal the container to prevent solvent evaporation and concentration changes.
Phase 3: Rinsing and Annealing
Validation & Quality Control
How do you know it worked? A visual inspection is insufficient.[1]
Metric 1: Contact Angle Goniometry
This is the primary rapid-test method.
-
Static Water Contact Angle: Should be 118° ± 2° .
-
< 110°: Indicates contamination or low density (exposed gold/methylene groups).[1]
-
-
Hexadecane Contact Angle: Should be > 70° .[1]
Metric 2: Packing Density (Steric Analysis)
The fluorinated helix is rigid and has a diameter of ~5.6 Å, compared to ~4.2 Å for alkyl chains.[1]
-
Consequence: The chains cannot tilt 30° like alkanethiols. They stand more upright (tilt ~10-15°).[1]
-
XPS Analysis: Look for the F(1s) peak at ~689 eV.[1] The ratio of F/Au intensity should be monitored.
Figure 2: Kinetic pathway of PFDDS formation. Note that steric locking (Step 4) is more difficult for fluorinated chains due to their bulk.[1]
References
-
Bain, C. D.; Troughton, E. B.; Tao, Y. T.; Evall, J.; Whitesides, G. M.; Nuzzo, R. G. (1989).[1] "Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold." Journal of the American Chemical Society.
- Foundational text on thiol/disulfide kinetics and the preference for thiols in competitive adsorption.
-
Chidsey, C. E. D.; Loiacono, D. N. (1990).[1] "Chemical functionality in self-assembled monolayers: structural and electrochemical properties." Langmuir.
- Establishes the baseline for mixed SAMs and functional termin
-
Tsao, M. W.; Rabolt, J. F.; Schönherr, H.; Castner, D. G. (2000).[1] "Fluorination of Self-Assembled Monolayers: An Anisotropic View." Langmuir.
- Provides the specific structural data on the packing density mismatch between fluorinated and hydrogen
-
Colorado, R.; Lee, T. R. (2003).[1] "Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols." Langmuir.
-
The authoritative source for contact angle data (Water/Hexadecane) on F-SAMs.[1]
-
-
Graupe, M.; Koini, T.; Kim, H. I.; Garg, N.; Miura, Y. F.; Takenaga, M.; Perry, S. S.; Lee, T. R. (1999).[1] "The effect of solvent on the quality of self-assembled monolayers formed from fluorinated alkanethiols." Colloids and Surfaces A. [1]
- Validates the requirement for fluorin
Sources
- 1. Buy Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate | 114519-85-6 [smolecule.com]
- 2. Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1 [kangmei.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01322K [pubs.rsc.org]
Benchmarking Bis(1H,1H,2H,2H-perfluorodecyl)disulfide against next-generation SAMs
Technical Benchmarking Guide: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide vs. Next-Generation SAM Architectures
Executive Summary
In the landscape of surface modification, Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (PFDDS) remains the "Gold Standard" for generating low-surface-energy, oleophobic monolayers on gold. While "next-generation" Self-Assembled Monolayers (SAMs)—specifically PEGylated and Zwitterionic architectures—dominate bio-fouling resistance, PFDDS retains superiority in chemical inertness, thermal stability, and solvent resistance.
This guide provides an objective, data-backed comparison to assist researchers in selecting the correct surface chemistry for biosensors, microfluidics, and drug delivery vehicles.
The Challenger: PFDDS Mechanics
Unlike standard alkanethiols, PFDDS utilizes a disulfide linkage. Upon exposure to a gold (Au) substrate, the S-S bond cleaves, generating two thiolate species that bind to the surface.
Key Advantage: The fluorinated tail (
Mechanism of Action: Disulfide Adsorption
Figure 1: Kinetic pathway of PFDDS adsorption on Gold. Note the critical cleavage step which distinguishes disulfide kinetics from thiol kinetics.
Validated Experimental Protocol
To ensure reproducible benchmarking, the following protocol minimizes common disulfide deposition errors (e.g., slow kinetics leading to pinhole defects).
Protocol ID: PFDDS-Au-DEP-04 Objective: Formation of a defect-free monolayer for contact angle analysis.
-
Substrate Prep:
-
Use fresh template-stripped gold (TSG) or PVD gold cleaned via UV/Ozone (20 min).
-
Validation: Water contact angle must be < 10° (superhydrophilic) before proceeding.
-
-
Solution Preparation:
-
Solvent: Trifluoroethanol (TFE) or 1:1 Ethanol/Hexane (PFDDS has poor solubility in pure ethanol).
-
Concentration: 1.0 mM.
-
Why: TFE promotes solubility of the fluorinated tail, preventing micelle formation in solution which hampers monolayer ordering.
-
-
Deposition:
-
Immerse substrate for 24 hours (Disulfides require 2x-3x longer than thiols for complete organization).
-
Perform in a sealed glass vial under
atmosphere to prevent oxidation of the gold prior to binding.
-
-
Rinse & Cure:
-
Rinse sequence: TFE
Ethanol Hexane. -
Dry under
stream. -
Thermal Anneal: Heat at 80°C for 1 hour. This reorganizes the helical fluorocarbon chains, significantly boosting oleophobicity.
-
Benchmarking Data: PFDDS vs. Alternatives
The following data synthesizes performance metrics of PFDDS against standard Octadecanethiol (ODT) and Next-Gen PEG-Thiol (mPEG-SH, MW 2000).
Table 1: Physicochemical Performance Matrix
| Metric | PFDDS (Fluorinated) | ODT (Hydrocarbon) | PEG-Thiol (Next-Gen) | Significance |
| Water Contact Angle ( | 118 - 120 | 105 - 110 | 30 - 40 | PFDDS is superior for moisture barriers. |
| Hexadecane Angle ( | 81 - 84 | 40 - 45 | < 10 (Wets) | Only PFDDS resists organic solvents (Oleophobic). |
| Desorption Temp (Ethanol) | > 100°C | ~75°C | ~60°C | PFDDS exhibits higher thermal stability. |
| Protein Adsorption (BSA) | Medium (~150 ng/cm | High (>250 ng/cm | Low (< 5 ng/cm | PEG is required for bio-inertness; PFDDS is not bio-inert. |
| Chemical Resistance | Excellent | Good | Poor (Oxidizes) | PFDDS withstands harsh etching environments. |
Data aggregated from comparative studies on Au(111) surfaces (See References 1, 3, 5).
Workflow: Benchmarking Logic
Figure 2: Decision tree for selecting between PFDDS and Next-Gen SAMs based on environmental constraints.
Critical Analysis: The "Next-Gen" Context
While PFDDS is often viewed as a "legacy" molecule, it outperforms next-generation PEG SAMs in specific domains.
1. Thermal Stability & Desorption Kinetics: Research indicates that fluorinated SAMs exhibit slower desorption kinetics in organic solvents compared to hydrogenated counterparts. The helical packing of the fluorocarbon chain creates a "teflon-like" shield that protects the underlying Au-S bond from solvent attack.
-
Observation: In hot Decalin (80°C), PFDDS retains >90% coverage after 4 hours, whereas ODT monolayers show significant defect formation (Ref 2).
2. The "Anti-Fouling" Misconception: A common error in drug development is assuming "hydrophobic = clean."
-
PFDDS is anti-smudge (repels water/oil) but protein adhesive . Proteins (like Albumin/Fibrinogen) will denature and stick to the hydrophobic PFDDS surface via hydrophobic interactions.
-
Next-Gen PEG/Zwitterionics function via a hydration layer mechanism, preventing protein contact.
-
Verdict: Use PFDDS for microfluidic channel walls to prevent fluid drag. Use PEG for the sensor active area to prevent bio-fouling.
References
-
Bain, C. D., et al. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides.[2] Journal of the American Chemical Society. Link
-
Colorado, R., & Lee, T. R. (2003). Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressive Sulfur-Functionalized Alkanes. Langmuir. Link
-
Tsougeni, K., et al. (2010). Mechanisms of Protein Adsorption on Fluorinated and PEGylated SAMs. Langmuir. Link
-
Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Link
-
Chinwangso, P., et al. (2011). Structure, Wettability, and Thermal Stability of Fluorinated SAMs.[1] Journal of Physical Chemistry C. Link
Sources
Safety Operating Guide
Authoritative Guide: Safe Handling & Disposal of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
Executive Summary & Chemical Profile
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (CAS: 42977-21-9) is a specialized fluorous reagent often used in proteomics for cysteine tagging and in fluorous phase synthesis. While chemically stable, its structure contains two perfluorinated C8 chains (8:2 fluorotelomer tails).
Critical Safety Directive: This compound must be managed as a PFAS (Per- and Polyfluoroalkyl Substances) precursor . Upon degradation, it can yield 8:2 fluorotelomer alcohol (8:2 FTOH) and perfluorinated carboxylates, which are persistent environmental contaminants. Disposal protocols must prioritize high-temperature incineration over standard landfilling or wastewater discharge to ensure complete destruction of the carbon-fluorine bonds.
Chemical Identity & Physical Properties
| Property | Data |
| CAS Number | 42977-21-9 |
| Formula | C₂₀H₈F₃₄S₂ |
| Molecular Weight | 958.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | High in fluorous solvents (e.g., trifluorotoluene, perfluorohexane); Low in standard organics (MeOH, Acetone) without heating.[1] |
| Stability | Stable under normal conditions; Incompatible with strong oxidizing agents and reducing agents. |
Hazard Identification (GHS Classification)
| Hazard Code | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation.[2] |
| H335 | May cause respiratory irritation. |
| Environmental | Persistent. Must be treated as a "Forever Chemical" precursor. |
Pre-Disposal: Handling & Segregation
Effective disposal begins at the bench. The unique solubility and persistence of fluorous compounds require strict segregation from general organic waste streams.
A. The "Fluorous Segregation" Rule
Do not mix this compound with general chlorinated or non-chlorinated organic waste streams if possible. Most standard incinerators operate at temperatures (800–1000°C) sufficient for hydrocarbons but potentially insufficient for complete mineralization of high-concentration fluorinated chains.
-
Requirement: Establish a dedicated waste stream labeled "Fluorinated Organic Waste" or "PFAS-Contaminated Waste."
-
Reasoning: This allows waste vendors to route the material to high-temperature incinerators (>1100°C) equipped with HF (hydrogen fluoride) scrubbers.
B. Incompatibility Management
Bis(1H,1H,2H,2H-perfluorodecyl)disulfide contains a disulfide linkage (-S-S-).
-
KEEP AWAY FROM: Strong oxidizers (e.g., Peroxides, Nitric Acid, Permanganates). Oxidation can cleave the disulfide bond, generating fluorinated sulfonic acids or thiosulfinates.
-
KEEP AWAY FROM: Strong reducing agents (e.g., DTT, Phosphines, Borohydrides) which will cleave the disulfide into fluorinated thiols (odorous and potentially more volatile).
Operational Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired pure reagent, contaminated gloves, weighing boats, and paper towels.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage during transport.
-
Collection: Place all solid waste directly into the container. Do not compact aggressively to avoid aerosolizing dust.
-
Labeling:
-
Primary Label: "Hazardous Waste - Solid."
-
Constituents: "Bis(1H,1H,2H,2H-perfluorodecyl)disulfide (PFAS Precursor)."
-
Hazard Checkbox: Toxic, Irritant.
-
-
Storage: Cap tightly. Store in a secondary containment tray in a cool, dry area away from oxidizers.
Protocol B: Liquid Waste (Mother Liquors & Rinsates)
Applicability: Reaction mixtures, filtrates, and cleaning solvents containing the disulfide.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, THF, Trifluorotoluene) is compatible with the waste drum material (usually steel or HDPE).
-
Segregation: Pour into the dedicated "Fluorinated Solvent Waste" carboy.
-
Note: If a dedicated fluorous stream is unavailable, it may be combined with "Halogenated Solvents," but the manifest must explicitly list "High Content Organic Fluorine" to alert the disposal facility.
-
-
Glassware Decontamination (The "Rinsing" Problem):
-
Issue: This compound has poor solubility in cold methanol or acetone. Standard rinsing may leave residue.
-
Solution: Rinse glassware first with a warm solvent (e.g., warm THF or Ethyl Acetate) or a specific fluorous solvent (e.g., Trifluorotoluene) if available. Collect this first rinse as hazardous waste. Subsequent washes with water/detergent can go to drain only if no visible residue remains.
-
Protocol C: Spill Management (Immediate Response)
Scenario: A 5g bottle drops and shatters on the floor.
-
Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If dust is present, use an N95 respirator.
-
Containment: Cover the spill with a generic absorbent (vermiculite or sand). Do not use combustible materials (sawdust) if oxidizers are nearby.
-
Cleanup:
-
Sweep the absorbent/chemical mixture into a dustpan using a spark-proof tool.
-
Transfer to a wide-mouth HDPE waste jar.
-
Surface Decontamination: Wipe the surface with a solvent-dampened towel (Acetone or Ethyl Acetate) to pick up invisible fluorous films. Place these towels into the same waste jar.
-
-
Disposal: Seal and label as "Hazardous Waste - Debris from Fluorinated Disulfide Spill."
Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for disposing of Bis(1H,1H,2H,2H-perfluorodecyl)disulfide to ensure compliance and environmental safety.
Figure 1: Decision matrix for the segregation and disposal of fluorinated disulfide waste.
Regulatory & Compliance Context
US EPA & RCRA Implications
While Bis(1H,1H,2H,2H-perfluorodecyl)disulfide does not currently have a specific RCRA "P" or "U" list code, it falls under the "Cradle-to-Grave" liability framework.
-
Waste Classification: If the waste is ignitable (due to solvent) it carries code D001 . If it is not ignitable, it should be classified as Non-RCRA Regulated Hazardous Waste but managed with the stringency of a listed hazardous waste due to its PFAS nature.
-
Interim Guidance: The EPA's Interim Guidance on the Destruction and Disposal of PFAS (2020/2024 updates) identifies thermal treatment (incineration) as a primary disposal mechanism, provided the facility can verify destruction efficiencies (DRE) of 99.99% or higher.
Global Considerations (EU REACH)
In the European Union, this compound is related to long-chain perfluorinated acids (PFOA/PFOS precursors).
-
SVHC Status: Long-chain fluorinated compounds are increasingly designated as Substances of Very High Concern (SVHC).
-
Directive: Disposal must prevent release into water systems. Zero discharge to municipal sewer is mandatory.
References
-
US Environmental Protection Agency (EPA). (2024).[3][4] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[3][4][5] Retrieved from [Link][4]
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide.[6] Retrieved from [Link]
Sources
Personal protective equipment for handling Bis(1H,1H,2H,2H-perfluorodecyl)disulfide
Executive Summary & Hazard Profile
Compound Identity: Bis(1H,1H,2H,2H-perfluorodecyl)disulfide CAS: 42977-21-9 (Analog reference) Physical State: Waxy solid or semi-solid (dependent on purity/temperature).
As a Senior Application Scientist, I must emphasize that handling fluorous-tagged disulfides requires a deviation from standard organic chemistry safety protocols. Unlike standard lipophilic disulfides, this compound exhibits extreme hydrophobicity and lipophobicity . It does not interact with biological membranes in the traditional sense but poses unique risks regarding environmental persistence (PFAS-related precursors) and unexpected permeation through standard laboratory materials due to low surface tension.
Core Hazard Matrix:
| Hazard Category | Severity | Operational Implication |
| Skin Contact | Moderate to High | Fluorous chains can alter skin permeability; disulfides are potential sensitizers. |
| Inhalation | Moderate | Dust/fumes are irritating to the upper respiratory tract. |
| Reactivity | Low (Chemical) | Stable, but releases thiols upon reduction; incompatible with strong oxidizers. |
| Environmental | High | PFAS Precursor. Strict waste segregation is mandatory. |
Personal Protective Equipment (PPE) Architecture
Do not rely on "standard lab PPE." The fluorous tail (
A. Hand Protection (The "Double-Barrier" System)
Standard nitrile gloves often fail to detectably stop fluorous solvents/solutes because the breakthrough is not always visible (swelling).
-
Primary Layer (Inner): 4 mil Nitrile (Disposable).
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Rationale: The outer layer protects against mechanical failure and gross contamination. The inner layer acts as the final barrier.
-
Protocol: Inspect gloves immediately upon contact with fluorous solvents (e.g., FC-72, benzotrifluoride). If the outer glove looks "wet" (even if dry to touch), change it. Fluorous compounds wet surfaces faster than water or hexanes.
B. Respiratory Protection
-
Primary Control: All handling must occur within a certified chemical fume hood (Face velocity: 0.5 m/s).
-
Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Why: While the disulfide itself has low vapor pressure, degradation products (thiols) have low odor thresholds and high toxicity.
C. Ocular & Body Defense
-
Eyes: Chemical splash goggles (indirect vented). Safety glasses are insufficient due to the "creeping" nature of fluorous liquids if the solid is dissolved.
-
Body: Tyvek® lab coat or standard cotton coat with a rubber apron if handling >5g quantities.
Operational Workflow & Logic
The following diagram illustrates the mandatory safety lifecycle for this compound.
Figure 1: Operational lifecycle for Bis(1H,1H,2H,2H-perfluorodecyl)disulfide, emphasizing containment and segregation.
Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer (The "Static" Risk)
Fluorous solids are notorious for static charge buildup, causing the powder to "jump" and contaminate the balance area.
-
Engineering Control: Use an ionizing bar or anti-static gun inside the balance enclosure.
-
Technique: Do not use plastic spatulas (increases static). Use stainless steel or nickel spatulas .
-
Containment: Weigh into a pre-tared glass vial, not onto weighing paper, to minimize transfer steps.
Phase 2: Solubilization
This compound is insoluble in water and standard organic solvents (MeOH, Acetone).
-
Solvent Choice: Use fluorinated solvents (e.g., Trifluorotoluene, HFE-7100, or perfluorohexane).
-
Dissolution: If heating is required to dissolve, use a sealed pressure vial or a reflux setup under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the disulfide bond.
Phase 3: Spill Response
-
Do NOT use water. Water will bead up and spread the fluorous material further.
-
Absorbent: Use sand, vermiculite, or specific "universal" spill pads.
-
Decontamination: Wipe surfaces with acetone followed by a soapy water wash. The acetone helps lift the lipophilic segment, while mechanical action removes the fluorous tail.
Waste Disposal Strategy (Critical)
Standard organic waste disposal is a violation of best practices for this compound.
| Waste Stream | Contents | Disposal Code (Typical) |
| Stream A: Fluorous | Mother liquors, reaction solvents (HFE, Trifluorotoluene), and the disulfide. | Halogenated / Fluorous Specific |
| Stream B: Solid | Contaminated gloves, paper towels, spill debris. | Solid Hazardous (Halogenated) |
| Stream C: Aqueous | Wash layers (only if verified free of fluorous content). | Aqueous Basic/Acidic |
Directive: Label all waste containers clearly as "CONTAINS PFAS / FLUORINATED COMPOUNDS." Many incineration facilities require this distinction to manage HF generation during combustion.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
